molecular formula C₁₂H₂₁D₃ClNO₄ B1159843 Isovaleryl L-Carnitine-d3 Chloride

Isovaleryl L-Carnitine-d3 Chloride

Cat. No.: B1159843
M. Wt: 284.79
Attention: For research use only. Not for human or veterinary use.
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Description

Isovaleryl L-Carnitine-d3 Chloride (Molecular Formula: C₁₂H₂₄ClNO₄) is a deuterium-labeled analog of Isovaleryl-L-carnitine, specifically designed for use as an internal standard in mass spectrometry-based metabolomics and pharmaceutical research. This stable isotope-labeled compound enables precise quantification of its non-labeled counterpart in complex biological samples, ensuring high analytical accuracy and reliability. The core research value of this compound is rooted in the documented biological activity of its parent molecule. A foundational study demonstrated that Isovaleryl-L-carnitine significantly inhibits proteolysis (protein breakdown) induced by amino acid deprivation in the perfused rat liver, exhibiting a concentration-response curve similar to that of L-leucine, with maximum inhibition reaching approximately 50% of the control above 0.8 mM . This highlights its specific application in studying the regulation of protein catabolism and muscle metabolism. Isovaleryl L-Carnitine is an ester derivative of L-Carnitine, a conditionally essential nutrient that plays a critical role in energy metabolism by facilitating the transport of long-chain fatty acids into the mitochondrial matrix for beta-oxidation . The deuterium (d3) label, typically located on the isovaleryl moiety, provides a distinct mass shift for easy detection via LC-MS/MS, without significantly altering the compound's chemical or biological properties. This makes Isovaleryl L-Carnitine-d3 Chloride an indispensable tool for researchers investigating cellular energy pathways, branched-chain amino acid metabolism, and the mechanisms of protein turnover. It is For Research Use Only and is strictly not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C₁₂H₂₁D₃ClNO₄

Molecular Weight

284.79

Synonyms

(2R)-3-Carboxy-N,N,N-trimethyl-2-(3-methyl-1-oxobutoxy)-1-propanaminium-d3 Chloride;  (R)-3-Carboxy-N,N,N-trimethyl-2-(3-methyl-1-oxobutoxy)-1-propanaminium-d3 Chloride;  ST 551

Origin of Product

United States

Foundational & Exploratory

Isovaleryl L-Carnitine-d3 Chloride chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: Isovaleryl L-Carnitine-d3 Chloride Precision Analytics for Metabolic Phenotyping and Newborn Screening[1]

Executive Summary

Isovaleryl L-Carnitine-d3 (chloride) is a stable isotope-labeled acylcarnitine analogue utilized primarily as an Internal Standard (IS) in clinical mass spectrometry.[1] Its primary utility lies in the quantitative analysis of Isovalerylcarnitine (C5), a diagnostic biomarker for Isovaleric Acidemia (IVA) and Short/Branched-Chain Acyl-CoA Dehydrogenase Deficiency (SBCADD) .[1]

This guide details the physicochemical properties, mechanistic role in Isotope Dilution Mass Spectrometry (IDMS), and the critical experimental protocols required to differentiate true metabolic disorders from iatrogenic false positives (e.g., pivaloylcarnitine interference).

Chemical Constitution & Properties[1][2][3][4][5][6][7][8]

Isovaleryl L-Carnitine-d3 is the deuterated chloride salt of the L-isomer of isovalerylcarnitine.[1][2] The labeling typically involves the substitution of three hydrogen atoms with deuterium on the N-methyl group of the carnitine moiety, creating a mass shift of +3 Da relative to the endogenous analyte.

Structural Identity
  • Formal Name: (R)-3-carboxy-N,N-dimethyl-N-(methyl-d3)-2-((3-methylbutanoyl)oxy)propan-1-aminium, monochloride[1][2]

  • Synonyms: C5-d3 Carnitine, Isovalerylcarnitine-d3[1][2]

  • Molecular Formula:

    
    [1]
    
  • Stereochemistry: L-isomer (biologically active form; D-isomers are metabolically inert and can interfere with chiral separations).[1]

Physicochemical Data Table
PropertyValueContext
Molecular Weight 284.8 g/mol Includes Chloride counter-ion and deuterium isotopes.[1][2]
Form Crystalline SolidHygroscopic; store desiccated.
Solubility (Ethanol) ~25 mg/mLPreferred solvent for working stocks.
Solubility (PBS pH 7.2) ~10 mg/mLAqueous buffer for final dilutions.[1]
Isotopic Purity ≥99% deuterated formsCritical to prevent "cross-talk" with unlabeled C5 channels.
Stability ≥2 years at -20°CStable in solid form; solutions degrade if non-acidified.[1]

Mechanistic Role in Mass Spectrometry

Principle of Isotope Dilution (IDMS)

In quantitative LC-MS/MS, matrix effects (ion suppression/enhancement) can severely compromise accuracy.[1] Isovaleryl L-Carnitine-d3 serves as an ideal internal standard because it co-elutes with endogenous Isovalerylcarnitine (C5) but is spectrally distinct.[1]

  • Co-elution: The deuterium kinetic isotope effect is negligible in Reversed-Phase (RP) chromatography, ensuring the IS experiences the exact same ionization environment as the analyte.

  • Mass Shift: The +3 Da shift allows independent monitoring via Multiple Reaction Monitoring (MRM).

Fragmentation & MRM Transitions

Upon Collision-Induced Dissociation (CID), acylcarnitines typically lose the trimethylamine group (neutral loss) or generate a characteristic fragment at m/z 85 (the carnitine backbone).[1]

  • Unlabeled C5 Transition:

    
    [1]
    
  • C5-d3 Transition:

    
    [1]
    

Note: Since the d3-label is often on the N-methyl group, and the m/z 85 fragment represents the backbone after the loss of the N-trimethylamine group, the product ion (m/z 85) is identical for both. The discrimination occurs solely at the Precursor Ion stage (Q1).

Experimental Protocol: Second-Tier Screening

A major challenge in Newborn Screening (NBS) is distinguishing Isovalerylcarnitine (pathogenic) from Pivaloylcarnitine (iatrogenic, from pivalic acid-containing antibiotics) and 2-Methylbutyrylcarnitine .[1] All three are isobaric (Same MW: 245.3 Da + H).

Objective: Use Isovaleryl L-Carnitine-d3 to quantify total C5, while using chromatographic separation to resolve the isomers.

Reagents & Preparation
  • Stock Solution (1 mg/mL): Dissolve 1 mg Isovaleryl L-Carnitine-d3 Chloride in 1 mL Methanol.

  • Working Internal Standard (IS): Dilute Stock in Mobile Phase A to approx. 10 ng/mL.

  • Extraction Solvent: Methanol containing the Working IS.

Sample Extraction (Dried Blood Spots - DBS)
  • Punch a 3.2 mm disk from the DBS card into a 96-well plate.

  • Add 100 µL Extraction Solvent (Methanol + IS).

  • Shake at 600 rpm for 20 minutes at room temperature.

  • Transfer supernatant to a fresh plate.

  • Evaporate to dryness under

    
     gas (40°C).
    
  • Reconstitute in 50 µL Mobile Phase (Water/MeOH 50:50 + 0.1% Formic Acid).

LC-MS/MS Conditions (Isomer Separation)
  • Column: C18 Core-Shell (e.g., Kinetex 2.6 µm, 50 x 2.1 mm) or Pentafluorophenyl (PFP) for enhanced isomer selectivity.[1]

  • Mobile Phase A: Water + 0.1% Formic Acid.[3]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 0-1 min: 5% B (Isocratic hold)[1]

    • 1-6 min: 5%

      
       60% B (Slow ramp to separate isomers)
      
    • 6-8 min: 100% B (Wash)[1]

  • Flow Rate: 0.4 mL/min.

Data Interpretation

The d3-IS will appear as a single peak (Isovaleryl-d3).[1] The endogenous C5 channel (246->85) may show up to three peaks:

  • Pivaloylcarnitine: Elutes first (most polar).

  • Isovalerylcarnitine: Elutes second (matches d3-IS retention time).[1]

  • 2-Methylbutyrylcarnitine: Elutes third.

Quantification is calculated using the Area Ratio of the Isovalerylcarnitine peak (Peak 2) against the d3-IS peak.[1]

Biological Context & Pathway Visualization

Isovalerylcarnitine accumulates due to a block in the Leucine catabolism pathway, specifically at Isovaleryl-CoA Dehydrogenase (IVD) .[4][5]

Diagram 1: The Leucine Catabolism Block & Diagnostic Logic

IVA_Pathway cluster_pathway Leucine Catabolism (Mitochondria) cluster_metabolites Diagnostic Markers (Accumulation) Leu L-Leucine KIC alpha-Ketoisocaproate Leu->KIC IVCoA Isovaleryl-CoA KIC->IVCoA MC_CoA 3-Methylcrotonyl-CoA IVCoA->MC_CoA Blocked in IVA IV_Acid Isovaleric Acid (Sweaty Feet Odor) IVCoA->IV_Acid Hydrolysis IV_Car Isovalerylcarnitine (C5) (Target Analyte) IVCoA->IV_Car Carnitine Acyltransferase (Transport) IV_Gly Isovalerylglycine IVCoA->IV_Gly Glycine N-Acylase IVD_Enzyme Isovaleryl-CoA Dehydrogenase (IVD) IVD_Enzyme->IVCoA Catalyzes Piv_Abx Pivalic Acid Antibiotics Piv_Car Pivaloylcarnitine (Isobaric Interference) Piv_Abx->Piv_Car Metabolism Piv_Car->IV_Car Mimics Mass (246 Da)

Caption: Metabolic block in Isovaleric Acidemia leading to C5 accumulation, contrasted with iatrogenic Pivaloylcarnitine interference.

Diagram 2: LC-MS/MS Analytical Workflow

LCMS_Workflow cluster_transitions MRM Transitions Sample DBS Sample (Patient) Extract Extraction (MeOH + IS) Sample->Extract IS Isovaleryl-L-Carnitine-d3 (Internal Standard) IS->Extract LC LC Separation (C18/PFP Column) Extract->LC MS MS/MS Detection (MRM Mode) LC->MS Elution of Isomers Data Data Analysis (Peak Integration) MS->Data Result Quantification (Area Ratio C5/d3-C5) Data->Result T1 C5: 246->85 T1->MS T2 d3-C5: 249->85 T2->MS

Caption: Step-by-step workflow for the quantification of Isovalerylcarnitine using d3-labeled Internal Standard.

References

  • Cayman Chemical. (n.d.).[2] Isovaleryl-L-carnitine-d3 (chloride) Product Information. Retrieved from [1]

  • Ensenauer, R., et al. (2011).[5] "Newborn screening for isovaleric acidemia using tandem mass spectrometry: data from 1.6 million newborns."[5] Clinical Chemistry, 57(4), 623-626.[5]

  • Matern, D., et al. (2023). "Reduction of the False-Positive Rate for Isovalerylcarnitine in Expanded Newborn Screening: The Application of a Second-Tier Test." International Journal of Neonatal Screening.

  • PubChem. (n.d.). Isovaleryl L-Carnitine-d3 Chloride Compound Summary. National Library of Medicine. [1]

  • Shigematsu, Y., et al. (2010). "Newborn screening for isovaleric acidemia: differentiation of isovalerylcarnitine from pivaloylcarnitine." Pediatrics International, 52(4).

Sources

The Critical Role of Isovaleryl L-Carnitine-d3 in Newborn Screening Panels

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Isovaleryl L-Carnitine-d3 (C5-d3) serves as a pivotal stable isotope-labeled internal standard (IS) in the quantitative mass spectrometry analysis of newborn screening (NBS) panels. Its primary function is to enable the precise quantification of Isovalerylcarnitine (C5), the diagnostic biomarker for Isovaleric Acidemia (IVA), an autosomal recessive disorder of leucine metabolism.

In the high-throughput environment of Flow Injection Analysis-Tandem Mass Spectrometry (FIA-MS/MS), C5-d3 corrects for matrix effects, ionization suppression, and extraction inefficiencies. However, its application is complicated by the presence of isobaric interferences—most notably Pivaloylcarnitine (C5-pivaloyl) and 2-Methylbutyrylcarnitine (C5-2MB)—which share the same nominal mass as the endogenous analyte. This guide dissects the mechanistic role of C5-d3, details the experimental protocols for its use, and addresses the analytical strategies required to mitigate false positives in NBS.

The Clinical Imperative: Isovaleric Acidemia (IVA)[1][2][3]

Isovaleric Acidemia (OMIM #243500) is caused by a deficiency in the enzyme Isovaleryl-CoA Dehydrogenase (IVD) .[1] This enzyme is a critical step in the catabolism of the branched-chain amino acid Leucine.

Mechanism of Accumulation

When IVD is defective, Isovaleryl-CoA cannot be converted to 3-Methylcrotonyl-CoA. Consequently, the upstream metabolite accumulates and is conjugated with carnitine by Carnitine O-Acetyltransferase (CRAT) to form Isovalerylcarnitine (C5) . This acylcarnitine is excreted in the blood and urine, serving as the primary screening marker.

Clinical Presentation
  • Acute Neonatal Form: Presents within days of birth with poor feeding, vomiting, metabolic acidosis, seizures, and a distinctive "sweaty feet" odor (caused by free isovaleric acid).

  • Chronic Intermittent Form: Episodes of decompensation triggered by infection or high-protein intake.

The Leucine Catabolism Pathway (Diagram)

LeucinePathway Leu L-Leucine KIC alpha-Ketoisocaproate Leu->KIC Transamination IVCoA Isovaleryl-CoA KIC->IVCoA BCKAD Complex MC_CoA 3-Methylcrotonyl-CoA IVCoA->MC_CoA Isovaleryl-CoA Dehydrogenase (IVD) C5 Isovalerylcarnitine (C5) (Diagnostic Marker) IVCoA->C5 Carnitine Conjugation (Accumulation Path) IVA Isovaleric Acid (Sweaty Feet Odor) IVCoA->IVA Hydrolysis Block || Block in IVA ||

Figure 1: The metabolic block in Leucine catabolism. Deficiency in IVD leads to the accumulation of Isovaleryl-CoA, which is shunted into Isovalerylcarnitine (C5).

Analytical Principles: Isotope Dilution Mass Spectrometry

The quantification of C5 in Dried Blood Spots (DBS) relies on Isotope Dilution Mass Spectrometry (IDMS) .

The Role of Isovaleryl L-Carnitine-d3

Isovaleryl L-Carnitine-d3 acts as the internal standard.[2][3][4] It is chemically identical to the endogenous C5 analyte but distinguishable by mass spectrometry due to the incorporation of three deuterium atoms (typically on the N-methyl group of the carnitine moiety,


-methyl).
  • Physical Property: The d3-labeled standard co-elutes (in LC) or flows (in FIA) identically to the endogenous C5.

  • Ionization: It experiences the same ionization suppression or enhancement from the blood matrix (hemoglobin, salts).

  • Quantification Logic: Since the concentration of the IS added is known, the concentration of the analyte is calculated using the ratio of their signal intensities.



Where RF is the Response Factor (assumed to be 1.0 for stable isotopes).

Technical Consideration: d3 vs. d9

While C5-d3 is a robust standard, some commercial kits utilize C5-d9 (trimethyl-d9). The d9 variant offers a larger mass shift (+9 Da), reducing the risk of isotopic overlap from the natural M+3 isotope of the endogenous analyte. However, C5-d3 remains a valid and widely used research standard, particularly when cost or specific synthesis routes are prioritized.

The Isobaric Challenge: The "C5 Complex"

A critical limitation of FIA-MS/MS is the inability to distinguish isobars —molecules with the same molecular weight but different structures.[5] In NBS, the signal at the C5 mass transition is a composite of three primary isomers:

  • Isovalerylcarnitine: The true marker for IVA.

  • Pivaloylcarnitine (C5-pivaloyl): An exogenous artifact caused by pivalate-containing antibiotics (e.g., pivmecillinam) or nipple creams. This is the leading cause of false positives.

  • 2-Methylbutyrylcarnitine (C5-2MB): Marker for Short/Branched Chain Acyl-CoA Dehydrogenase Deficiency (SBCADD).[2][6]

Role of C5-d3 in this Context: The C5-d3 internal standard corrects for the total ion abundance at the C5 mass. It cannot physically separate the isomers in FIA mode.[5] Therefore, a high C5 result quantified against C5-d3 triggers a "Presumptive Positive" that requires second-tier testing (LC-MS/MS) to resolve the specific isomer.

Experimental Protocol: Quantification in DBS

This protocol outlines the Non-Derivatized method, which is increasingly favored for its speed and reduced chemical hazard compared to the Butylated method.

Reagents & Standards
  • Internal Standard Working Solution: Isovaleryl L-Carnitine-d3 dissolved in Methanol (conc. ~0.5 µmol/L).[2][1]

  • Extraction Solvent: 80% Methanol / 20% Water (containing 0.1% Formic Acid).

  • QC Materials: CDC NSQAP Dried Blood Spot Quality Control materials (Low, Medium, High).

Step-by-Step Workflow
  • Punching: Punch a 3.2 mm (1/8 inch) disc from the DBS card into a 96-well polypropylene plate.

  • Extraction: Add 100 µL of Extraction Solvent containing C5-d3 IS to each well.

  • Incubation: Seal plate and shake at 600 rpm for 45 minutes at 45°C.

  • Transfer: Transfer 60 µL of supernatant to a fresh heat-sealed plate.

  • Analysis: Inject via Flow Injection Analysis (FIA) into the MS/MS.

MS/MS Parameters (Triple Quadrupole)
  • Ionization: Electrospray Ionization (ESI), Positive Mode.[1][7][8]

  • Scan Mode: Selected Reaction Monitoring (SRM).

Table 1: SRM Transitions for Non-Derivatized Analysis

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Dwell Time (ms)
Isovalerylcarnitine (C5) 246.285.12650
Isovaleryl L-Carnitine-d3 (IS) 249.285.12650
Pivaloylcarnitine (Interference) 246.285.12650

Note: Both the analyte and the interference share the 246.2 > 85.1 transition. The C5-d3 IS (249.2) is shifted by +3 Da.[9]

Workflow Diagram

MS_Workflow DBS DBS Sample (3.2 mm Punch) Extract Extraction (45 min @ 45°C) DBS->Extract IS_Add Add Internal Standard (C5-d3 in MeOH) IS_Add->Extract FIA Flow Injection (No Column) Extract->FIA MS1 Q1: Filter Precursor (246.2 / 249.2) FIA->MS1 CID Q2: Collision Cell (Fragmentation) MS1->CID MS2 Q3: Filter Product (85.1) CID->MS2 Data Quantification (Ratio C5/d3) MS2->Data

Figure 2: FIA-MS/MS Workflow for C5 Quantification. The Internal Standard is added during the extraction step to normalize all subsequent variations.

Validation & Quality Assurance

To ensure "Trustworthiness" (Part 2 of requirements), the protocol must be self-validating through rigorous QC.

Linearity and Recovery
  • Linearity: The response ratio (C5/C5-d3) must be linear across the clinical range (0.5 – 50 µmol/L).

    
     should be > 0.995.
    
  • Recovery: Spike recovery experiments should yield 85–115% accuracy. If recovery is low, check for extraction efficiency issues (e.g., old blood spots).

Proficiency Testing (PT)

Laboratories must participate in external PT programs (e.g., CDC NSQAP).

  • Acceptance Criteria: Results must fall within ±2 SD of the peer group mean.

  • Bias Correction: If the C5-d3 standard purity varies between batches, a bias will be introduced. Purity of the IS must be verified by NMR or comparison against a certified reference material (CRM).

Second-Tier Differentiation Strategy

If the primary screen using C5-d3 yields a result > Cutoff (typically > 0.6 µmol/L), a second-tier test is mandatory to rule out Pivaloylcarnitine.

  • Method: LC-MS/MS (Reverse Phase Column).

  • Principle: C5-Isovaleryl, C5-Pivaloyl, and C5-2MB have different retention times.

  • IS Role: C5-d3 is used again in this step to quantify the specific isomers individually.

References

  • American College of Medical Genetics and Genomics (ACMG). "Newborn Screening ACT Sheet: Isovaleric Acidemia." Available at: [Link]

  • Centers for Disease Control and Prevention (CDC). "Newborn Screening Quality Assurance Program (NSQAP)."[10][11][12] Available at: [Link]

  • Clinical and Laboratory Standards Institute (CLSI). "NBS04: Newborn Screening by Tandem Mass Spectrometry." Available at: [Link]

  • Boemer, F., et al. "Isovalerylcarnitine isovalerylcarnitine-d9 and pivaloylcarnitine interference in newborn screening." Clinica Chimica Acta, 2014.
  • Yamada, K., et al. "A Simple Flow Injection Analysis–Tandem Mass Spectrometry Method to Reduce False Positives of C5-Acylcarnitines Due to Pivaloylcarnitine." International Journal of Neonatal Screening, 2022. Available at: [Link]

Sources

Technical Guide: Biomarker Quantification for Isovaleric Acidemia Using Stable Isotope Dilution LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Isovaleric Acidemia (IVA) is an autosomal recessive disorder of leucine catabolism caused by a deficiency in isovaleryl-CoA dehydrogenase (IVD).[1][2][3][4] Accurate quantification of its associated biomarkers—Isovalerylglycine (IVG) and Isovalerylcarnitine (C5) —is critical for newborn screening (NBS), confirmatory diagnosis, and therapeutic monitoring.

This guide details the technical implementation of Stable Isotope Dilution Mass Spectrometry (IDMS) for IVA. Unlike qualitative profiling, IDMS utilizes isotopically labeled internal standards (IS) to compensate for matrix effects and ionization suppression, ensuring the high quantitative rigor required for drug development and clinical validation.

Part 1: Pathophysiology & Biomarker Origins

To design an effective assay, one must understand the metabolic "chokepoint" created by IVD deficiency.

The Leucine Catabolism Blockade

In a healthy state, leucine is catabolized into isovaleryl-CoA. The IVD enzyme converts this to 3-methylcrotonyl-CoA. In IVA, IVD activity is absent or reduced, causing isovaleryl-CoA to accumulate.[2][3][4][5] The cell attempts to detoxify this accumulation through alternative conjugation pathways, generating the primary biomarkers.

  • Isovalerylcarnitine (C5): Formed via carnitine N-acyltransferase. It is the primary marker for NBS but is isobaric with pivaloylcarnitine (antibiotic interference) and 2-methylbutyrylcarnitine (SBCAD deficiency).

  • Isovalerylglycine (IVG): Formed via glycine N-acylase. It is the specific, pathognomonic marker for IVA and is not subject to pivalate interference.

  • 3-Hydroxyisovaleric Acid (3-HIVA): Formed via oxidation; useful for secondary confirmation.

IVA_Pathway Leu L-Leucine KIC α-Ketoisocaproate Leu->KIC Transamination IVCoA Isovaleryl-CoA (Accumulates) KIC->IVCoA BCKDH Complex MC_CoA 3-Methylcrotonyl-CoA IVCoA->MC_CoA IVD Enzyme (BLOCKED in IVA) C5 Isovalerylcarnitine (C5) (NBS Marker) IVCoA->C5 Carnitine N-acyltransferase IVG Isovalerylglycine (IVG) (Specific Marker) IVCoA->IVG Glycine N-acylase HIVA 3-Hydroxyisovaleric Acid IVCoA->HIVA ω-Oxidation

Figure 1: Metabolic block in Isovaleric Acidemia showing the diversion of Isovaleryl-CoA to diagnostic biomarkers.

Part 2: The Role of Stable Isotopes (IDMS)

In Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the signal intensity of an analyte is heavily influenced by the sample matrix (urine, plasma, DBS). Co-eluting compounds can suppress ionization, leading to inaccurate quantification.

Principle of Operation

Stable isotope-labeled internal standards (IS) are chemical analogs of the target analyte where specific atoms (


, 

) are replaced by heavy isotopes (

,

).
  • Co-Elution: The IS is chemically identical to the analyte and elutes at the same retention time.

  • Ionization Correction: Any matrix effect suppressing the analyte signal will suppress the IS signal to the exact same degree.

  • Quantification: The ratio of Analyte Area / IS Area is plotted against concentration, mathematically cancelling out the matrix error.

Selection of Internal Standards

For IVA, "analog" standards (e.g., using C4-carnitine to quantify C5) are insufficient for high-precision work. You must use isotopologues.[6]

BiomarkerRecommended Internal StandardRationale
Isovalerylcarnitine Isovaleryl-d9-carnitine The d9 label (on the t-butyl group) provides a +9 Da mass shift, preventing "cross-talk" between the analyte and IS channels.
Isovalerylglycine Isovalerylglycine-

or -d9

labels on the glycine moiety are preferred over deuterium to avoid potential retention time shifts (deuterium isotope effect) in UHPLC.

Part 3: Analytical Challenges & Solutions

The Isobaric Dilemma (C5)

The mass-to-charge ratio (


) of Isovalerylcarnitine is identical to:
  • Pivaloylcarnitine: Derived from pivalic acid-containing antibiotics.[4][7][8]

  • 2-Methylbutyrylcarnitine: Marker for SBCAD deficiency.

Standard FIA-MS/MS (Flow Injection) cannot distinguish these. Solution: You must use LC-MS/MS with a stationary phase capable of resolving these isomers.[8] A C18 or PFP (Pentafluorophenyl) column is required.

Part 4: Experimental Protocol (LC-MS/MS)

This protocol describes a validated method for the simultaneous quantification of IVG and C5 in urine or plasma.

Reagents & Standards[6][10][11][12]
  • Standards: Isovalerylcarnitine (C5), Isovalerylglycine (IVG).[2][4]

  • Internal Standards: Isovaleryl-d9-carnitine, Isovalerylglycine-

    
    .
    
  • Mobile Phase A: 0.1% Formic Acid in Water (LC-MS Grade).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Sample Preparation (Protein Precipitation)
  • Aliquot: Transfer 20 µL of sample (Plasma/Urine) to a 1.5 mL tube.

  • Spike IS: Add 20 µL of Internal Standard working solution (e.g., 1 µM C5-d9, 10 µM IVG-

    
     in methanol).
    
  • Precipitate: Add 200 µL of cold Methanol (MeOH). Vortex for 30 seconds.

  • Centrifuge: Spin at 14,000 x g for 10 minutes at 4°C.

  • Supernatant: Transfer 150 µL of supernatant to an autosampler vial.

  • Dry & Reconstitute (Optional): For higher sensitivity, dry under

    
     and reconstitute in 50 µL Mobile Phase A.
    
LC-MS/MS Conditions[9][11]
  • Instrument: Triple Quadrupole MS (e.g., Sciex 6500+, Waters Xevo TQ-S).

  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm). Critical for isomer separation.

  • Gradient:

    • 0-1 min: 5% B (Isocratic hold to elute salts)

    • 1-6 min: 5% -> 60% B (Linear gradient)

    • 6-8 min: 95% B (Wash)

    • 8.1 min: 5% B (Re-equilibration)

MRM Transitions (Positive Mode ESI)
AnalytePrecursor (

)
Product (

)
Cone Voltage (V)Collision Energy (eV)
Isovalerylcarnitine 246.285.13025
Isovaleryl-d9-carnitine (IS) 255.385.13025
Isovalerylglycine 160.176.12015
Isovalerylglycine-

(IS)
162.178.12015

Note: For C5, monitor secondary transitions (e.g., 246 -> 57) to assist in distinguishing isomers if chromatographic separation is partial.

Workflow Sample Biological Sample (20 µL) Spike Add Stable Isotopes (C5-d9, IVG-13C2) Sample->Spike Extract MeOH Extraction & Centrifugation Spike->Extract LC UHPLC Separation (C18 Column) Extract->LC MS MS/MS Detection (MRM Mode) LC->MS Data Ratio Calculation (Analyte/IS) MS->Data

Figure 2: Validated LC-MS/MS workflow for biomarker quantification.[7][8]

Part 5: Advanced Applications (Flux Analysis)

For drug development professionals investigating novel therapies (e.g., mRNA replacement, gene editing), static biomarker levels are sometimes insufficient. Metabolic Flux Analysis using stable isotopes provides a dynamic view of enzyme restoration.

Method:

  • Culture patient-derived fibroblasts or hepatocytes.

  • Incubate with

    
    Leucine .
    
  • Measure the incorporation of

    
     into downstream metabolites (Isovaleryl-CoA -> -> Acetyl-CoA).
    
  • Readout: In IVD-deficient cells, flux halts at Isovaleryl-CoA. Successful therapeutic intervention restores the flow of

    
     into the TCA cycle intermediates (e.g., 
    
    
    
    -Citrate).

References

  • Shigematsu, Y., et al. (2007).[4] "Stable-isotope dilution measurement of isovalerylglycine by tandem mass spectrometry in newborn screening for isovaleric acidemia." Clinica Chimica Acta. Link

  • Minkler, P. E., et al. (2017). "Selective and accurate C5 acylcarnitine quantitation by UHPLC-MS/MS: Distinguishing true isovaleric acidemia from pivalate derived interference." Journal of Chromatography B. Link

  • Vockley, J., et al. (2018). "Isovaleric acidemia: New aspects of genetic and phenotypic heterogeneity." American Journal of Medical Genetics Part C: Seminars in Medical Genetics. Link

  • Watson, M. S., et al. (2006). "Newborn screening: toward a uniform screening panel and system." Genetics in Medicine. Link

  • Hoppell, C. L., et al. (2010). "Rapid determination of C4-acylcarnitine and C5-acylcarnitine isomers in plasma and dried blood spots by UPLC-MS/MS." Molecular Genetics and Metabolism. Link

Sources

Precision Diagnostics in Metabolomics: Differentiating Isovaleryl, 2-Methylbutyryl, and Pivaloyl Carnitine Isomers

[1][2]

Executive Summary

In the high-stakes environment of Newborn Screening (NBS) and metabolic phenotyping, the "C5 Acylcarnitine" signal represents a critical analytical bottleneck.[1] Standard Flow Injection Analysis (FIA-MS/MS) identifies a mass-to-charge ratio (

Isovalerylcarnitine (IVC)2-Methylbutyrylcarnitine (2MBC)Pivaloylcarnitine (PivC)

This lack of specificity poses a severe clinical risk. IVC indicates Isovaleric Acidemia (IVA), a potentially fatal disorder requiring immediate intervention. 2MBC indicates Short/Branched-Chain Acyl-CoA Dehydrogenase Deficiency (SBCADD), a condition with a variable, often benign phenotype.[2] PivC is a false positive caused by antibiotic or emollient exposure. This guide details the biochemical divergence of these isomers and provides a validated second-tier UPLC-MS/MS protocol for their separation, ensuring accurate diagnosis and preventing unnecessary hospitalization.

Part 1: Biochemical Origins & Pathophysiology

To understand the analytical necessity of separation, one must first understand the distinct biological origins of these isomers. They are downstream products of Branched-Chain Amino Acid (BCAA) catabolism.[3]

Isovalerylcarnitine (IVC)[6][7][8]
  • Origin: Leucine Catabolism.

  • Mechanism: Leucine is transaminated to

    
    -ketoisocaproic acid, then decarboxylated to Isovaleryl-CoA. In Isovaleric Acidemia (IVA), a deficiency in Isovaleryl-CoA Dehydrogenase (IVD)  causes Isovaleryl-CoA to accumulate.[4][5] This is conjugated with carnitine to form IVC to facilitate mitochondrial efflux.
    
  • Clinical Stakes: High.[2][6] IVA presents with metabolic acidosis, hyperammonemia, and a characteristic "sweaty feet" odor.[2] Acute neonatal onset can be lethal.

2-Methylbutyrylcarnitine (2MBC)
  • Origin: Isoleucine Catabolism.[1]

  • Mechanism: Isoleucine is catabolized to 2-Methylbutyryl-CoA. A deficiency in Short/Branched-Chain Acyl-CoA Dehydrogenase (SBCAD) leads to the accumulation of 2MBC.[4][7]

  • Clinical Stakes: Variable/Low. While historically considered pathogenic, recent population studies (particularly in Hmong populations) suggest SBCADD is often asymptomatic. Differentiating this from IVA is crucial to avoid "medicalizing" a healthy infant.

Pivaloylcarnitine (PivC)
  • Origin: Exogenous (Iatrogenic).

  • Mechanism: Pivalic acid is used as a distinct moiety in certain antibiotics (e.g., Pivmecillinam, Pivampicillin) and nipple creams to improve absorption.[8] The body cannot metabolize the pivalate group; it is conjugated with carnitine and excreted as Pivaloylcarnitine.

  • Clinical Stakes: False Positive.[9][10] It mimics IVA on primary screens, leading to parental anxiety and unnecessary emergency testing.

Visualization: BCAA Catabolic Divergence

The following diagram illustrates the distinct pathways leading to the isobaric C5 species.

BCAA_PathwaysLeuL-LeucineKeto_Leuα-Ketoisocaproic AcidLeu->Keto_LeuIleL-IsoleucineKeto_Ileα-Keto-β-methylvaleric AcidIle->Keto_IlePivExogenous(Antibiotics/Creams)Piv_AcidPivalic AcidPiv->Piv_AcidIV_CoAIsovaleryl-CoAKeto_Leu->IV_CoAMB_CoA2-Methylbutyryl-CoAKeto_Ile->MB_CoABlock_IVDBLOCK: IVD Deficiency(Isovaleric Acidemia)IV_CoA->Block_IVDAccumulatesBlock_SBCADBLOCK: SBCAD Deficiency(2-MBADD)MB_CoA->Block_SBCADAccumulatesPivCPivaloylcarnitine(PivC)Piv_Acid->PivCCarnitine ConjugationIVCIsovalerylcarnitine(IVC)Block_IVD->IVCCarnitine ConjugationMBC2-Methylbutyrylcarnitine(2MBC)Block_SBCAD->MBCCarnitine Conjugation

Caption: Divergent origins of C5 Acylcarnitines. IVC and 2MBC arise from blocked Leucine and Isoleucine catabolism, respectively, while PivC is an exogenous artifact.

Part 2: The Analytical Challenge (The Isobaric Dilemma)

In standard newborn screening, acylcarnitines are analyzed via Flow Injection Analysis (FIA-MS/MS).[11] This method introduces the sample directly into the ion source without chromatographic separation.

  • The Problem: IVC, 2MBC, and PivC are constitutional isomers.

  • Mass Spectrometry Profile: All three share the same precursor ion and, significantly, the same primary product ions upon fragmentation.

    • Butylated (Common in NBS): Precursor

      
       ~302 
      
      
      Product
      
      
      85.
    • Underivatized: Precursor

      
       ~246 
      
      
      Product
      
      
      85.
  • Consequence: The detector sees a single "C5" peak. A result of

    
     could be 
    
    
    IVC (Medical Emergency),
    
    
    2MBC (Likely Benign), or
    
    
    PivC (False Positive).

Expert Insight: Relying solely on the C5/C2 or C5/C3 ratio is often insufficient to distinguish these conditions, particularly in cases of mild IVA or heterozygous SBCADD. Chromatographic separation is the only definitive method.

Part 3: Advanced Separation Methodology (UPLC-MS/MS)

The following protocol utilizes Ultra-Performance Liquid Chromatography (UPLC) to resolve the isomers based on hydrophobicity and steric hindrance.

Experimental Protocol: Second-Tier C5 Separation

Objective: Quantitatively resolve IVC, 2MBC, and PivC in Dried Blood Spots (DBS).

1. Sample Preparation
  • Extraction: Punch a 3.2 mm DBS disk into a 96-well plate.

  • Internal Standard: Add

    
     of methanol containing isotopically labeled internal standard (
    
    
    -Isovalerylcarnitine). Note: Use
    
    
    -IVC specifically; generic
    
    
    -carnitine is insufficient for accurate quantification of these specific isomers.
  • Incubation: Shake at room temperature for 20 minutes.

  • Derivatization (Optional but Recommended): While underivatized methods exist, butyl-ester derivatization (3M HCl in n-butanol, 65°C for 15 min) often improves sensitivity and chromatographic peak shape for these short-chain species. The protocol below assumes underivatized processing for speed, which is the modern trend.

  • Reconstitution: Dry down supernatant under

    
     and reconstitute in Mobile Phase A/B (80:20).
    
2. Chromatographic Conditions
  • System: UPLC coupled to Triple Quadrupole MS (e.g., Waters Xevo or Sciex 6500+).

  • Column: Pentafluorophenyl (PFP) or High-Strength Silica (HSS) T3 .

    • Why? Standard C18 columns often struggle to resolve IVC and 2MBC due to their extreme structural similarity. PFP phases offer alternative selectivity (pi-pi interactions) that enhances isomer resolution.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0.0 min: 1% B

    • 6.0 min: 40% B (Slow, shallow gradient is critical for isomer separation)

    • 6.1 min: 100% B (Wash)

  • Flow Rate:

    
    .
    
  • Column Temp:

    
     (Higher temperature improves mass transfer and peak sharpness).
    
3. Mass Spectrometry Parameters (MRM Mode)
AnalytePrecursor (

)
Product (

)
Retention Time (Approx)*
Pivaloylcarnitine 246.285.12.8 min
2-Methylbutyrylcarnitine 246.285.13.4 min
Isovalerylcarnitine 246.285.13.7 min

-Isovalerylcarnitine (IS)
255.285.13.7 min

*Retention times are illustrative and column-dependent. PivC typically elutes first due to the compact, spherical nature of the tert-butyl group reducing interaction with the stationary phase compared to the linear/branched chains of 2MBC and IVC.

Part 4: Clinical Interpretation & Decision Logic

Once the isomers are quantified, the diagnosis follows a strict logical flow.

Interpretation Table
Dominant IsomerBiochemical DiagnosisClinical Action
Isovalerylcarnitine (IVC) Isovaleric Acidemia (IVA) CRITICAL. Admit immediately. Initiate low-protein diet, L-carnitine, and Glycine supplementation. Confirm with urine organic acids (Isovalerylglycine).[2]
2-Methylbutyrylcarnitine SBCAD Deficiency Non-Urgent. Confirmatory testing (urine organic acids for 2-methylbutyrylglycine).[5] Generally benign course; avoid fasting.
Pivaloylcarnitine Exogenous Interference False Positive. Review maternal medication history (antibiotics/nipple creams).[8][11] No treatment required. Repeat screen in 2 weeks to ensure clearance.
Decision Workflow

The following diagram outlines the logic for handling a "High C5" result from a primary screen.

C5_Decision_TreeScreenPrimary Screen:Elevated C5 AcylcarnitineTier2Run 2nd Tier Test:UPLC-MS/MS SeparationScreen->Tier2 Reflex TestingResult_IVCPeak: IsovalerylcarnitineTier2->Result_IVCResult_2MBCPeak: 2-MethylbutyrylcarnitineTier2->Result_2MBCResult_PivPeak: PivaloylcarnitineTier2->Result_PivDiag_IVADiagnosis: Isovaleric Acidemia(Action: Emergency Referral)Result_IVC->Diag_IVA > CutoffDiag_SBCADDiagnosis: SBCAD Deficiency(Action: Confirmatory Testing)Result_2MBC->Diag_SBCAD > CutoffDiag_FalseDiagnosis: False Positive(Action: Check Meds/Discharge)Result_Piv->Diag_False Presence

Caption: Clinical decision tree for resolving elevated C5 acylcarnitine via second-tier testing.

References

  • American College of Medical Genetics and Genomics (ACMG). (2022).[12] Newborn Screening ACT Sheet: Elevated C5-OH Acylcarnitine / Organic Acidemias.[6][13][14] Retrieved from [Link]

  • Matern, D., et al. (2007). "Prospective diagnosis of 2-methylbutyryl-CoA dehydrogenase deficiency in the Hmong population by newborn screening using tandem mass spectrometry." Pediatrics, 112(1), 74–78. Retrieved from [Link]

  • Shigematsu, Y., et al. (2010). "Newborn screening for isovaleric acidemia: differentiation of isovalerylcarnitine from its isomers." Pediatrics International, 52(4), 543-547. Retrieved from [Link]

  • Boemer, F., et al. (2014).[10][15] "Pivaloylcarnitine in newborn screening: an interfering metabolite?" Clinica Chimica Acta, 431, 226-227. Retrieved from [Link]

  • Oglesbee, D., et al. (2008). "Development of a method for the quantitation of C5-acylcarnitine isomers in dried blood spots by UPLC-MS/MS." Journal of Chromatography B, 870(1), 126-129. Retrieved from [Link]

Significance of C5 acylcarnitine levels in metabolic profiling

Author: BenchChem Technical Support Team. Date: February 2026

Isomeric Differentiation, Clinical Biomarkers, and Analytical Protocols

Executive Summary

In high-throughput metabolic profiling, C5 acylcarnitine represents a critical analytical node. While often reported as a single sum value in Flow Injection Analysis (FIA-MS/MS), "C5" is actually a composite signal derived from three distinct isobaric species: Isovalerylcarnitine (IVC) , 2-Methylbutyrylcarnitine (2MBC) , and Pivaloylcarnitine (PivC) .

Misinterpretation of this signal leads to diagnostic errors (false positives for acidemias) and missed safety signals in drug development (iatrogenic carnitine depletion). Furthermore, emerging metabolomics research identifies C5 accumulation as a hallmark of mitochondrial overload in insulin resistance, making it a high-value biomarker for metabolic disease research.

This guide provides a technical deep-dive into the biochemistry, analytical separation, and interpretation of C5 acylcarnitine species.

Biochemical Foundation: The Isobaric Triad

To interpret C5 data, one must understand the distinct origins of its constituent isomers. They share a nominal mass (approx. 246.17 m/z for the protonated ion) but originate from divergent pathways.

Endogenous Isomers (BCAA Catabolism)

The catabolism of Branched-Chain Amino Acids (BCAAs) occurs in the mitochondria.

  • Isovalerylcarnitine (IVC): An intermediate of Leucine catabolism. Accumulates in Isovaleric Acidemia (IVA) due to Isovaleryl-CoA Dehydrogenase (IVD) deficiency.

  • 2-Methylbutyrylcarnitine (2MBC): An intermediate of Isoleucine catabolism. Accumulates in Short/Branched-Chain Acyl-CoA Dehydrogenase Deficiency (SBCADD).[1]

Exogenous Isomer (Xenobiotics)
  • Pivaloylcarnitine (PivC): An iatrogenic artifact. Pivalic acid is used as a masking group in certain antibiotic prodrugs (e.g., pivmecillinam, cefditoren pivoxil) to enhance oral absorption. Upon hydrolysis, free pivalate binds avidly to free carnitine, forming PivC. This depletes the body's carnitine pool (secondary carnitine deficiency) and mimics IVA in screening profiles.

Pathway Visualization

BCAA_Pathways cluster_Leu Leucine Catabolism cluster_Ile Isoleucine Catabolism cluster_Drug Xenobiotic Metabolism Leu L-Leucine IVCoA Isovaleryl-CoA Leu->IVCoA Transamination & Decarboxylation IVC Isovalerylcarnitine (IVC) IVCoA->IVC Carnitine Acyltransferase Combined Total C5 Signal (Isobaric m/z 246) IVC->Combined Ile L-Isoleucine MBCoA 2-Methylbutyryl-CoA Ile->MBCoA Transamination & Decarboxylation MBC 2-Methylbutyrylcarnitine (2MBC) MBCoA->MBC Carnitine Acyltransferase MBC->Combined Prodrug Pivalate Prodrug (e.g., Pivmecillinam) Pivalate Pivalic Acid Prodrug->Pivalate Hydrolysis PivC Pivaloylcarnitine (PivC) Pivalate->PivC Carnitine Acyltransferase (Scavenging) PivC->Combined

Figure 1: Origins of C5 acylcarnitine isomers. Note how three distinct pathways converge on a single mass spectrometric signal.

Analytical Methodology: Resolving the Isobars

Standard newborn screening utilizes Flow Injection Analysis (FIA), which introduces the sample directly into the source without chromatographic separation. FIA cannot distinguish IVC, 2MBC, and PivC.

To achieve specificity, a Second-Tier LC-MS/MS Protocol is required.

Experimental Protocol: UPLC-MS/MS Separation

This protocol uses a C18 column with a methanol gradient to chromatographically resolve the isomers based on slight differences in hydrophobicity.

Reagents & Materials:

  • Column: ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent.

  • Mobile Phase A: 0.1% Formic Acid in Water (v/v).

  • Mobile Phase B: 0.1% Formic Acid in Methanol (v/v).

  • Internal Standard: d9-Isovalerylcarnitine (Essential for quantification).

Step-by-Step Workflow:

  • Sample Preparation (DBS):

    • Punch one 3mm disc from Dried Blood Spot (DBS).

    • Add 100 µL working internal standard solution (in Methanol).

    • Shake at 45°C for 45 minutes (Extraction).

    • Transfer supernatant to a clean plate.

    • Evaporate to dryness under Nitrogen (40-50°C).

    • Reconstitute in 50 µL Mobile Phase (80:20 A:B).

  • LC Gradient Parameters:

    • Flow Rate: 0.4 mL/min.

    • Column Temp: 50°C.

    • Gradient:

      • 0.0 min: 10% B

      • 1.0 min: 10% B

      • 6.0 min: 50% B (Linear ramp - critical for isomer separation)

      • 6.1 min: 100% B (Wash)

      • 8.0 min: 10% B (Re-equilibration)

  • MS/MS Detection (MRM Mode):

    • Ionization: ESI Positive.

    • Transitions:

      • C5 Isomers: m/z 246.2 → 85.1

      • d9-IS: m/z 255.2 → 85.1

    • Retention Time Order (Typical):

      • 2-Methylbutyrylcarnitine (Polar, elutes first)

      • Isovalerylcarnitine[2][3][4][5]

      • Valerylcarnitine (n-C5)[6]

      • Pivaloylcarnitine (Most hydrophobic, elutes last)

Analytical Workflow Diagram

Analytical_Workflow cluster_Prep Sample Preparation cluster_LCMS UPLC-MS/MS Analysis Sample Sample Input (DBS / Plasma) Extract Extraction (MeOH + Internal Std) Sample->Extract Dry Evaporation & Reconstitution (Mobile Phase A:B) Extract->Dry LC Chromatographic Separation (C18 Column, Gradient) Dry->LC MS MRM Detection (246.2 -> 85.1) LC->MS Data Data Analysis (Peak Integration) MS->Data

Figure 2: Second-tier analytical workflow for resolving C5 acylcarnitine isomers.

Clinical & Research Significance

Inborn Errors of Metabolism (IEM)[7]
  • Isovaleric Acidemia (IVA):

    • Biomarker: Elevated Isovalerylcarnitine .[5]

    • Confirmatory: Urine Isovalerylglycine.[7]

    • Presentation: Acute neonatal ketoacidosis ("sweaty feet" odor) or chronic intermittent failure to thrive.

  • SBCADD (2-Methylbutyryl-CoA Dehydrogenase Deficiency):

    • Biomarker: Elevated 2-Methylbutyrylcarnitine .[8]

    • Confirmatory: Urine 2-Methylbutyrylglycine.[8]

    • Presentation: Often asymptomatic; clinical relevance is debated, but accurate diagnosis prevents unnecessary treatment for IVA.

Metabolic Profiling in Chronic Disease (Insulin Resistance)

Beyond IEMs, C5 is a vital biomarker in Type 2 Diabetes (T2D) research.

  • Mechanism: In insulin-resistant states, BCAA catabolism is upregulated but downstream oxidation is impaired (mitochondrial overload).

  • Profile: Simultaneous elevation of C3 (propionylcarnitine) and C5 (isovaleryl/2-methylbutyryl) acylcarnitines.

  • Significance: These elevations often precede hyperglycemia, serving as early predictive biomarkers for metabolic dysfunction.

Drug Safety & Iatrogenic Carnitine Deficiency

Pivalate-containing antibiotics (e.g., for UTIs) cause rapid depletion of free carnitine.

  • Mechanism: Pivalate is excreted as Pivaloylcarnitine.[3][9]

  • Risk: Can drop free carnitine levels by >75%, leading to hypocarnitinemia, fatigue, and potential encephalopathy.

  • Detection: Presence of the Pivaloylcarnitine peak in the LC-MS/MS trace (elutes last).

Data Interpretation Logic

When "Total C5" is elevated in a primary screen, the following logic applies for differential diagnosis.

Diagnostic Decision Tree

Decision_Tree Start Elevated Total C5 (Primary Screen) History Check Patient History: Pivalate Antibiotics? Start->History Antibiotic_Yes Likely Iatrogenic (Pivaloylcarnitine) History->Antibiotic_Yes Yes Antibiotic_No Perform Second-Tier LC-MS/MS History->Antibiotic_No No LC_Result Identify Dominant Peak Antibiotic_No->LC_Result Res_IVC Peak: Isovalerylcarnitine LC_Result->Res_IVC Res_2MBC Peak: 2-Methylbutyrylcarnitine LC_Result->Res_2MBC Res_Piv Peak: Pivaloylcarnitine LC_Result->Res_Piv Diag_IVA Suspect Isovaleric Acidemia Confirm: Urine Isovalerylglycine Res_IVC->Diag_IVA Diag_SBCADD Suspect SBCADD Confirm: Urine 2-MBG Res_2MBC->Diag_SBCADD Diag_Drug Confirm Drug Interference Action: Stop Drug, Supplement Carnitine Res_Piv->Diag_Drug

Figure 3: Decision logic for differential diagnosis of elevated C5 acylcarnitine.

Summary of Markers
ConditionPrimary C5 IsomerUrine Organic Acid MarkerClinical Action
Isovaleric Acidemia (IVA) IsovalerylcarnitineIsovalerylglycineEmergency Protocol (Diet/Glycine)
SBCADD 2-Methylbutyrylcarnitine2-MethylbutyrylglycineMonitor / Generally Benign
Antibiotic Effect PivaloylcarnitinePivalic acid / PivaloylcarnitineDiscontinue Antibiotic
Insulin Resistance Mixed (IVC + 2MBC)N/A (Profile with C3)Lifestyle/Metabolic Intervention

References

  • Forni, S., et al. (2010). "Rapid determination of C4-acylcarnitine and C5-acylcarnitine isomers in plasma and dried blood spots by UPLC-MS/MS as a second tier test." Molecular Genetics and Metabolism. Link

  • Newgard, C. B. (2012). "Interplay between lipids and branched-chain amino acids in development of insulin resistance." Cell Metabolism. Link

  • Nakajima, Y., et al. (2007). "Carnitine-Associated Encephalopathy Caused by Long-term Treatment With an Antibiotic Containing Pivalic Acid." Pediatrics. Link

  • Shigematsu, Y., et al. (2010). "Newborn screening for isovaleric acidemia: differentiation of isovalerylcarnitine from pivaloylcarnitine." Pediatrics International. Link

  • Restek Corporation. (2023). "LC-MS/MS Analysis of 25 Underivatized Acylcarnitines for Differential Diagnosis." Application Note. Link

Sources

Advanced Guide to Deuterated Internal Standards in Acylcarnitine Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Understanding deuterated internal standards for acylcarnitine analysis Audience: Researchers, scientists, and drug development professionals.

The Physicochemical Necessity: Why Deuterium?

In the context of quantitative mass spectrometry, particularly Electrospray Ionization (ESI), the physical environment of the ion source is a battlefield of competitive ionization. Acylcarnitines, being zwitterionic compounds (containing both a quaternary ammonium cation and a carboxylic anion), are particularly susceptible to matrix effects —the suppression or enhancement of ionization efficiency caused by co-eluting compounds (phospholipids, salts, proteins) in the biological matrix.

The Failure of External Standardization

Traditional external calibration fails in complex matrices (plasma, dried blood spots, tissue homogenates) because it cannot account for the specific ionization efficiency fluctuations occurring at the exact moment of analyte elution.

The Solution: Isotope Dilution Mass Spectrometry (IDMS)

Deuterated Internal Standards (d-IS) provide the only robust solution. By introducing a stable isotope-labeled analog of the target analyte, we create a self-validating system .

  • Co-elution: The d-IS and the endogenous analyte are chemically nearly identical. They co-elute (in Flow Injection Analysis) or elute with negligible shift (in LC-MS), meaning they experience the exact same matrix suppression at the exact same moment.

  • Ionization Efficiency: If the matrix suppresses the analyte signal by 40%, it suppresses the d-IS signal by 40%. The ratio of their responses remains constant, preserving quantitative accuracy.

Strategic Selection of Internal Standards

Not all deuterated standards are created equal.[1] The selection of an Internal Standard (IS) panel is a critical decision point that defines the accuracy of your assay.

Structural Integrity and Label Positioning

The position of the deuterium label dictates the stability and utility of the standard.

  • The "Alpha-Proton" Risk: Avoid standards where deuterium is placed on the

    
    -carbon (adjacent to the carbonyl group). These protons are acidic and can undergo H/D exchange  in protic solvents or during derivatization, leading to signal loss and mass shifts.
    
  • Optimal Positioning:

    • Terminal Methyl Labeling: Placing deuterium on the terminal methyl group of the fatty acyl chain (e.g.,

      
      -d3) is chemically stable.
      
    • Backbone Labeling: For short-chain acylcarnitines, labeling the

      
      -methyl groups of the carnitine backbone (e.g., d9-C0) is common.
      
The "Interpolation" Strategy

It is often cost-prohibitive or commercially impossible to have a deuterated IS for every single acylcarnitine species (C2 to C20, including hydroxylated and dicarboxylic variants).

  • The Anchor Points: You must select a panel that represents the chemical diversity of the spectrum. A typical panel includes:

    • Short Chain: d3-C2, d3-C3

    • Medium Chain: d3-C8

    • Long Chain: d9-C14, d3-C16

  • Response Factor Interpolation: Analytes without a direct match are quantified using the nearest homolog. For example, C10:0 is often quantified using the d3-C8 IS. This requires the calculation of Relative Response Factors (RRF) , discussed in Section 4.

Protocol Architecture: Derivatized vs. Non-Derivatized[2][3][4][5]

The choice between derivatization (butyl esters) and non-derivatization (free acids) is the single most significant workflow decision.

Method A: The Butyl Ester Derivatization (The "Chace" Method)

This is the historical gold standard for newborn screening.

  • Mechanism: Reaction with 3N HCl in n-Butanol converts the carboxylic acid to a butyl ester.[1]

  • Advantages:

    • Positive Charge Dominance: Forces the molecule into a permanent cation state, significantly increasing sensitivity (10-50x enhancement for some species).

    • Dicarboxylic Acids: Crucial for detecting C5-DC (Glutaroylcarnitine), which ionizes poorly in free acid form.

  • Risks: Hydrolysis of the ester bond if not kept dry; use of corrosive reagents.

Method B: Non-Derivatized (Free Acid)[2][5]
  • Mechanism: Direct extraction with methanol containing IS.

  • Advantages: Rapid, removes corrosive chemistry, reduces hydrolysis risk of the analyte during prep.

  • Risks: Lower sensitivity; isobaric interferences (e.g., distinguishing C4-OH from C3-DC can be difficult without chromatographic separation).

Visualization: Experimental Workflow Decision Tree

G Start Start: Define Analytical Goal Sensitivity High Sensitivity Required? (e.g. C5-DC, low abundance) Start->Sensitivity Throughput High Throughput/Screening? Sensitivity->Throughput No Deriv Derivatization Method (Butyl Esters) Sensitivity->Deriv Yes Throughput->Deriv No (Precision) NonDeriv Non-Derivatized Method (Free Acids) Throughput->NonDeriv Yes (Speed) FIA FIA-MS/MS (Flow Injection) Deriv->FIA Standard NBS LC LC-MS/MS (Chromatography) Deriv->LC Isomer Separation NonDeriv->FIA Rapid Screen NonDeriv->LC Clinical Diagnostic

Figure 1: Decision matrix for selecting between derivatized and non-derivatized workflows based on sensitivity and throughput requirements.

The Mathematics of IDMS: Quantitation Mechanics

When a direct stable isotope match is available, the calculation is a simple ratio. When it is not, we must rely on Relative Response Factors (RRF).

The General Equation


Where:

  • 
     = Concentration[2][3][4]
    
  • 
     = Peak Area (or Height)
    
  • 
     = Relative Response Factor[2][3][4]
    
Calculating RRF (The "Miller" Approach)

Do not assume RRF = 1.0. You must empirically determine this during validation.

  • Prepare a Standard Mix: Mix equal molar concentrations of the unlabeled Analyte (e.g., C10) and the unlabeled proxy IS (e.g., C8). Note: This is done with unlabeled standards to determine ionization difference.

  • Analyze: Inject this mix.

  • Calculate:

    
    
    
  • Apply: Use this factor in your IDMS equation. If C10 ionizes 20% better than C8, your RRF is 1.2, and you must correct your final concentration down.

Visualization: The Interpolation Logic

RRF cluster_0 Internal Standard Panel cluster_1 Target Analytes IS_C8 d3-C8 (Octanoyl) C8 C8 IS_C8->C8 Direct Match RRF=1.0 C10 C10 IS_C8->C10 Interpolated RRF Calc Req. C12 C12 IS_C8->C12 Interpolated RRF Calc Req. IS_C16 d3-C16 (Palmitoyl) C14 C14 IS_C16->C14 Interpolated RRF Calc Req. C16 C16 IS_C16->C16 Direct Match RRF=1.0

Figure 2: Logical mapping of Internal Standards to analytes. Arrows indicate which IS is used for quantitation of specific chain lengths.

Experimental Protocol: Derivatized FIA-MS/MS

Objective: Quantitative analysis of acylcarnitines in Dried Blood Spots (DBS).

Reagents
  • Extraction Solvent: Methanol containing IS panel (e.g., Cambridge Isotope Labs NSK-B).

  • Derivatizing Agent: 3N HCl in n-Butanol (Prepare fresh or purchase commercial).

  • Mobile Phase: 80:20 Acetonitrile:Water + 0.05% Formic Acid.

Step-by-Step Workflow
StepActionCritical Technical Note
1. Extraction Punch 3mm DBS into 96-well plate. Add 100 µL Methanol w/ IS. Shake 20 min @ RT.IS must be added at the very first step to compensate for extraction efficiency.
2. Evaporation Transfer supernatant to new plate. Dry under

gas @ 40°C.
Ensure complete dryness. Residual water inhibits the derivatization reaction.
3. Derivatization Add 50 µL 3N HCl in n-Butanol. Cover and incubate @ 65°C for 15 min.Safety: Fume hood required. This step converts -COOH to -COOBu.
4. Evaporation Remove cover. Dry under

gas @ 40°C.
Remove all excess HCl to prevent corrosion of MS source.
5. Reconstitution Add 100 µL Mobile Phase. Shake gently.Ready for injection.
6. Analysis Inject 10 µL via FIA. Scan Precursor Ion (Prec) of 85 m/z.[5][6][7]The m/z 85 fragment is the characteristic carnitine backbone product ion.
Visualization: The Derivatization Reaction

Reaction Reactants Acylcarnitine (Free Acid) [R-COOH] Intermediate Transition State (Acid Catalyzed) Reactants->Intermediate Reagent Butanol / HCl [BuOH / H+] Reagent->Intermediate Product Acylcarnitine Butyl Ester [R-COOBu] + H2O Intermediate->Product 65°C, 15 min

Figure 3: Chemical pathway of the butylation reaction. The conversion to butyl ester adds 56 Da to the mass of each analyte.

Validation & Quality Control

To ensure "Trustworthiness" (Part 2 of requirements), the system must be self-validating.

  • Linearity: Establish linearity for each analyte, not just the IS. Dynamic range typically spans 0.05 µM to 50 µM.

  • Stability Monitoring: Acylcarnitines hydrolyze. Monitor the ratio of Free Carnitine (C0) to Total Acylcarnitines . A rising C0 indicates sample degradation.

  • Isobaric Checks: In FIA, you cannot separate isomers.

    • Example: C5-OH (Hydroxyisovalerylcarnitine) and C5-DC (Glutarylcarnitine) are isobaric in nominal mass (though distinct in exact mass/fragmentation). If high C5-DC is suspected (Glutaric Acidemia Type I), a second-tier LC-MS/MS test is mandatory for confirmation.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2010).[7] Newborn Screening by Tandem Mass Spectrometry; Approved Guideline. CLSI document NBS04. Link

  • American College of Medical Genetics and Genomics (ACMG). (2020).[1] Laboratory analysis of acylcarnitines, 2020 update: a technical standard of the ACMG. Genetics in Medicine. Link

  • Chace, D. H., et al. (2001).[7] Electrospray Tandem Mass Spectrometry for Analysis of Acylcarnitines in Unexplained Cause of Death. Clinical Chemistry. Link

  • Fingerhut, R., et al. (2009).[8] Stability of acylcarnitines and free carnitine in dried blood samples. Analytical and Bioanalytical Chemistry. Link

  • Millington, D. S., et al. (1989).[1] Tandem mass spectrometry: a new method for acylcarnitine profiling with potential for neonatal screening for inborn errors of metabolism. Journal of Inherited Metabolic Disease. Link

Sources

Metabolic Pathway Analysis of Branched-Chain Amino Acids Using C5-d3

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide / Whitepaper Target Audience: Researchers, Senior Scientists, Drug Development Professionals Subject: L-Leucine-5,5,5-d3 Tracing for Metabolic Flux Analysis

Executive Summary

The dysregulation of Branched-Chain Amino Acid (BCAA) metabolism is a potent biomarker and driver in pathologies ranging from insulin resistance (T2D) to pancreatic adenocarcinoma. While static concentration measurements offer a snapshot, they fail to reveal the kinetic drivers of accumulation—whether due to increased proteolysis or blunted oxidative capacity.

This guide details the technical execution of metabolic flux analysis using L-Leucine-5,5,5-d3 (Leucine-d3). We focus on this specific tracer because Leucine is the primary ketogenic BCAA and its transamination product,


-ketoisocaproate (

-KIC), serves as the most accurate surrogate for the intracellular precursor pool, enabling precise quantification of whole-body protein turnover and oxidation rates.

Part 1: The Tracer Strategy — Why C5-d3?

In metabolic tracing, the choice of isotopologue dictates the biological question you can answer. For BCAA flux, L-Leucine-5,5,5-d3 (labeled on one of the


-methyl groups) is the industry standard for three reasons:
  • Metabolic Stability: Unlike

    
    -deuterated tracers (which lose their label during the reversible transamination step), the C5-methyl label is retained when Leucine converts to 
    
    
    
    -KIC. This allows simultaneous monitoring of both the amino acid and its keto-acid counterpart.[1]
  • The Reciprocal Pool Model: Intracellular Leucine enrichment is difficult to measure directly due to compartmentalization. However,

    
    -KIC is produced exclusively intracellularly and equilibrates rapidly with the cytosolic Leucine pool. Therefore, plasma 
    
    
    
    -KIC enrichment (
    
    
    ) is the validated proxy for intracellular Leucine enrichment.
  • Downstream Tracking: The C5-d3 label persists through the irreversible decarboxylation by BCKDH (the flux-controlling step), entering the TCA cycle as Acetyl-CoA or forming ketone bodies, allowing for oxidation rate measurements via breath CO2 (if using C13) or tissue acyl-carnitine profiling (using d3).

Tracer Specifications
  • Compound: L-Leucine-5,5,5-d3 (methyl-d3)

  • Chemical Purity:

    
     98%
    
  • Isotopic Enrichment:

    
     99 atom % D
    
  • Mass Shift: +3.018 Da

Part 2: The Metabolic Map

To interpret the mass spectrometry data, one must visualize the fate of the deuterium label. The pathway consists of reversible transamination followed by irreversible oxidative decarboxylation.

Pathway Logic
  • Entry: Leucine-d3 enters the cell via LAT1 transporters.[1]

  • Transamination (Reversible): BCAT (Branched-chain aminotransferase) converts Leucine-d3 to

    
    -KIC-d3. The label is retained .
    
  • Oxidation (Irreversible): BCKDH (Branched-chain

    
    -ketoacid dehydrogenase) converts 
    
    
    
    -KIC-d3 to Isovaleryl-CoA-d3. This is the committed step.
  • Fate: Isovaleryl-CoA undergoes dehydrogenation and hydration, eventually splitting into Acetyl-CoA and Acetoacetate.

BCAA_Metabolism cluster_0 Cytosol / Mitochondria Leu_Plasma Plasma Leucine (d3) Leu_Cell Intracellular Leucine (d3) Leu_Plasma->Leu_Cell LAT1 Transport KIC_Cell Intracellular α-KIC (d3) Leu_Cell->KIC_Cell BCAT (Reversible) Protein Muscle Protein Leu_Cell->Protein Synthesis (Ra) KIC_Plasma Plasma α-KIC (d3) KIC_Cell->KIC_Plasma Equilibration Isovaleryl Isovaleryl-CoA (d3) KIC_Cell->Isovaleryl BCKDH (Irreversible) Flux Control Step TCA TCA Cycle / Ketogenesis Isovaleryl->TCA β-oxidation Protein->Leu_Cell Proteolysis (Rd)

Figure 1: The fate of Leucine-d3. Note the reversible exchange with


-KIC, which serves as the critical sampling pool for flux calculations.

Part 3: Analytical Workflow & Protocol

This protocol utilizes LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) for the simultaneous quantification of Leucine and


-KIC enrichments. While GC-MS is a valid alternative, LC-MS/MS avoids extensive derivatization and offers higher throughput.
In Vivo Infusion Protocol (Steady State)

To calculate flux, a steady-state isotopic equilibrium must be achieved.

  • Priming Dose: 4.0

    
    mol/kg L-Leucine-d3 (IV bolus).
    
  • Continuous Infusion: 4.0

    
    mol/kg/h for 120–180 minutes.
    
  • Sampling: Collect plasma at

    
     min to verify steady state.
    
  • Quenching: Immediate centrifugation at 4°C; store plasma at -80°C.

Sample Preparation (Protein Precipitation)
  • Thaw plasma on ice.

  • Add 20

    
    L  Plasma to 180 
    
    
    
    L
    Extraction Solvent (80:20 Methanol:Water + 0.1% Formic Acid).
    • Internal Standard: Spike extraction solvent with L-Leucine-13C6 (2

      
      M) to correct for ionization suppression.
      
  • Vortex for 30s; Incubate at -20°C for 20 min.

  • Centrifuge at 14,000 x g for 15 min at 4°C.

  • Transfer supernatant to LC vials.

LC-MS/MS Parameters

Instrument: Triple Quadrupole MS (e.g., Sciex QTRAP or Agilent 6495). Chromatography: HILIC (Hydrophilic Interaction Liquid Chromatography) is preferred for underivatized amino acids and keto-acids.

ParameterSetting
Column Waters XBridge Amide or Agilent Poroshell HILIC-Z (2.1 x 100mm)
Mobile Phase A 20mM Ammonium Acetate in Water, pH 9.0
Mobile Phase B Acetonitrile
Gradient 85% B to 40% B over 10 min
Flow Rate 0.3 mL/min
Ionization ESI Positive (Leucine) / Negative (KIC)

MRM Transitions (Mass-to-Charge Ratios):

AnalytePolarityPrecursor (

)
Product (

)
Collision Energy
L-Leucine (M+0) ESI+132.186.115 eV
L-Leucine-d3 (M+3) ESI+135.189.115 eV

-KIC (M+0)
ESI-129.185.0-12 eV

-KIC-d3 (M+3)
ESI-132.188.0-12 eV

Note:


-KIC is often better detected in negative mode or requires derivatization (e.g., with OPD) for positive mode sensitivity. The transitions above assume underivatized analysis.

Part 4: Data Interpretation & Flux Modeling

The raw data (peak areas) must be converted into Tracer-to-Tracee Ratios (TTR) or Mole Percent Excess (MPE) .

Step 1: Calculate Enrichment

For low enrichments (<10%), TTR is calculated as:



Step 2: The "Reciprocal Pool" Calculation

This is the critical step for scientific integrity. Using plasma Leucine enrichment (


) often underestimates flux because it does not reflect the lower enrichment inside the cell where protein breakdown (releasing unlabeled Leu) occurs.
Instead, use Plasma 

-KIC enrichment (

)
as the proxy for intracellular Leucine.
Step 3: Flux Equations

Whole Body Rate of Appearance (


): 
This represents total proteolysis (plus dietary intake if fed).


  • 
     = Infusion rate of tracer (
    
    
    
    mol/kg/min).
  • 
     = Enrichment of 
    
    
    
    -KIC at steady state.

Rate of Oxidation (


): 
Requires measuring the release of labeled CO2 (if using C13) or modeling based on acyl-carnitine. For d3 tracers, we often look at the ratio of Isovaleryl-carnitine-d3 to KIC-d3 to estimate the BCKDH activity index.
Workflow Diagram

Workflow Step1 1. Tracer Infusion (Leucine-d3, 4umol/kg/h) Step2 2. Plasma Collection (Steady State: 150-180 min) Step1->Step2 Step3 3. Sample Prep (MeOH Precip + Internal Std) Step2->Step3 Step4 4. LC-MS/MS Analysis (Measure Leu M+3 & KIC M+3) Step3->Step4 Step5 5. Data Processing (Calculate TTR for KIC) Step4->Step5 Step6 6. Flux Modeling (Ra = F * [1/TTR_KIC - 1]) Step5->Step6

Figure 2: The analytical pipeline from in vivo infusion to quantitative flux modeling.

Part 5: Applications & Clinical Relevance[2]

Insulin Resistance & T2D

Elevated plasma BCAAs are a predictive biomarker for Type 2 Diabetes.

  • Mechanism: In insulin resistance, BCAA oxidation is blunted in adipose tissue (reduced BCKDH activity). This forces BCAAs into skeletal muscle, where "incomplete oxidation" leads to the accumulation of acyl-carnitines (e.g., Isovalerylcarnitine), which can interfere with insulin signaling.

  • Tracer Insight: Using this protocol, researchers can distinguish whether high BCAA levels are due to increased protein breakdown (High

    
    ) or decreased oxidation  (Low 
    
    
    
    or metabolic block at BCKDH).
Oncology (Pancreatic Ductal Adenocarcinoma - PDAC)

PDAC tumors scavenge BCAAs for biomass.

  • Tracer Insight: Flux analysis reveals that while systemic BCAA oxidation might be suppressed to preserve BCAAs for the tumor, the tumor itself upregulates BCAT to utilize BCAAs for nitrogen and carbon.

References

  • Neinast, M., et al. (2019). Quantitative Analysis of the Whole-Body Metabolic Fate of Branched-Chain Amino Acids. Cell Metabolism.

  • Wolfe, R. R., & Chinkes, D. L. (2005). Isotope Tracers in Metabolic Research: Principles and Practice of Kinetic Analysis. Wiley-Liss.

  • Newgard, C. B., et al. (2009). A Branched-Chain Amino Acid-Related Metabolic Signature that Differentiates Obese and Lean Humans and Contributes to Insulin Resistance. Cell Metabolism.

  • Matthews, D. E., et al. (1982). Leucine kinetics in humans: measured under varying states of feeding and fasting.[2] Science.

  • Gannon, N. P., et al. (2018). Branched-chain amino acid metabolism and insulin sensitivity.[1][3] Current Opinion in Clinical Nutrition & Metabolic Care.

Sources

Overview of Stable Isotope Labeled Carnitine Standards in Metabolomics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-stakes arena of metabolomics and drug development, the quantification of acylcarnitines is not merely a routine assay; it is a window into mitochondrial beta-oxidation efficiency. For researchers investigating metabolic disorders, drug-induced mitochondrial toxicity, or type 2 diabetes, the accuracy of this window depends entirely on the fidelity of the internal standards employed.

This guide moves beyond basic protocol listing to address the analytical causality of acylcarnitine analysis. We explore why stable isotope-labeled (SIL) standards are the non-negotiable bedrock of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflows, distinguishing between the utility of Deuterium (


) and Carbon-13 (

) labeling, and providing a self-validating workflow for rigorous quantification.

The Biological Imperative: Why Measure Acylcarnitines?

Acylcarnitines are the transport vehicles for fatty acids entering the mitochondria.[1][2][3][4] Long-chain fatty acids (LCFAs) cannot penetrate the inner mitochondrial membrane (IMM) alone; they require the Carnitine Shuttle .[2]

Disruptions in this pathway—whether genetic (e.g., CPT1 deficiency) or chemical (e.g., drug-induced inhibition)—result in a specific accumulation of acylcarnitines in plasma and urine. This makes them potent biomarkers for mitochondrial health.

Visualization: The Carnitine Shuttle Mechanism

The following diagram illustrates the critical enzymatic steps where acylcarnitines are formed and transported.

CarnitineShuttle cluster_cytosol Cytosol cluster_membrane Inner Mitochondrial Membrane cluster_matrix Mitochondrial Matrix LCFA_CoA Long-Chain Acyl-CoA CPT1 CPT1 Enzyme (Rate Limiting) LCFA_CoA->CPT1 Carnitine_Cyto Free Carnitine Carnitine_Cyto->CPT1 Acylcarnitine_Cyto Acylcarnitine CACT CACT Translocase Acylcarnitine_Cyto->CACT CPT1->Acylcarnitine_Cyto Esterification CACT->Carnitine_Cyto Recycle Acylcarnitine_Mat Acylcarnitine CACT->Acylcarnitine_Mat Transport CPT2 CPT2 Enzyme Acylcarnitine_Mat->CPT2 Carnitine_Mat Free Carnitine Carnitine_Mat->CACT LCFA_CoA_Mat Acyl-CoA (to Beta-Oxidation) CPT2->Carnitine_Mat CPT2->LCFA_CoA_Mat Re-esterification

Figure 1: The Carnitine Shuttle facilitates fatty acid transport.[1][2][3][5] CPT1 converts Acyl-CoA to Acylcarnitine, which crosses the membrane via CACT.[3]

The Analytical Challenge & Isotope Selection

In LC-MS/MS, the "Matrix Effect" is the primary adversary. Co-eluting phospholipids and salts in biological fluids can suppress or enhance ionization efficiency, rendering external calibration curves useless.

Stable Isotope Dilution is the only method to correct for this. By spiking a labeled analog (Internal Standard, IS) into the sample before extraction, any loss during prep or suppression during ionization affects the analyte and the IS equally.

Deuterium ( ) vs. Carbon-13 ( )

Selecting the right isotope is a balance of cost vs. chromatographic fidelity.

FeatureDeuterium (

)
Carbon-13 (

)
Senior Scientist Insight
Cost ModerateHighUse

for routine screening;

for critical validation.[5]
Chromatography Isotope Effect:

-labeled compounds may elute slightly earlier than native analytes in Reverse Phase LC.[5]
Perfect Co-elution:

atoms do not alter hydrophobicity significantly.
If the IS and analyte separate, they experience different matrix effects, compromising accuracy.
Stability High, provided labeling is on non-exchangeable positions (e.g., methyl groups).Extremely High.Avoid

-labeling on acidic protons which can exchange in solution.[6]
Common Use High (e.g.,

-Carnitine,

-Acylcarnitines).[7]
Growing (e.g.,

-Carnitine).

is usually sufficient for Flow Injection Analysis (FIA);

is superior for high-res LC.

Recommendation: For standard metabolic profiling,


-Methyl  or 

-Trimethyl
labeled standards are the industry standard due to availability. However, for high-precision pharmacokinetics (PK) or when using high-resolution columns where peak shifts >0.1 min occur,

is preferred [1, 2].

Validated Experimental Workflow (LC-MS/MS)

This protocol utilizes an underivatized approach for speed and simplicity, suitable for modern sensitive triple quadrupoles (e.g., Sciex 6500+, Thermo Altis).

Reagents
  • Internal Standard Mix: Commercially available mix (e.g., CIL NSK-B or equivalent) containing

    
    -C0, 
    
    
    
    -C2,
    
    
    -C3,
    
    
    -C4,
    
    
    -C5,
    
    
    -C8,
    
    
    -C14,
    
    
    -C16.
  • Extraction Solvent: Methanol containing 0.1% Formic Acid.[5][8]

Step-by-Step Protocol
  • Sample Preparation (Plasma/Serum):

    • Aliquot 10 µL of plasma into a 1.5 mL Eppendorf tube.

    • Why: Small volumes reduce matrix load on the column.

  • Internal Standard Addition (The Critical Step):

    • Add 100 µL of Extraction Solvent containing the IS Mix.

    • Concentration: Target approx. 1 µM for C0 and 0.1 µM for acylcarnitines in the final solution.

    • Vortex vigorously for 30 seconds.

  • Protein Precipitation:

    • Incubate at ambient temperature for 10 minutes.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Causality: Cold centrifugation ensures complete precipitation of proteins that would otherwise clog the LC column.

  • Supernatant Transfer:

    • Transfer 80 µL of the supernatant to an autosampler vial with a glass insert.

    • Note: Do not disturb the pellet.

  • LC-MS/MS Analysis:

    • Column: C18 Reverse Phase (e.g., Waters HSS T3, 2.1 x 100mm).

    • Mobile Phase A: Water + 0.1% Formic Acid.[5][8]

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[5]

    • Gradient: 0% B to 100% B over 10 minutes.

    • Detection: Positive Electrospray Ionization (ESI+), Multiple Reaction Monitoring (MRM).

    • Precursor Scan: Precursors of m/z 85 (characteristic carnitine fragment).

Visualization: Analytical Logic Flow

Workflow Sample Biological Sample (10 µL Plasma) Extract MeOH Extraction & Precipitation Sample->Extract IS_Spike Spike IS Mix (Correction Factor) IS_Spike->Extract Co-Extraction Centrifuge Centrifuge (Remove Proteins) Extract->Centrifuge LCMS LC-MS/MS Analysis (MRM Mode) Centrifuge->LCMS Supernatant Data Quantification (Area Ratio) LCMS->Data

Figure 2: Analytical workflow ensuring Internal Standards (IS) undergo the exact same physical stresses as the analyte.

Quantification & Data Integrity

Trustworthiness in metabolomics comes from rigorous calculation.[5]

The Calculation

[9]

Where RF (Response Factor) is derived from a calibration curve.

  • Warning: Many screening protocols assume RF = 1.0. For drug development, you must run a calibration curve (6-8 points) using authentic unlabeled standards to determine the actual slope (RF).

Quality Control (QC)[10]
  • System Suitability: Inject the IS mix alone before samples. Ensure retention time stability (<2% shift).

  • Blanks: Inject a solvent blank after high-concentration samples to check for carryover (acylcarnitines are "sticky").

  • NIST SRM 1950: Use "Metabolites in Frozen Human Plasma" as a benchmark control.[5][10] It has certified/reference values for carnitine and several acylcarnitines [3].[11][12]

Applications in Drug Development

  • Mitochondrial Toxicity Screening:

    • Drugs (e.g., antivirals, statins) can inhibit beta-oxidation.

    • Signal: Increase in Acylcarnitine/Free Carnitine ratio.

  • Fatty Acid Oxidation Disorders (FAOD):

    • Specific profiles indicate specific enzyme blocks (e.g., elevated C8 indicates MCAD deficiency).

  • Diabetes Research:

    • Accumulation of long-chain acylcarnitines (C14-C18) is associated with insulin resistance ("incomplete beta-oxidation").

References

  • Isotope Effects in LC-MS

    • Title: Benefits of 13C vs. D Standards in Clinical Mass Spectrometry Measurements.
    • Source: Cambridge Isotope Laboratories.[13]

  • Methodology Comparison

    • Title: Comparison of amino acids and acylcarnitines assay methods used in newborn screening assays by tandem mass spectrometry.
    • Source: Clinica Chimica Acta (via ScienceDirect/PubMed).
    • URL:[Link]

  • Reference Materials

    • Title: NIST Standard Reference Material 1950: Metabolites in Frozen Human Plasma.[10][14][15]

    • Source: National Institute of Standards and Technology (NIST).[15][16]

    • URL:[Link]

  • Clinical Utility

    • Title: Acylcarnitine Profiles in Dried Blood Spots (DBS).[17][18]

    • Source: Mayo Clinic Labor
    • URL:[Link]

Sources

Methodological & Application

Protocol: Preparation and Validation of Isovaleryl L-Carnitine-d3 Internal Standard

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol is designed for analytical chemists and metabolic researchers. It details the precise preparation, handling, and validation of Isovaleryl L-Carnitine-d3 (C5-Carnitine-d3) as an Internal Standard (IS) for LC-MS/MS assays.

Abstract & Scientific Context

Isovalerylcarnitine (C5) is a primary biomarker for Isovaleric Acidemia (IVA) , a disorder of leucine metabolism caused by isovaleryl-CoA dehydrogenase deficiency.[1][2][3] Accurate quantification in plasma, urine, or Dried Blood Spots (DBS) is critical for newborn screening (NBS) and therapeutic monitoring.

The Challenge: C5-carnitine has three isobaric isomers: Pivaloylcarnitine (exogenous, from antibiotics), 2-Methylbutyrylcarnitine , and Valerylcarnitine .[1] While LC separation distinguishes these, Flow Injection Analysis (FIA) does not.[1] The Solution: Isovaleryl L-Carnitine-d3 is the requisite stable isotope-labeled internal standard (SIL-IS). It corrects for matrix effects, ionization suppression, and extraction efficiency. The d3 label is typically located on the N-methyl group, resulting in a mass shift of +3 Da (Precursor m/z 249.2) while generating the common characteristic product ion (m/z 85.1).

Material Specifications

Ensure all reagents meet the following grades to prevent background contamination.

ComponentSpecificationGradeNotes
Analyte Standard Isovaleryl L-Carnitine-d3 (Cl salt)>98% Isotopic PurityStore at -20°C, desiccated.[4] Hygroscopic.
Solvent A Methanol (MeOH)LC-MS GradePrimary solvent for stock.
Solvent B WaterLC-MS Grade (18.2 MΩ)For working solutions.
Acid Additive Formic AcidLC-MS Grade0.1% v/v improves ionization stability.
Vessels Amber Glass VialsSilanized (Deactivated)Prevents adsorption of quaternary amines.

Critical Property: Isovaleryl L-Carnitine-d3 is highly soluble in Methanol and Ethanol (>20 mg/mL) but can be hydrolytically unstable in non-acidified aqueous solutions over long periods.

Solution Preparation Protocol

Workflow Logic

The preparation follows a Gravimetric-Volumetric cascade to minimize propagation of error.

  • Primary Stock (S1): High concentration, organic solvent (Long-term stability).

  • Secondary Stock (S2): Intermediate dilution (Monthly use).

  • Working Internal Standard (WIS): Low concentration in extraction solvent (Daily use).

Step-by-Step Methodology
Step 1: Primary Stock Solution (S1) - 1.0 mg/mL
  • Equilibrate the Isovaleryl L-Carnitine-d3 vial to room temperature (20 mins) before opening to prevent condensation.

  • Weigh 1.0 mg (±0.05 mg) of the salt into a 2 mL amber volumetric flask.

    • Note: If the salt is the chloride form (MW ~284.8), 1 mg represents ~3.51 µmol.

  • Dissolve in 100% Methanol . Vortex for 30 seconds.

  • Make up to volume with Methanol.

  • Storage: -20°C. Stability: 12 months.

Step 2: Secondary Stock Solution (S2) - 10 µg/mL
  • Pipette 100 µL of S1 into a 10 mL volumetric flask.

  • Dilute to volume with Methanol .

  • Storage: -20°C. Stability: 3 months.

Step 3: Working Internal Standard (WIS) - ~5 ng/mL (Typical for DBS)

Target Concentration Logic: Endogenous C5 levels in healthy newborns are typically <0.5 µM. In a typical DBS extraction (3 µL blood into 100 µL solvent), the extract concentration is ~15 nM (~4 ng/mL). The IS should mimic this concentration.

  • Solvent Preparation: Prepare the Extraction Solvent (e.g., 80:20 Methanol:Water + 0.1% Formic Acid).

  • Pipette 50 µL of S2 (10 µg/mL) into a 100 mL volumetric flask.

  • Dilute to volume with Extraction Solvent .

  • Final Conc: 5 ng/mL (approx. 17.5 nM).

  • Storage: +4°C. Stability: 1 week. Prepare fresh if peak area variation >15%.

Visual Workflow & Mechanism

The following diagram illustrates the dilution cascade and the mass spectrometric transition mechanism.

IS_Preparation Solid Solid Standard Isovaleryl-Carnitine-d3 (Store -20°C) Stock Primary Stock (S1) 1.0 mg/mL in MeOH (Stable 1 yr) Solid->Stock Weigh 1mg Dissolve in MeOH Secondary Secondary Stock (S2) 10 µg/mL in MeOH (Stable 3 mo) Stock->Secondary 1:100 Dilution WIS Working IS (WIS) ~5 ng/mL in Extract Solvent (Fresh Weekly) Secondary->WIS 1:2000 Dilution into 80% MeOH Sample DBS/Plasma Sample WIS->Sample Add to Sample (Co-Extraction) MS LC-MS/MS Analysis Precursor: 249.2 Product: 85.1 Sample->MS Inject

Caption: Dilution cascade for Isovaleryl L-Carnitine-d3, ensuring traceability from solid stock to analytical instrument.

Analytical Methodology (LC-MS/MS)[1][3][4][5][6][7][8][9][10]

To validate the IS solution, use the following instrument parameters. The "d3" label on the N-methyl group remains on the neutral loss fragment (Trimethylamine-d3), leaving the characteristic unlabelled backbone ion at m/z 85.

MRM Transitions[8][11][12][13]
AnalytePrecursor Ion (

)
Product IonDwell TimeCE (eV)
Isovalerylcarnitine (C5) 246.285.150 ms25
Isovalerylcarnitine-d3 (IS) 249.2 85.1 50 ms25
System Suitability & Validation

Before running patient samples, validate the IS solution using these criteria:

  • Isotopic Purity Check (Blank Test):

    • Inject the WIS alone.

    • Monitor the unlabeled transition (246.2 -> 85.1).

    • Requirement: Signal at 246.2 must be < 0.5% of the signal at 249.2.

    • Reasoning: Impure IS containing "d0" (unlabeled) material will cause false positives or artificially high quantitation of endogenous C5.

  • Signal Stability:

    • Inject the WIS 6 times.[5]

    • Requirement: RSD of Peak Area < 5%.[6]

  • Interference Check (Pivaloylcarnitine):

    • If using a column (LC-MS), ensure Pivaloylcarnitine (retention time shift) does not co-elute perfectly if the method claims separation.

    • Note: The IS will co-elute with Isovalerylcarnitine.

Troubleshooting & Expert Tips

  • IS Suppression: If the IS peak area drops significantly (>50%) in patient samples compared to clean standards, it indicates matrix suppression.

    • Action: Dilute the sample further or improve protein precipitation (e.g., increase MeOH ratio).

  • Hydrolysis: Acylcarnitines can hydrolyze to free carnitine if the solution pH is >7 or if stored in water at room temperature.

    • Action: Always maintain pH < 6 (use 0.1% Formic Acid) and keep samples chilled (4°C) in the autosampler.

  • Isobaric Confusion: The d3-IS works for total C5 isomers in FIA methods. In LC methods, it specifically tracks the peak it co-elutes with (usually Isovaleryl).

References

  • CDC Newborn Screening Quality Assurance Program. (2024). Acylcarnitines Proficiency Testing Protocols. Centers for Disease Control and Prevention. [Link]

  • Matern, D., et al. (2007). "Prospective diagnosis of 2-methylbutyryl-CoA dehydrogenase deficiency in the newborn screening program.
  • Clinical and Laboratory Standards Institute (CLSI). (2010). NBS04-A: Newborn Screening by Tandem Mass Spectrometry. CLSI Guidelines.
  • Shigematsu, Y., et al. (2010). "Newborn screening for isovaleric acidemia by tandem mass spectrometry: distinguishing isovalerylcarnitine from pivaloylcarnitine.

Sources

Dried blood spot (DBS) extraction methods for C5 carnitine analysis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Extraction and Analysis of C5 Carnitine (Isovalerylcarnitine) in Dried Blood Spots

Subtitle: Overcoming Isobaric Interferences in Newborn Screening via Non-Derivatized Extraction and Second-Tier UPLC-MS/MS.

Abstract

The accurate quantification of C5 carnitine (isovalerylcarnitine) in Dried Blood Spots (DBS) is critical for the early detection of Isovaleric Acidemia (IVA). However, standard Flow Injection Analysis (FIA-MS/MS) suffers from significant specificity challenges due to isobaric interferences from pivaloylcarnitine (drug/supplement artifacts) and 2-methylbutyrylcarnitine (SBCADD). This guide details a robust, two-phase workflow: a high-throughput Non-Derivatized Extraction protocol for primary screening, followed by a Second-Tier UPLC-MS/MS method for definitive isobar separation.

Introduction: The C5 Conundrum

In newborn screening (NBS), "C5 Carnitine" is a composite signal representing multiple isomers with a mass-to-charge ratio (m/z) of ~246 (protonated).

  • Isovalerylcarnitine (IVC): The primary marker for Isovaleric Acidemia (IVA), a potentially fatal organic acidemia.

  • 2-Methylbutyrylcarnitine (2-MBC): Marker for Short/Branched-Chain Acyl-CoA Dehydrogenase Deficiency (SBCADD), often a benign condition.

  • Pivaloylcarnitine (PVC): An exogenous artifact caused by pivalic acid-containing antibiotics (e.g., pivampicillin) or nipple creams.[1] This is the leading cause of false positives for C5.

The Analytical Challenge: Standard FIA-MS/MS sums these signals. A high C5 result triggers anxiety and follow-up. To maintain scientific integrity and reduce false positives, laboratories must employ a screening method that minimizes chemical noise and a confirmation method that chromatographically resolves these isobars.

Workflow Logic & Decision Tree

The following diagram illustrates the integrated workflow from punch to diagnosis, highlighting the decision points for second-tier testing.

C5_Workflow Start DBS Sample Receipt Extract Primary Extraction (Non-Derivatized) Start->Extract FIA FIA-MS/MS Screening (m/z 246 > 85) Extract->FIA Decision C5 Concentration > Cutoff? FIA->Decision Negative Screen Negative (Report Normal) Decision->Negative No SecondTier Second-Tier Test (UPLC-MS/MS) Decision->SecondTier Yes Separation Chromatographic Separation of Isobars SecondTier->Separation Result_IVA Peak: Isovalerylcarnitine (Diagnosis: IVA) Separation->Result_IVA Result_PVC Peak: Pivaloylcarnitine (Artifact: Antibiotics) Separation->Result_PVC Result_SBC Peak: 2-Methylbutyrylcarnitine (Diagnosis: SBCADD) Separation->Result_SBC

Figure 1: Logical workflow for C5 carnitine analysis, differentiating between screening (FIA) and confirmation (UPLC).

Materials and Reagents

Internal Standards (Critical for Quantification):

  • Primary IS: L-Isovalerylcarnitine-d9 (C5-d9).

    • Rationale: Deuterated analogs correct for matrix suppression and extraction efficiency variances. C5-d9 is preferred over C5-d3 for better isotopic separation.

  • Solvents:

    • Methanol (LC-MS Grade).

    • Acetonitrile (LC-MS Grade).

    • Formic Acid (99%+ purity).

    • Water (Type 1, 18.2 MΩ).

Protocol A: Primary Screening (Non-Derivatized)

Methodology Note: While butyl ester derivatization (Butanol/HCl) was historically common, non-derivatized methods are now preferred for high-throughput screening due to speed, reduced hydrolysis of acylcarnitines, and safety (no hot HCl).

Extraction Solvent: 80% Methanol / 20% Water containing Internal Standards.

Step-by-Step Procedure:

  • Punching: Punch a 3.2 mm (1/8 inch) disk from the center of the DBS into a 96-well polypropylene microplate.

    • QC Check: Ensure the blood spot is fully saturated and symmetrical.[2] Avoid the "halo" edge of the spot where hematocrit effects are most pronounced.

  • Extraction: Add 100 µL of Extraction Working Solution (80% MeOH with C5-d9 IS at ~0.05 µmol/L) to each well.

  • Incubation: Seal the plate with aluminum foil or a chemically resistant mat. Shake at 600-700 rpm for 20-30 minutes at room temperature (22-25°C).

    • Mechanism:[3] The organic solvent denatures hemoglobin and solubilizes the acylcarnitines, while the water aids in extracting more polar species.

  • Transfer: Centrifuge the plate at 3000 x g for 5 minutes to pellet the paper and debris. Transfer 60-80 µL of supernatant to a fresh heat-sealed plate.

  • Analysis: Inject 5-10 µL via Flow Injection Analysis (FIA) into the MS/MS.

MS/MS Settings (Positive Electrospray Ionization - ESI+):

  • Scan Mode: Precursor Ion Scan of m/z 85 (characteristic fragment of the carnitine backbone).

  • Transitions:

    • Analyte (C5): m/z 246.2 -> 85.1

    • Internal Standard (C5-d9): m/z 255.2 -> 85.1

Protocol B: Second-Tier Confirmation (UPLC-MS/MS)

If Protocol A yields a C5 concentration above the cutoff (e.g., > 0.6 µmol/L), this protocol is mandatory to distinguish true disease from artifacts.

Principle: Uses a C18 stationary phase to separate isomers based on hydrophobicity. Pivaloylcarnitine (tertiary structure) elutes differently from isovalerylcarnitine (branched primary).

Chromatographic Conditions:

  • Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm (or equivalent).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

Gradient Table:

Time (min)% Mobile Phase A% Mobile Phase BCurveAction
0.009010InitialEquilibration
0.5090106Hold
4.0060406Separation Ramp
4.105951Wash
5.505951Wash Hold
5.6090101Re-equilibration
7.0090101End

Separation Logic Diagram:

C5_Separation Injection Pivaloyl Pivaloylcarnitine (RT ~2.5 min) Artifact Injection->Pivaloyl Early Elution Isovaleryl Isovalerylcarnitine (RT ~3.2 min) Disease (IVA) Pivaloyl->Isovaleryl Methylbutyryl 2-Methylbutyrylcarnitine (RT ~3.4 min) Disease (SBCADD) Isovaleryl->Methylbutyryl Late Elution

Figure 2: Expected elution order on a C18 column. Pivaloylcarnitine typically elutes first due to its compact tertiary structure.

Validation & Quality Control

Quantitative Data Summary:

ParameterAcceptance CriteriaNotes
Recovery 80% - 120%Validated by spiking whole blood with C5 standards.
Precision (CV) < 15% (Intra-day)Higher variance acceptable at LLOQ (Lower Limit of Quantitation).
Linearity (R²) > 0.995Range: 0.1 µmol/L to 50 µmol/L.
Interference Resolution > 1.5Between Isovalerylcarnitine and Pivaloylcarnitine peaks.

Troubleshooting Guide:

  • Low IS Signal: Check the punch quality. Incomplete drying of the blood spot can inhibit extraction. Ensure the extraction solvent contains 20% water to aid solvation.

  • Retention Time Drift: Check Mobile Phase A pH. Formic acid is volatile; prepare fresh weekly.

  • Carryover: C5 is "sticky." Ensure a high-organic wash (95% ACN) is programmed in the gradient (Step 4 in Gradient Table).

References

  • Clinical and Laboratory Standards Institute (CLSI). (2017). NBS04: Newborn Screening by Tandem Mass Spectrometry. 2nd Edition. Link

  • Shigematsu, Y., et al. (2010). Rapid determination of C4-acylcarnitine and C5-acylcarnitine isomers in plasma and dried blood spots by UPLC-MS/MS as a second tier test. Molecular Genetics and Metabolism. Link

  • Boemer, F., et al. (2013). Application of a Second-Tier Newborn Screening Assay for C5 Isoforms. JIMD Reports. Link

  • Centers for Disease Control and Prevention (CDC). Newborn Screening Quality Assurance Program (NSQAP). Link

  • Forni, S., et al. (2010). Rapid determination of C4-acylcarnitine and C5-acylcarnitine isomers in plasma and dried blood spots by UPLC-MS/MS. Elsevier.[4][5] Link

Sources

Application Note: High-Throughput Quantitation of Isovalerylcarnitine (C5) via FIA-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Target Analyte: Isovalerylcarnitine (C5) Internal Standard: C5-d3 (Isovalerylcarnitine-d3) Matrix: Dried Blood Spots (DBS) Methodology: Flow Injection Analysis Tandem Mass Spectrometry (FIA-MS/MS)[1][2][3][4][5]

Abstract & Scope

This protocol details the high-throughput quantitation of Isovalerylcarnitine (C5) using Flow Injection Analysis (FIA) coupled with Tandem Mass Spectrometry (MS/MS).[4] Unlike traditional Liquid Chromatography (LC), FIA omits the chromatographic column, injecting the sample directly into the ionization source. This dramatically reduces run times (<2 minutes/sample) but eliminates the separation of isobaric interferences.

This guide addresses the specific application of C5-d3 as an internal standard (IS) to correct for the significant matrix effects and ionization suppression inherent in FIA. It is designed for researchers in metabolic profiling and newborn screening (NBS) laboratories targeting Isovaleric Acidemia (IVA).

Principle of Operation

The FIA-MS/MS Mechanism

In FIA-MS/MS, the mobile phase acts solely as a carrier. The "separation" occurs in the mass analyzer (Triple Quadrupole), not on a column.

  • Injection: The sample is injected into a flowing stream of solvent.

  • Ionization: Electrospray Ionization (ESI) generates gas-phase ions.

  • Filtration (Q1): The first quadrupole selects the precursor ion (e.g., C5 at m/z 246.2).

  • Fragmentation (q2): Collision-Induced Dissociation (CID) breaks the precursor into product ions.

  • Detection (Q3): The third quadrupole filters for a specific fragment (e.g., m/z 85.1), confirming the structure.

The Role of C5-d3 (Internal Standardization)

In the absence of chromatographic separation, matrix components (salts, proteins) co-elute with the analyte, causing unpredictable signal suppression.

  • Isotope Dilution: C5-d3 is chemically identical to endogenous C5 but heavier by 3 Daltons.

  • Co-suppression: Because C5 and C5-d3 co-elute perfectly, any suppression affecting C5 affects C5-d3 equally.

  • Quantitation: The concentration is derived from the ratio of the analyte response to the IS response, rendering the absolute signal intensity irrelevant.



(RRF = Relative Response Factor, typically assumed to be 1.0 for stable isotopes)

Materials & Reagents

Standards
  • Analyte: Isovalerylcarnitine (C5)[1][5]

  • Internal Standard: Isovalerylcarnitine-[d3] (Methyl-d3).

    • Note: Some commercial kits use C5-d9. Ensure your MS method matches your specific isotope's mass shift.

  • Quality Control (QC): Enriched DBS controls at Low, Medium, and High levels.

Reagents (Non-Derivatized Method)
  • Extraction Solvent: Methanol (HPLC Grade) containing 3 mM Hydrazine Hydrate (optional, stabilizes acylcarnitines).

  • Mobile Phase: 80:20 Acetonitrile:Water + 0.1% Formic Acid.

    • Why Formic Acid? Promotes protonation (

      
      ) in positive ion mode.
      
  • DBS Cards: Whatman 903 Protein Saver cards (Standard NBS grade).

Instrumentation & Settings

HPLC / Pump Configuration

Since no column is used, a restrictor capillary or a union connects the injector to the source.

  • Flow Rate Profile:

    • 0.0 - 0.2 min: 0.05 mL/min (Slow flow to introduce sample).

    • 0.2 - 1.0 min: 0.05 mL/min (Data acquisition plateau).

    • 1.0 - 1.5 min: 0.60 mL/min (High flow wash to prevent carryover).

    • 1.5 - 1.8 min: 0.05 mL/min (Re-equilibration).

Mass Spectrometer (Triple Quadrupole)
  • Ionization: ESI Positive Mode.

  • Scan Type: Multiple Reaction Monitoring (MRM).[6]

  • Source Temp: 350°C (High temp aids desolvation of blood matrix).

Table 1: MRM Transitions (Non-Derivatized)
CompoundPrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
C5 (Isovalerylcarnitine) 246.2 85.1 3025
C5-d3 (Internal Standard) 249.2 85.1 3025
Interference (Pivaloylcarnitine)246.285.1Isobaric - Detected as C5[4][6][7]

Note: The product ion at m/z 85.1 corresponds to the characteristic carnitine backbone fragment.

Experimental Protocol

Workflow Visualization

The following diagram illustrates the critical path from sample punch to data acquisition.

FIA_Workflow DBS DBS Sample (Whatman 903) Punch Punch (3.2 mm disc) DBS->Punch Extract Extraction (MeOH + C5-d3 IS) Punch->Extract Shake Incubation (20 min @ RT) Extract->Shake Transfer Transfer Supernatant (Avoid debris) Shake->Transfer Inject FIA Injection (No Column) Transfer->Inject MS MS/MS Detection (MRM Mode) Inject->MS

Figure 1: Step-by-step workflow for the extraction and analysis of C5 acylcarnitine from dried blood spots.

Step-by-Step Procedure (Non-Derivatized)
  • Preparation of IS Working Solution:

    • Dissolve C5-d3 stock to a final concentration of ~0.5 µM in Methanol.

  • Sample Punching:

    • Punch a 3.2 mm (1/8 inch) disc from the center of the DBS.

    • Place into a 96-well polypropylene microplate (U-bottom).

  • Extraction:

    • Add 100 µL of IS Working Solution to each well.

    • Critical: Ensure the punch is fully submerged.

  • Incubation:

    • Seal plate with aluminum foil or adhesive film.

    • Shake at 600-700 rpm for 20–30 minutes at room temperature.

  • Transfer:

    • Transfer 60 µL of supernatant to a fresh plate.

    • Note: Unlike derivatized methods, drying down under Nitrogen is not required if the sensitivity of the instrument is sufficient. If sensitivity is low, dry down and reconstitute in 50:50 Acetonitrile:Water.

  • Analysis:

    • Inject 10 µL into the FIA-MS/MS system.[5]

Validation & Quality Assurance

The "Isobaric Dilemma" (Scientific Integrity Check)

Warning: FIA-MS/MS cannot distinguish between Isovalerylcarnitine (Pathogenic, IVA marker), Pivaloylcarnitine (Drug metabolite from pivalic acid antibiotics), and 2-Methylbutyrylcarnitine .[1]

  • Protocol: If C5 is elevated (>0.4 µM typically), the result is presumptive positive .

  • Confirmation: A second-tier test using LC-MS/MS (with a C18 column) is mandatory to separate these isomers.

Acceptance Criteria

To ensure trustworthiness of the data:

  • IS Response: The area count of C5-d3 must be within ±30% of the mean of the calibration set. A drop indicates severe ion suppression or extraction failure.

  • Linearity:

    
     over the range of 0.1 – 50 µM.
    
  • Carryover: Inject a solvent blank after the highest standard. Analyte signal in blank must be <20% of the Lower Limit of Quantitation (LLOQ).

Troubleshooting Table
IssueProbable CauseCorrective Action
Low IS Signal Ion SuppressionCheck mobile phase purity; dilute sample 1:2.
High Backpressure Blocked CapillaryReplace the PEEK tubing/restrictor; filter samples.
No Signal Source ClogClean the ESI spray shield and capillary.
High C5 in Blanks ContaminationReplace puncher head; check solvent quality.

References

  • CLSI C62-A : Clinical and Laboratory Standards Institute.[8] Liquid Chromatography-Mass Spectrometry Methods; Approved Guideline.

  • CDC Newborn Screening Quality Assurance Program (NSQAP). Acylcarnitine Proficiency Testing.

  • Thermo Fisher Scientific. Quantification of amino acids and acylcarnitines in dried blood spots by flow injection analysis.
  • Waters Corporation. Measurement of Amino Acids and Acylcarnitines in Dried Bloodspots by FIA-MS/MS.

  • Shimadzu. Identification of C5-Acylcarnitines Using Flow Injection Analysis-Tandem Mass Spectrometry.

Sources

Application Note: High-Resolution HPLC Separation of Isovaleryl L-Carnitine-d3 and C5 Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Clinical Imperative: Isovalerylcarnitine (i-C5) is the primary biomarker for Isovaleric Acidemia (IVA), a serious organic acidemia.[1][2] However, in standard flow-injection analysis (FIA-MS/MS) used in newborn screening, i-C5 is isobaric with Pivaloylcarnitine (p-C5) and 2-Methylbutyrylcarnitine (m-C5) .[2][3]

  • p-C5 is frequently elevated due to exogenous pivalic acid-containing antibiotics (e.g., pivmecillinam) or nipple balms, leading to high false-positive rates for IVA.[3]

  • m-C5 is a marker for Short/Branched Chain Acyl-CoA Dehydrogenase Deficiency (SBCADD).[3]

The Solution: This guide details a high-resolution LC-MS/MS protocol using Pentafluorophenyl (PFP) column chemistry. Unlike traditional C18 phases, PFP phases utilize pi-pi and dipole-dipole interactions to resolve these structural isomers. Isovaleryl L-Carnitine-d3 serves as the precise internal standard (IS) for quantification, co-eluting with the analyte while correcting for matrix effects.

Physicochemical Context & Isomer Logic

The core challenge is separating compounds with identical molecular weights (


 246) and similar polarities.
The C5 Acylcarnitine Cluster
IsomerAbbr.[2][4][5][6][7]Clinical RelevanceOrigin
Isovalerylcarnitine i-C5 Isovaleric Acidemia (IVA) Leucine Metabolism
2-Methylbutyrylcarnitinem-C5SBCADDIsoleucine Metabolism
Pivaloylcarnitinep-C5False Positive (Drug Artifact) Exogenous (Antibiotics)
n-Valerylcarnitinen-C5MADD / Glutaric Aciduria IIFatty Acid Oxidation
Mechanism of Separation: Why PFP?

Standard C18 columns rely on hydrophobic interaction. Since all C5 isomers have similar hydrophobicity, C18 often requires extremely long run times or complex mobile phases to achieve partial separation.

PFP (Pentafluorophenyl) phases offer "Orthogonal Selectivity":

  • Pi-Pi Interactions: The electron-deficient fluorine ring interacts with the carbonyl groups of the acylcarnitines.

  • Shape Selectivity: The rigid PFP ring discriminates between the branched structures of iso-, neo- (pivaloyl), and anteiso- (2-methyl) chains more effectively than flexible alkyl chains.

IsomerSeparation cluster_0 Analyte Mixture (m/z 246) cluster_1 Stationary Phase Interaction cluster_2 Chromatographic Outcome iC5 Isovaleryl-C5 (Target) C18 C18 Column (Hydrophobic Only) iC5->C18 PFP PFP Column (Pi-Pi + Dipole + Shape) iC5->PFP pC5 Pivaloyl-C5 (Interference) pC5->C18 pC5->PFP mC5 2-Methylbutyryl-C5 (Interference) mC5->C18 mC5->PFP Coelution Co-elution (False Positive) C18->Coelution Similar Hydrophobicity Resolved Baseline Resolution (Accurate Dx) PFP->Resolved Steric/Electronic Differences

Caption: Comparative mechanism of C18 vs. PFP phases for C5 acylcarnitine isomer separation.

Optimized Experimental Protocol

Reagents and Standards[4][6][7][8][9]
  • Analyte: Isovalerylcarnitine (i-C5).[2][3][5]

  • Internal Standard: Isovaleryl L-Carnitine-d3 (methyl-d3).

    • Note: The d3 standard will co-elute with i-C5. This is desired. The goal is to separate this pair from m-C5 and p-C5.

  • Solvents: LC-MS grade Water and Methanol.

  • Modifier: Formic Acid (FA) or Ammonium Formate.

LC Conditions

Column Selection:

  • Primary Recommendation: Fused-Core PFP (e.g., Ascentis Express F5 or Kinetex F5), 2.7 µm, 100 x 2.1 mm.

  • Rationale: Fused-core particles provide UHPLC-like efficiency at lower backpressures, crucial for resolving closely eluting isomers.

Mobile Phase:

  • MP A: Water + 0.1% Formic Acid + 5mM Ammonium Formate.

  • MP B: Methanol + 0.1% Formic Acid.

  • Why Methanol? Methanol is a protic solvent that enhances the hydrogen bonding and dipole interactions with the PFP phase better than Acetonitrile (aprotic) for this specific application.

Gradient Profile (The "Shallow Ramp"): The separation of C5 isomers typically occurs between 40-60% organic on C18, but on PFP, they are often retained differently. A shallow gradient is critical.

Time (min)% Mobile Phase BFlow Rate (mL/min)Description
0.0050.4Initial equilibration
1.0050.4Load/Desalt
8.00600.4Critical Separation Window
8.10980.4Wash
10.00980.4Wash hold
10.1050.4Re-equilibration
13.0050.4End

Temperature: 40°C or 50°C (Higher temperature reduces viscosity and improves mass transfer for sharper peaks).

MS/MS Parameters (MRM)

Operate in Positive ESI (Electrospray Ionization) .

CompoundPrecursor Ion (

)
Product Ion (

)
Dwell (ms)Collision Energy (V)
Isovalerylcarnitine (i-C5) 246.285.15025-30
Isovaleryl-L-Carnitine-d3 249.285.15025-30
2-Methylbutyrylcarnitine246.285.15025-30
Pivaloylcarnitine246.285.15025-30
  • Fragment Logic: The 85.1 fragment corresponds to the backbone of the carnitine molecule. Since the isomers differ in the acyl chain (which is lost), they share the same fragment. This makes chromatographic separation mandatory.[4][6][7]

Method Development & Validation Workflow

Use this flowchart to guide your optimization process if resolution is insufficient.

MethodDev Start Initial Run: PFP Column, MeOH/H2O Gradient CheckRes Calculate Resolution (Rs) between i-C5 and p-C5 Start->CheckRes Decision Is Rs > 1.5? CheckRes->Decision Success Validate: Linearity, Precision, Matrix Effect Decision->Success Yes Fail Optimization Required Decision->Fail No Opt1 Decrease Gradient Slope (e.g., 0.5% B per min) Fail->Opt1 Opt2 Lower Temperature (Increases retention/selectivity) Fail->Opt2 Opt3 Switch Organic Modifier (Try 50:50 MeOH:ACN) Fail->Opt3 Opt1->CheckRes Opt2->CheckRes Opt3->CheckRes

Caption: Optimization logic for maximizing Resolution (


) between critical C5 isobaric pairs.
Validation Criteria (Self-Validating System)
  • Resolution (

    
    ):  The valley between i-C5 and p-C5 must be 
    
    
    
    of the peak height (
    
    
    preferred).
  • Internal Standard Consistency: The retention time of i-C5-d3 must match the retention time of unlabeled i-C5 within

    
     min.
    
    • Note: Deuterium isotope effects can cause slight RT shifts (usually eluting slightly earlier), but this should be consistent.

  • Interference Check: Inject a high concentration standard of Pivaloylcarnitine alone. Ensure no peak appears at the retention time of i-C5.

Troubleshooting & Tips

  • Peak Broadening: Acylcarnitines are zwitterionic. If peaks are broad, ensure the mobile phase pH is acidic (pH ~3 with 0.1% Formic Acid) to protonate the carboxylic acid group, ensuring the molecule has a net positive charge.

  • Carryover: Acylcarnitines can stick to metallic surfaces. Use a needle wash of 50:50 Methanol:Isopropanol + 0.1% Formic Acid.

  • Matrix Effects: Since i-C5 elutes early (polar), it is susceptible to ion suppression. The d3-IS is essential here. If suppression exceeds 50%, consider protein precipitation with dilute acid rather than just pure methanol.

References

  • Clinical Significance of C5 Isomers

    • Frazier, D. M., et al. (2006). Newborn screening for isovaleric acidemia: reducing the false-positive rate using a second-tier liquid chromatography-tandem mass spectrometry method.[2][3] Clinical Chemistry.[6][7]

  • PFP Column Mechanism

    • Bell, D. S., & Jones, A. D. (2005). Solute attributes and molecular interactions contributing to retention on a fluorinated high-performance liquid chromatography stationary phase. Journal of Chromatography A.

  • Method Validation Guidelines

    • CLSI. (2017). Newborn Screening by Tandem Mass Spectrometry; Approved Guideline. CLSI document NBS04. Clinical and Laboratory Standards Institute.

  • False Positives from Antibiotics

    • Abdenur, J. E., et al. (1998). Isovaleric acidemia: diagnosis by tandem mass spectrometry of dried blood spots and differentiation from antibiotic-induced isovalerylcarnitine elevation.[6] The Journal of Pediatrics.

Sources

High-Performance Sample Preparation for Acylcarnitine Profiling in Plasma and Urine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Executive Summary

Acylcarnitines (ACs) are critical biomarkers for mitochondrial fatty acid oxidation (FAO) disorders and organic acidemias.[1] Their analysis is complicated by their zwitterionic nature, vast polarity range (C2 to C18), and susceptibility to hydrolysis.[2]

This guide details two distinct workflows:

  • Non-Derivatized Protein Precipitation: The modern "dilute-and-shoot" approach, favored for its speed and preservation of acid-labile species.[2]

  • Butyl Ester Derivatization: The historical "gold standard" for maximizing sensitivity, particularly for dicarboxylic species, though at the cost of sample throughput and potential hydrolysis artifacts.[2]

Physicochemical Context & Challenges

Acylcarnitines exist as zwitterions containing a quaternary ammonium group (permanent positive charge) and a carboxylic acid group.

  • The Polarity Paradox: Short-chain ACs (C2-C5) are highly polar and water-soluble, while long-chain ACs (C14-C18) are hydrophobic.[2] A single extraction method must accommodate both.

  • The Isobaric Challenge: Isomers such as C4-OH (Hydroxybutyrylcarnitine) and C3-DC (Malonylcarnitine) have identical masses in their native form. Derivatization can resolve these by exploiting the number of carboxyl groups available for esterification.

  • Hydrolysis Risk: Acylcarnitines are esters.[1] High pH or acidic heating (during derivatization) can hydrolyze them back to free carnitine (C0), causing false negatives for the acyl-species and false positives for C0.

Workflow Decision Matrix

AC_Workflow_Decision Start Start: Define Analytical Goal Matrix Select Matrix Start->Matrix Urine Urine Matrix->Urine Plasma Plasma/Serum Matrix->Plasma Method_C Method C: SPE (WCX) (Salt Removal) Urine->Method_C Sensitivity Is Sensitivity/Isobar Separation Critical? Plasma->Sensitivity Method_A Method A: Non-Derivatized PPT (High Throughput, Stable) Sensitivity->Method_A No (Routine Profiling) Method_B Method B: Butylation (High Sensitivity, C3-DC/C4-OH sep) Sensitivity->Method_B Yes (Trace Analysis) Method_C->Sensitivity

Figure 1: Decision tree for selecting the appropriate sample preparation strategy based on matrix and analytical requirements.

Protocol A: Non-Derivatized Protein Precipitation (Plasma)

Best for: High-throughput clinical labs, unstable analytes (e.g., succinylcarnitine), and minimizing sample handling errors.[2]

Mechanism

This method relies on the high sensitivity of modern triple-quadrupole (QqQ) mass spectrometers. By skipping derivatization, we avoid the hydrolysis of labile acylcarnitines.[2] Methanol is preferred over Acetonitrile as the precipitating agent because highly polar short-chain ACs (C2, C3) have better solubility in Methanol.[2]

Reagents
  • Internal Standard (IS) Solution: Deuterated acylcarnitines (C2-d3, C8-d3, C16-d3) in Methanol.[2]

  • Extraction Solvent: 100% Methanol (LC-MS Grade).

  • Mobile Phase A: 0.1% Formic Acid in Water.[3]

Step-by-Step Protocol
  • Thawing: Thaw plasma samples on ice. Do not leave at room temperature for >30 mins to prevent spontaneous hydrolysis.

  • Aliquot: Transfer 50 µL of plasma into a 1.5 mL Eppendorf tube or 96-well plate.

  • Internal Standard Addition: Add 10 µL of IS working solution directly to the plasma.

    • Scientific Note: Adding IS before precipitation compensates for recovery losses during the protein crash.

  • Precipitation: Add 300 µL of ice-cold Methanol.

    • Ratio: A 6:1 (Solvent:Sample) ratio ensures >98% protein removal.

  • Vortex: Vortex vigorously for 30 seconds.

  • Incubation: Incubate at -20°C for 20 minutes .

    • Why? Cold incubation aids in the precipitation of smaller proteins and stabilizes the acylcarnitines.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Transfer 200 µL of supernatant to a clean vial.

  • Dry Down (Optional but Recommended): Evaporate under Nitrogen at 40°C. Reconstitute in 100 µL of Mobile Phase A (Water/0.1% FA).

    • Note: If sensitivity is sufficient, you can inject the supernatant directly, but the high organic content may cause peak broadening for early eluters (C0, C2).[2]

Protocol B: Butyl Ester Derivatization (Plasma/DBS)

Best for: Newborn screening (NBS), separating dicarboxylic isobars, and older instruments requiring ionization enhancement.[2]

Mechanism

Acid-catalyzed esterification converts the carboxylic acid group(s) to butyl esters. This increases the hydrophobicity and proton affinity of the analytes, enhancing electrospray ionization (ESI) efficiency by 5-10x.

Key Reaction: R-COOH + BuOH --(H+)--> R-COOBu + H2O

Reagents
  • Derivatizing Agent: 3N HCl in n-Butanol. (Prepare fresh: slowly add 10 mL Acetyl Chloride to 50 mL n-Butanol on ice).

  • Reconstitution Solvent: 80:20 Acetonitrile:Water.[2]

Step-by-Step Protocol
  • Precipitation: Perform steps 1-7 of Protocol A (Methanol crash).

  • Evaporation: Transfer supernatant to a glass vial and evaporate to complete dryness under Nitrogen at 40°C.

    • Critical: Any residual water will stop the derivatization reaction.

  • Derivatization: Add 50 µL of 3N HCl in n-Butanol.

  • Incubation: Seal vial tightly and heat at 65°C for 15 minutes .

    • Warning: Do not exceed 65°C or 20 mins. Excessive heat causes hydrolysis of Glutarylcarnitine (C5DC) and Succinylcarnitine.

  • Evaporation: Remove the cover and evaporate the Butanol/HCl mixture to dryness under Nitrogen at 40°C.

  • Reconstitution: Dissolve residue in 100 µL of Reconstitution Solvent.

  • Analysis: Inject onto LC-MS/MS.

Protocol C: Urine Preparation (Solid Phase Extraction)

Best for: Urine analysis where high salt content suppresses ionization and creatinine normalization is required.

Mechanism

Urine contains high concentrations of salts and urea. A "dilute-and-shoot" method often fouls the MS source. Weak Cation Exchange (WCX) SPE cartridges are ideal because Acylcarnitines possess a permanent positive charge (quaternary amine) that is retained at any pH, while many acidic interferences can be washed away.

Protocol
  • Normalization: Measure Creatinine concentration. Normalize urine volumes to load equivalent creatinine amounts (e.g., 0.2 µmol creatinine) OR use a fixed volume (50 µL) and normalize post-analysis.

  • Conditioning: Condition WCX cartridge (e.g., Oasis WCX or Strata-X-CW) with 1 mL Methanol, then 1 mL Water.[2]

  • Loading: Acidify 50 µL urine with 200 µL 2% Formic Acid and load onto the cartridge.

  • Wash: Wash with 1 mL 2% Formic Acid (removes anionic/neutral interferences).

  • Elution: Elute with 500 µL of 5% Ammonia in Methanol .

    • Mechanism:[4] The high pH deprotonates the carboxylic acid groups, but the quaternary amine remains positive.[2] However, the high ionic strength and organic solvent disrupt the ion-exchange interaction.[2]

  • Finish: Evaporate and reconstitute as per Protocol A.

Comparative Analysis: Derivatized vs. Non-Derivatized

FeatureNon-Derivatized (Free Acid)Butylated (Derivatized)
Sample Prep Time < 1 Hour2 - 3 Hours
Sensitivity Moderate (Sufficient for modern MS)High (Required for older MS)
Specificity (Isobars) Low (C3-DC and C4-OH co-elute/same mass)High (C3-DC adds 2 butyl groups; C4-OH adds 1)
Stability High (Preserves acid-labile species)Low (Hydrolyzes C5DC, Succinyl-CN)
Mass Shift None+56 Da (Mono-carboxyl)+112 Da (Di-carboxyl)
Throughput HighLow

Quality Control & Troubleshooting

The "Carr Effect" (Hydrolysis)

Acylcarnitines are liable to hydrolyze to free carnitine (C0).

  • Symptom: Increasing C0 levels and decreasing C12-C18 levels in QC samples over time.

  • Prevention: Keep autosampler at 4°C. Avoid repeated freeze-thaw cycles.

Internal Standard Correction

Always use isotopically labeled internal standards (e.g., C2-d3, C8-d3, C16-d3).

  • Correction Factor: Acylcarnitines have different ionization efficiencies based on chain length. Do not use C2-d3 to quantify C16. Use the IS closest in chain length to the analyte.

References

  • Centers for Disease Control and Prevention (CDC). "Newborn Screening Quality Assurance Program (NSQAP)." CDC.gov. [Link]

  • Mayo Clinic Laboratories. "Acylcarnitines, Quantitative, Plasma - Clinical Information." MayoClinicLabs.com. [Link]

  • Millington, D. S., et al. "Tandem mass spectrometry for the diagnosis of metabolic disorders."[2] Clinical Chemistry, 2019.[1][2] (Foundational methodology for derivatization). [Link]

  • Waters Corporation. "Acylcarnitine Analysis in Plasma and Dried Blood Spots." Waters Application Library. [Link]

Sources

Application Note: High-Precision Quantitation of Isovaleryl L-Carnitine in Clinical Matrices

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide researchers through the advanced methodology of using Isovaleryl L-Carnitine-d3 (IVC-d3) as a Surrogate Analyte for the quantification of endogenous Isovaleryl L-Carnitine (IVC). This approach addresses the critical challenge of "blank matrix" unavailability in clinical metabolomics.

Protocol ID: AN-LCMS-C5-SURR | Version: 2.1 Analyte: Isovaleryl L-Carnitine (IVC) | Standard: Isovaleryl L-Carnitine-d3 (IVC-d3)[1]

Executive Summary

Isovaleryl L-Carnitine (IVC) is a primary biomarker for Isovaleric Acidemia (IVA) , a disorder of leucine metabolism.[1] In clinical assays (Plasma/DBS), IVC is endogenous, meaning no true "blank" biological matrix exists for calibration.

Traditional methods use a Surrogate Matrix (e.g., PBS or BSA) to build calibration curves. However, this fails to compensate for specific matrix effects (ion suppression/enhancement) found in patient blood.

The Solution: This protocol utilizes Isovaleryl L-Carnitine-d3 not merely as an Internal Standard (IS), but as a Surrogate Analyte .[1] By spiking the stable isotope into the authentic patient matrix to build the calibration curve, we achieve exact matrix matching. This guide details the Surrogate Analyte Methodology , ensuring compliance with CLSI C62-A standards for clinical mass spectrometry.

Scientific Principle: The Surrogate Analyte Approach

In this workflow, the roles of the analytes are engineered to overcome the lack of blank matrix:

  • The Calibrator (Surrogate Analyte): IVC-d3 is spiked into the authentic biological matrix at increasing concentrations.

  • The Target: Endogenous (unlabeled) IVC is quantified against the IVC-d3 curve.

  • The Normalizer: A distinct Internal Standard (e.g., IVC-d9 or Valeryl-Carnitine-d3) is used to correct for recovery, OR the method relies on the absolute response if parallelism is proven.[1]

Mechanism of Action

The validity of this method hinges on Parallelism and the Response Factor (RF) .[2][3] Since IVC and IVC-d3 are physicochemical mirrors (differing only by mass), they must exhibit identical:

  • Extraction Recovery

  • Ionization Efficiency [1]

  • Chromatographic Retention (Co-elution is required for identical matrix effect experience).


[1]

Where RF (Response Factor) is ideally 1.0.[1]

Experimental Workflow Diagram

The following diagram illustrates the decision logic and workflow for the Surrogate Analyte approach versus the traditional Surrogate Matrix approach.

G Start Clinical Sample (Contains Endogenous IVC) Choice Select Calibration Strategy Start->Choice SurrMatrix Surrogate Matrix Approach (Traditional) Choice->SurrMatrix No Isotopes Available SurrAnalyte Surrogate Analyte Approach (Recommended) Choice->SurrAnalyte IVC-d3 Available Step1A 1. Use Synthetic Matrix (PBS/BSA) SurrMatrix->Step1A Step2A 2. Spike Unlabeled IVC (Calibrator) Step1A->Step2A Step3A 3. Spike IVC-d3 as IS Step2A->Step3A RiskA Risk: Matrix Mismatch (Inaccurate Ion Suppression) Step3A->RiskA Step1B 1. Use Authentic Matrix (Pooled Plasma) SurrAnalyte->Step1B Step2B 2. Spike IVC-d3 (As Calibrator) Step1B->Step2B Step3B 3. Spike IVC-d9 (Optional) (As Independent IS) Step2B->Step3B BenefitB Benefit: Exact Matrix Match (High Accuracy) Step3B->BenefitB

Caption: Decision tree comparing the Surrogate Matrix vs. Surrogate Analyte approaches. The Surrogate Analyte path (Green) offers superior accuracy for endogenous biomarkers by utilizing the d3-isotope as the calibrator.

Detailed Protocol: LC-MS/MS Quantitation

Reagents & Materials[4][5]
  • Analyte: Isovaleryl L-Carnitine (IVC) Standard.[1][4]

  • Surrogate Standard (Calibrator): Isovaleryl L-Carnitine-d3 (IVC-d3).[1]

  • Internal Standard (IS): Isovaleryl L-Carnitine-d9 (IVC-d9) [Recommended for highest precision] or Valeryl-L-Carnitine-d3.[1]

  • Matrix: Pooled Human Plasma (Lithium Heparin) or DBS punches.

  • Mobile Phases:

    • A: 0.1% Formic Acid in Water.[4][5]

    • B: 0.1% Formic Acid in Acetonitrile.

Preparation of Standards

Critical Step: Unlike standard assays, you will spike the d3 isotope to create the curve.

  • Stock Solutions: Prepare 1 mg/mL stocks of IVC, IVC-d3, and IVC-d9 in 50:50 Methanol:Water.

  • Calibration Spiking Solution (Surrogate): Prepare a serial dilution of IVC-d3 in Methanol to yield concentrations of 0, 10, 50, 100, 500, 1000, and 5000 ng/mL.

  • Internal Standard Solution: Prepare IVC-d9 at a fixed concentration of 200 ng/mL in Methanol (Extraction Solvent).

Sample Extraction (Protein Precipitation)
  • Aliquot: Transfer 50 µL of Authentic Matrix (Pooled Plasma) into a 96-well plate.

  • Spike Calibrators: Add 10 µL of the IVC-d3 Spiking Solutions to the calibration wells.

    • Note: For patient samples, add 10 µL of neat Methanol (to match volume).

  • Extraction: Add 200 µL of Internal Standard Solution (IVC-d9 in MeOH) to all wells.

    • Action: This precipitates proteins and adds the normalizer simultaneously.

  • Agitate: Vortex for 5 minutes at 1000 RPM.

  • Centrifuge: 4000 x g for 10 minutes at 4°C.

  • Transfer: Transfer 150 µL of supernatant to a clean plate. Evaporate under Nitrogen (40°C) and reconstitute in 100 µL Mobile Phase A:B (90:10).

LC-MS/MS Conditions

To separate IVC from its isobar Pivaloylcarnitine (a common interference from antibiotics), a UPLC column is required.[1]

ParameterSetting
Column C18 UPLC Column (e.g., 2.1 x 50 mm, 1.7 µm)
Flow Rate 0.4 mL/min
Gradient 0-1 min: 5% B (Isocratic) 1-4 min: 5% -> 95% B 4-5 min: 95% B (Wash)
Injection 2-5 µL
Ion Source ESI Positive (+)

MRM Transitions:

  • IVC (Endogenous): 246.2 -> 85.1 (Quantifier)[1]

  • IVC-d3 (Surrogate): 249.2 -> 85.1 (Quantifier)[1]

  • IVC-d9 (IS): 255.2 -> 85.1 (Normalizer)[1]

Validation & Data Analysis

Response Factor (RF) Determination

Before running patient samples, you must validate that IVC and IVC-d3 behave identically.[1]

  • Prepare a neat solution (in water) containing equal concentrations (e.g., 100 ng/mL) of Unlabeled IVC and IVC-d3.[1]

  • Inject 6 replicates.

  • Calculate RF:

    
    [1]
    
  • Acceptance:

    
    . If RF is outside this range, correct all calculations by this factor.
    
Calculation of Endogenous Concentration

Plot the ratio of (Area IVC-d3 / Area IVC-d9) against the spiked IVC-d3 concentration.[1]

  • This generates a linear regression:

    
    .
    
  • To find the concentration of endogenous IVC in a patient sample:

    • Measure Ratio:

      
      .[1]
      
    • Calculate:

      
      .[1]
      
    • Apply RF correction if necessary.

Isomer Separation (Critical Quality Attribute)

Isovaleryl L-Carnitine (C5) is isobaric with Pivaloylcarnitine .[1][6] Failure to separate these leads to false positives in Newborn Screening.[7]

  • Differentiation: IVC typically elutes before Pivaloylcarnitine on C18 columns.

  • Verification: Run a "System Suitability" standard containing both isomers to ensure baseline resolution (

    
    ).
    

References

  • Clinical and Laboratory Standards Institute (CLSI). (2014). C62-A: Liquid Chromatography-Mass Spectrometry Methods; Approved Guideline.

  • Moghadam, A. et al. (2017). Selective and accurate C5 acylcarnitine quantitation by UHPLC-MS/MS: Distinguishing true isovaleric acidemia from pivalate derived interference. Journal of Chromatography B.

  • Bioanalysis Zone. (2018). Biomarker quantification: the case for the surrogate analyte approach.

  • Van de Merbel, N. C. (2008). Quantitative determination of endogenous compounds in biological samples using chromatographic techniques. TrAC Trends in Analytical Chemistry.

  • American College of Medical Genetics (ACMG). (2006). Newborn Screening: Toward a Uniform Screening Panel and System.

Sources

Derivatization vs non-derivatization methods for Isovaleryl carnitine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Isovaleryl carnitine (C5) is the primary biomarker for Isovaleric Acidemia (IVA) , a disorder of leucine metabolism.[1][2] Accurate quantification of C5 in Dried Blood Spots (DBS) is critical for Newborn Screening (NBS).[3] Historically, butyl ester derivatization has been the "gold standard" to enhance ionization efficiency and sensitivity. However, advances in triple quadrupole sensitivity have enabled non-derivatized (free acid) methods, which offer rapid workflows and reduced instrument corrosion.

This guide provides a technical comparison of both methodologies, detailed protocols, and a critical analysis of the "isobaric Dilemma"—the inability of Flow Injection Analysis (FIA) to distinguish C5 from 2-methylbutyryl carnitine (2-MBA) and pivaloylcarnitine, regardless of the derivatization status.

Biological Context: The Origin of C5

To understand the analytical requirement, one must understand the metabolic blockage. IVA is caused by a deficiency in isovaleryl-CoA dehydrogenase (IVD) .[1] This blockage causes isovaleryl-CoA to accumulate, which is then conjugated with carnitine to form Isovaleryl carnitine (C5) to facilitate mitochondrial efflux.[2]

Figure 1: Leucine Catabolism and C5 Accumulation The following diagram illustrates the metabolic block leading to C5 elevation.

LeucineMetabolism Leu L-Leucine KIC alpha-Ketoisocaproate Leu->KIC Transamination IVCoA Isovaleryl-CoA KIC->IVCoA Decarboxylation Block BLOCK (IVD Deficiency) IVCoA->Block C5 Isovaleryl Carnitine (C5) (Diagnostic Marker) IVCoA->C5 Carnitine N-acyltransferase (Detoxification Shunt) MCCoA 3-Methylcrotonyl-CoA Block->MCCoA Normal Pathway

Caption: Pathway showing the accumulation of Isovaleryl-CoA due to IVD deficiency, leading to the formation of the C5-carnitine biomarker.

Method A: Butyl Ester Derivatization (The Traditional Standard)

Principle: Acylcarnitines are zwitterions (containing both a positive quaternary ammonium and a negative carboxyl group). Under acidic conditions with butanol, the carboxyl group forms a butyl ester. This removes the negative charge, increases hydrophobicity, and significantly enhances electrospray ionization (ESI) efficiency in positive mode.

Target Analyte Mass Shift:

  • Native C5: m/z ~246

  • Butylated C5: m/z ~302 (+56 Da shift)

Protocol A: Derivatized Workflow
  • Punch: Punch a 3.2 mm (1/8 inch) disc from the DBS into a 96-well polypropylene plate.

  • Extraction: Add 100 µL Methanol containing isotopically labeled internal standards (IS) including d9-C5 .

  • Incubation: Shake gently at room temperature for 20 minutes.

  • Evaporation 1: Remove solvent completely under Nitrogen flow (50°C).

  • Derivatization: Add 50 µL 3N HCl in n-Butanol .

  • Reaction: Cover and incubate at 65°C for 15-20 minutes . Critical: Ensure plate is sealed tightly to prevent cross-contamination of acid vapors.

  • Evaporation 2: Remove excess reagent completely under Nitrogen flow (50°C). Note: Residual HCl causes source corrosion.

  • Reconstitution: Add 100 µL Mobile Phase (80:20 Acetonitrile:Water + 0.1% Formic Acid).

  • Analysis: Inject 10 µL via Flow Injection Analysis (FIA) or LC-MS/MS.

Pros:

  • Sensitivity: 5-10x higher signal intensity than free acids.

  • Differentiation: Helps separate dicarboxylic carnitines (which gain +112 Da from two butyl groups) from isobaric hydroxy-monocarboxylics.

Cons:

  • Corrosive: HCl vapors degrade MS source and vacuum pumps over time.

  • Hydrolysis: Esters can hydrolyze back to free acids if moisture is present, causing quantification errors.

  • Time: Requires two evaporation steps (~45 mins extra).

Method B: Non-Derivatized (The High-Throughput Modern Approach)

Principle: Modern Triple Quadrupole instruments (e.g., Sciex 6500+, Waters Xevo TQ-S) possess sufficient sensitivity to detect native acylcarnitines without esterification. This method relies on the "soft" ionization of the free acid form.

Target Analyte Mass:

  • Native C5: m/z ~246

Protocol B: Non-Derivatized Workflow
  • Punch: Punch a 3.2 mm (1/8 inch) disc from the DBS.

  • Extraction: Add 100-150 µL Extraction Solution (80% Methanol / 20% Water) containing internal standards (d9-C5 ).

  • Extraction Shake: Shake at 45°C for 45 minutes (or RT for 60 mins).

  • Transfer (Optional): Transfer supernatant to a clean plate to avoid paper fibers clogging the needle.

  • Analysis: Inject directly via FIA or LC-MS/MS.

Pros:

  • Speed: Total prep time < 60 minutes.

  • Green Chemistry: Eliminates n-Butanol and HCl.

  • Equipment Safety: Significantly extends the life of the MS interface and roughing pumps.

Cons:

  • Sensitivity: Lower raw signal (requires high-end instrumentation).

  • Matrix Effects: Higher susceptibility to ion suppression from phospholipids (which are not removed as effectively as in the derivatized dry-down steps).

Comparative Analysis: The Decision Matrix

Table 1: Technical Comparison of Methods

FeatureDerivatized (Butyl Ester)Non-Derivatized (Free Acid)
Analyte Mass (C5) m/z 302 > 85m/z 246 > 85
Sensitivity High (Suitable for older MS)Moderate (Requires modern MS)
Prep Time ~2.5 - 3 Hours~1 Hour
Reagent Toxicity High (HCl, Butanol)Low (Methanol, Water)
Instrument Risk High (Corrosion)Low
Hydrolysis Risk Yes (Ester instability)No
Specificity (Isomers) None (in FIA)None (in FIA)

The "Isobaric Dilemma" & Second-Tier Testing

Crucial Insight: Neither derivatization nor non-derivatization solves the primary clinical challenge of C5 analysis in First-Tier Screening (FIA).

In Flow Injection Analysis, Isovaleryl carnitine (IVA) , 2-Methylbutyryl carnitine (2-MBA) , and Pivaloyl carnitine (Antibiotic artifact) all appear at the same mass.

  • Derivatized: All appear at m/z 302.

  • Non-Derivatized: All appear at m/z 246.

Therefore, a "High C5" result in screening requires a Second-Tier Test using Liquid Chromatography (LC) to separate the isomers by retention time.

Figure 2: Analytical Workflow & Decision Tree This diagram illustrates the logic flow from screening to confirmation.

Workflow Sample DBS Sample Screen 1st Tier: FIA-MS/MS (Deriv OR Non-Deriv) Sample->Screen Result Total C5 Result Screen->Result Normal Normal (< Cutoff) Release Report Result->Normal Low Elevated Elevated (> Cutoff) Potential IVA, 2-MBA, or Pivaloyl Result->Elevated High Tier2 2nd Tier: LC-MS/MS (Chromatographic Separation) Elevated->Tier2 Reflex Test Iso1 Peak 1: Pivaloyl (Artifact) Tier2->Iso1 Iso2 Peak 2: Isovaleryl (C5) (IVA Diagnosis) Tier2->Iso2 Iso3 Peak 3: 2-Methylbutyryl (2-MBA Diagnosis) Tier2->Iso3

Caption: Workflow demonstrating that FIA screening (regardless of method) requires LC-based reflex testing to resolve C5 isomers.

Protocol for Second-Tier LC Separation (Non-Derivatized)

If a sample flags high for C5, inject the same extract onto a UPLC column.

  • Column: C18 Reverse Phase (e.g., 2.1 x 50mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid + 5mM Ammonium Formate.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: Slow ramp from 10% B to 40% B over 5 minutes.

  • Result: Pivaloyl elutes first, followed by 2-Methylbutyryl, then Isovaleryl carnitine.

References

  • American College of Medical Genetics (ACMG). (2006). Newborn Screening ACT Sheet: Isovaleric Acidemia. Retrieved from

  • Matern, D., et al. (2007). Reduction of the false-positive rate in newborn screening by implementation of second-tier tests. Clinical Chemistry. Link

  • Clinical and Laboratory Standards Institute (CLSI). (2010). NBS04: Newborn Screening by Tandem Mass Spectrometry. Link

  • Shigematsu, Y., et al. (2010). Newborn screening for isovaleric acidemia: effectiveness of a second-tier test. Pediatrics International. Link

  • Turgeon, C. T., et al. (2010). Combined newborn screening for succinylacetone, amino acids, and acylcarnitines in dried blood spots. Clinical Chemistry. Link

Sources

Application Note: High-Resolution Multiplex Analysis of Acylcarnitines via LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

The acylcarnitine profile is a definitive readout of mitochondrial fatty acid


-oxidation (FAO). While Flow Injection Analysis (FIA) is the standard for high-throughput newborn screening, it lacks the chromatographic resolution required for the rigorous demands of drug development and mechanistic research.

This application note details a high-resolution Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol. Unlike FIA, this method separates isobaric interferences (e.g., C4-OH vs. C3-DC) and drug metabolites, providing the specificity needed to assess drug-induced mitochondrial toxicity (DIMT) and complex metabolic disorders. We utilize deuterated internal standards to correct for matrix effects and ionization suppression, ensuring quantitative accuracy compliant with rigorous bioanalytical standards.

Biological Context: The Carnitine Shuttle

Acylcarnitines are formed when activated fatty acids (Acyl-CoAs) are conjugated with L-carnitine to traverse the mitochondrial membrane for oxidation.[1][2] Accumulation of specific chain lengths indicates enzymatic blockages or mitochondrial dysfunction.[3]

CarnitineShuttle FA Free Fatty Acid (Cytosol) AcylCoA Acyl-CoA FA->AcylCoA ACS AcylCarn Acylcarnitine AcylCoA->AcylCarn CPT1 (Outer Membrane) Carnitine L-Carnitine Carnitine->AcylCarn Conjugation MitoMatrix Mitochondrial Matrix AcylCarn->MitoMatrix CACT (Translocation) BetaOx Beta-Oxidation (Energy) MitoMatrix->BetaOx CPT2 (Reconversion)

Figure 1: The Carnitine Shuttle Mechanism.[2] Blockages at CPT1, CACT, or CPT2 result in distinct acylcarnitine accumulation patterns.

Materials & Reagents

Internal Standards (Critical)

To achieve "Trustworthiness" in quantitation, you must use stable isotope-labeled internal standards (IS) that span the hydrophobicity range of the analytes.

  • Recommended Mix: Cambridge Isotope Laboratories (CIL) NSK-B or equivalent.

  • Composition:

    
    -Carnitine (C0), 
    
    
    
    -Acetylcarnitine (C2),
    
    
    -Propionylcarnitine (C3),
    
    
    -Butyrylcarnitine (C4),
    
    
    -Isovalerylcarnitine (C5),
    
    
    -Octanoylcarnitine (C8),
    
    
    -Myristoylcarnitine (C14),
    
    
    -Palmitoylcarnitine (C16).
  • Preparation: Reconstitute in pure methanol to create a Working IS Solution .

Chemical Reagents[1][4][5][6][7][8]
  • Derivatization Reagent: 3N HCl in n-Butanol.[4] (Prepare fresh or purchase commercial grade).

  • Extraction Solvent: Methanol (LC-MS Grade).

  • Mobile Phases:

    • A: Water + 0.1% Formic Acid.[5]

    • B: Acetonitrile + 0.1% Formic Acid.

Experimental Protocol

This protocol utilizes butyl ester derivatization .[4][6][7]

  • Why? Butylation forces the formation of a permanent cation, significantly enhancing ionization efficiency in positive ESI mode compared to free acids, improving sensitivity for long-chain species (C16-C18).

Workflow cluster_prep Sample Preparation Sample 10 µL Plasma/Serum Spike Add 100 µL IS (in MeOH) Protein Precipitation Sample->Spike Centrifuge Centrifuge 13,000 x g, 10 min Spike->Centrifuge Supernatant Transfer Supernatant to Glass Vial Centrifuge->Supernatant Dry1 Evaporate to Dryness (N2 stream, 40°C) Supernatant->Dry1 Deriv Add 60 µL 3N HCl/Butanol Incubate 65°C, 15 min Dry1->Deriv Dry2 Evaporate to Dryness (Remove excess HCl) Deriv->Dry2 Recon Reconstitute (80:20 ACN:H2O) Dry2->Recon

Figure 2: Sample Preparation Workflow.[4] The double-drying step is critical to remove water (inhibits derivatization) and excess HCl (corrodes MS source).

Step-by-Step Procedure
  • Extraction: Aliquot 10 µL of plasma/serum into a 1.5 mL Eppendorf tube.

  • IS Addition: Add 100 µL of Working IS Solution (Methanol containing deuterated standards). Vortex for 10 seconds.[5]

  • Precipitation: Centrifuge at 13,000 x g for 10 minutes to pellet proteins.

  • Transfer: Transfer the supernatant to a chemically inert glass vial (plasticizers can interfere with MS).

  • Drying: Evaporate solvent under a gentle stream of Nitrogen at 40°C until completely dry.

  • Derivatization: Add 60 µL of 3N HCl in n-Butanol . Cap tightly.

  • Incubation: Heat at 65°C for 15 minutes. Note: Do not overheat; this causes hydrolysis of labile acyl groups.

  • Final Drying: Remove caps and evaporate the HCl/Butanol mixture under Nitrogen at 40°C until completely dry.

  • Reconstitution: Dissolve residue in 100 µL of Mobile Phase (80% Acetonitrile / 20% Water).

LC-MS/MS Instrumentation & Parameters

Chromatography (LC)

Unlike FIA, we use a short gradient to separate isobars.

  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm particle size).

    • Rationale: Butyl esters are hydrophobic; C18 provides excellent retention and peak shape.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0-1 min: 5% B (Equilibration)

    • 1-8 min: Linear ramp to 95% B (Elution of C2 -> C18)

    • 8-10 min: Hold 95% B (Wash)

Mass Spectrometry (MS/MS)[1][4][7][8][10][11][12][13]
  • Ionization: Electrospray Ionization (ESI), Positive Mode.[1][8][7]

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Common Fragment: The butyl ester moiety typically yields a characteristic fragment at m/z 85 (

    
     fragment derived from the carnitine backbone + butyl).
    
MRM Transitions Table (Butyl Esters)
AnalyteCommon NamePrecursor (m/z)Product (m/z)Internal Standard
C0 Free Carnitine218.285.0d9-C0 (227.2 -> 85.0)
C2 Acetylcarnitine260.285.0d3-C2 (263.2 -> 85.0)
C3 Propionylcarnitine274.285.0d3-C3 (277.2 -> 85.0)
C4 Butyrylcarnitine288.285.0d3-C4 (291.2 -> 85.0)
C5 Isovalerylcarnitine302.285.0d9-C5 (311.2 -> 85.0)
C8 Octanoylcarnitine344.385.0d3-C8 (347.3 -> 85.0)
C14 Myristoylcarnitine428.485.0d9-C14 (437.4 -> 85.0)
C16 Palmitoylcarnitine456.485.0d3-C16 (459.4 -> 85.0)
C18 Stearoylcarnitine484.485.0d3-C16 (Use RF*)

*RF: Response Factor correction used when exact matching IS is unavailable.

Data Analysis & Quantification

Calculation Principle

Quantification relies on the ratio of the analyte peak area to the internal standard peak area.[6] Because not every acylcarnitine has a commercially available deuterated standard, we group analytes by chain length and assign the nearest IS.

Equation:



Where:

  • 
     = Concentration of analyte (
    
    
    
    )
  • 
     = Concentration of Internal Standard
    
  • 
     = Response Factor (Usually 1.0 for matched isotopes, experimentally determined for non-matched).
    
Critical Quality Control
  • Linearity: The method should be linear from 0.1 µM to 50 µM.

  • Isobaric Resolution: Ensure chromatographic separation of C5-DC (Glutarylcarnitine) and C10-OH (3-Hydroxydecanoylcarnitine) . Both have nominal mass ~388 (butylated). In FIA, these overlap, leading to false positives for Glutaric Acidemia Type I. In this LC method, C5-DC elutes significantly earlier than C10-OH.

Troubleshooting & Pitfalls

IssueProbable CauseCorrective Action
Low Signal (All) Incomplete DerivatizationEnsure samples are completely dry before adding Butanol/HCl. Water inhibits the reaction.
Corrosion of MS Source Excess AcidEnsure the final drying step removes all HCl traces.
C0 (Free Carnitine) Saturation Concentration too highC0 is present at ~40-50 µM in plasma, while C12 is <1 µM. Monitor a secondary, less sensitive transition for C0 or dilute samples.
Shift in Retention Time pH FluctuationAcylcarnitines are pH sensitive. Ensure Mobile Phase A is strictly pH 3.0-3.5 (0.1% Formic Acid).

References

  • Clinical and Laboratory Standards Institute (CLSI). Gas Chromatography/Mass Spectrometry Confirmation of Drugs; Approved Guideline—Second Edition.[9] C43-A2.[9] [Link]

  • American College of Medical Genetics and Genomics (ACMG). Laboratory analysis of acylcarnitines, 2020 update: a technical standard.[4] Genetics in Medicine.[4][10] [Link]

  • Millington, D. S., et al.Tandem mass spectrometry for the diagnosis of metabolic disorders. In: Hommes FA, ed. Techniques in diagnostic human biochemical genetics. New York: Wiley-Liss, 1991: 299–318.
  • Rinaldo, P., et al. Acylcarnitine profile analysis. Genet Med 10, 151–156 (2008). [Link]

  • McGill, M. R., et al. Circulating Acylcarnitines as Biomarkers of Mitochondrial Dysfunction after Acetaminophen Overdose in Mice and Humans. Arch Toxicol. 2014; 88(2): 391–401. [Link]

Sources

Troubleshooting & Optimization

Separating Isovaleryl L-Carnitine-d3 from isobaric interferences

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Resolving C5-Acylcarnitine Isobars & IVC-d3 Integrity

Current Status: Online Operator: Senior Application Scientist Ticket ID: C5-ISO-RES-001 Subject: Separation of Isovaleryl L-Carnitine-d3 (IVC-d3) from Isobaric Interferences (2MBC, Pivaloylcarnitine)

Executive Summary: The C5 "Isobaric Trap"

You are likely facing a challenge where your Internal Standard (IVC-d3) or your target analyte (IVC) is being compromised by hidden isomers. In metabolic profiling and newborn screening, the "C5 Cluster" is the most notorious chromatographic challenge.

The Core Problem: Isovaleryl-L-carnitine (IVC) is isobaric (same mass, different structure) with:

  • 2-Methylbutyryl-L-carnitine (2MBC): Marker for SBCADD.

  • Pivaloylcarnitine (Piv-C): A drug metabolite (antibiotics) causing false positives.[1][2][3][4]

  • n-Valeryl-L-carnitine (VC): Straight-chain isomer.

The d3-Specific Risk: While IVC-d3 has a mass shift (+3 Da), it relies on chromatographic alignment with the native IVC peak to function as a valid Internal Standard (IS). If your chromatography cannot separate native IVC from native Piv-C, the massive ion abundance of Piv-C (often 100x higher than endogenous levels) will cause Ion Suppression of your IVC-d3 signal, leading to failed quantitation.

Module 1: Diagnostic Triage (Is it Interference?)

Q: How do I know if my IVC-d3 is being compromised by interferences?

A: Monitor the following indicators. If "Yes" to any, you have a separation failure.

IndicatorSymptomCausality
IS Response Drop The absolute area count of IVC-d3 drops significantly in specific patient samples compared to QC standards.Ion Suppression: Co-eluting Piv-C competes for charge in the ESI source, "crushing" the d3 signal.
Retention Time Shift The "C5" peak in the unlabelled channel shifts slightly (0.1–0.2 min) compared to the d3 standard.Peak Merging: You are integrating a composite peak of IVC + 2MBC.
Ratio Distortion The calculated concentration of IVC is biologically implausible (>10 µM) but the patient is asymptomatic.Pivaloylcarnitine: The sample likely contains antibiotic metabolites mimicking IVC.

Module 2: Chromatographic Resolution (The Protocol)

Q: C18 columns are failing to separate 2MBC and IVC. What is the fix?

A: Standard C18 columns struggle here because IVC and 2MBC have nearly identical hydrophobicity (logP). You must switch to a mechanism that exploits shape selectivity or pi-pi interactions .

Recommended Phase: Pentafluorophenyl (PFP / F5) The fluorine atoms in the PFP stationary phase interact differently with the branched methyl group of IVC versus the ethyl branch of 2MBC.

Protocol: PFP Separation of C5 Isobars
  • Column: Kinetex F5 or Raptor FluoroPhenyl (100 x 2.1 mm, 2.6 µm or similar).

  • Mobile Phase A: Water + 0.1% Formic Acid + 5mM Ammonium Formate.

  • Mobile Phase B: Methanol + 0.1% Formic Acid.[5]

  • Flow Rate: 0.4 mL/min.

  • Temperature: 40°C (Critical: Temperature fluctuations affect selectivity).

Gradient Table:

Time (min)% Mobile Phase BEvent
0.0020%Initial Hold
1.0020%Isocratic Loading
8.0080%Linear Gradient (Separation Window)
8.10100%Wash
10.00100%Wash Hold
10.1020%Re-equilibration
12.0020%End

Expected Elution Order (PFP Phase):

  • Pivaloylcarnitine (Piv-C): Elutes FIRST (Most compact structure).

  • Isovaleryl-L-carnitine (IVC): Elutes SECOND.

  • 2-Methylbutyryl-L-carnitine (2MBC): Elutes THIRD.

  • Valeryl-L-carnitine (VC): Elutes LAST.

Note: The IVC-d3 Internal Standard must co-elute exactly with the IVC peak.

Module 3: Mass Spectrometry Tuning

Q: Can I use specific MS transitions to separate them without chromatography?

A: No. All C5-carnitines share the same major fragments.

  • Precursor: m/z ~246 (Native), ~249 (d3-IS).

  • Product: m/z 85 (Carnitine backbone).

While some papers suggest looking at acyl-chain fragments (e.g., m/z 57 for isovaleryl), these are often too low-intensity for clinical sensitivity. You must rely on Retention Time (RT) .

MRM Table for Setup:

CompoundPrecursor (m/z)Product (m/z)Role
IVC-d3 249.2 85.1 Internal Standard
IVC (Native)246.285.1Target Analyte
2MBC246.285.1Interference (SBCADD Marker)
Pivaloylcarnitine246.285.1Interference (Drug)

Module 4: Visualizing the Logic

The following diagram illustrates the decision process for resolving these interferences.

C5_Separation_Logic Start START: C5 Peak Detected Check_IS Check IVC-d3 Signal Stability Start->Check_IS Suppression Signal Suppressed? (Low Area Counts) Check_IS->Suppression Piv_Suspect Suspect Pivaloylcarnitine (Antibiotic Interference) Suppression->Piv_Suspect Yes Sep_Check Check Chromatography (PFP Column) Suppression->Sep_Check No Piv_Suspect->Sep_Check Must Separate Elution Observe Elution Order Sep_Check->Elution Res_Piv Peak 1: Pivaloylcarnitine (Ignore for IVC Quant) Elution->Res_Piv RT ~ 4.5 min Res_IVC Peak 2: Isovaleryl-Carnitine (ALIGN IVC-d3 HERE) Elution->Res_IVC RT ~ 5.2 min Res_2MBC Peak 3: 2-Methylbutyryl (SBCADD Marker) Elution->Res_2MBC RT ~ 5.8 min Quant Quantify IVC using Peak 2 / IVC-d3 Ratio Res_IVC->Quant

Caption: Logical workflow for identifying and separating C5-acylcarnitine isomers to ensure accurate IVC quantification.

Frequently Asked Questions (FAQ)

Q1: Why does my IVC-d3 peak look split? A: If your d3 standard peak is split, you likely have a column failure (void volume) or your mobile phase pH is incorrect. However, ensure you are using high-purity Isovaleryl-L-carnitine-d3 . If you accidentally purchased a "C5-carnitine-d3" mix (racemic or mixed isomers), you will see multiple peaks in the d3 channel. Always verify the certificate of analysis.

Q2: Can I use Ion Mobility (IMS) instead of changing columns? A: Yes, if you have access to High-Field Asymmetric Waveform Ion Mobility Spectrometry (FAIMS) or similar. IVC and 2MBC have slightly different collisional cross-sections (CCS). However, for routine robust analysis, the PFP column method is more transferable and less prone to drift.

Q3: Does Pivaloylcarnitine have a d3 isotope that interferes? A: Theoretically, yes, natural isotopes exist, but the probability of a native Piv-C molecule having enough heavy isotopes to mimic the +3 Da shift of your IS is low. The real danger is channel cross-talk due to source saturation. If the Piv-C peak is outside the linear dynamic range of the detector, it can "bleed" into the d3 channel. Diluting the sample often resolves this artifact, confirming it was saturation, not isotopic overlap.

References

  • Matern, D., et al. (2017). Selective and accurate C5 acylcarnitine quantitation by UHPLC-MS/MS: Distinguishing true isovaleric acidemia from pivalate derived interference. Journal of Chromatography B. Link

  • Restek Corporation. (2023).[6] LC-MS/MS Analysis of 25 Underivatized Acylcarnitines for Differential Diagnosis.Link

  • Nakajima, Y., et al. (2022).[3] A Simple Flow Injection Analysis–Tandem Mass Spectrometry Method to Reduce False Positives of C5-Acylcarnitines Due to Pivaloylcarnitine Using Reference Ions. MDPI. Link

  • Cayman Chemical. Isovaleryl-L-carnitine-d3 Product Information.Link

Sources

Resolving ion suppression issues in C5 acylcarnitine analysis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Operator: Senior Application Scientist Topic: Resolving Ion Suppression & Isobaric Interferences in C5 Acylcarnitine (Isovalerylcarnitine) Analysis

Mission Statement

Welcome to the technical support center for C5 acylcarnitine analysis. In the context of metabolic profiling and newborn screening, C5 acylcarnitine (Isovalerylcarnitine) presents a unique "double-threat" to analytical validity:

  • Isobaric Interference: False positives caused by Pivaloylcarnitine (from antibiotic usage).

  • Ion Suppression: False negatives or quantitative inaccuracy caused by phospholipid matrix effects.

This guide provides self-validating protocols to diagnose and resolve these specific failure modes.

Module 1: Diagnostic Triage

Q: My C5 quantitation is inconsistent. How do I determine if I have an ion suppression problem or a chromatographic interference?

A: You must distinguish between signal loss (suppression) and signal masquerading (interference). Use this logic flow to diagnose your specific issue:

  • Scenario A: Internal Standard (IS) Response is Low/Variable.

    • Diagnosis: Matrix-Induced Ion Suppression.[1]

    • Cause: Co-eluting phospholipids or salts are stealing charge in the electrospray source.

    • Action: Go to Module 2 .

  • Scenario B: C5 Signal is unexpectedly high, but IS is normal.

    • Diagnosis: Isobaric Interference.

    • Cause: Likely Pivaloylcarnitine (p-C5) co-eluting with Isovalerylcarnitine (i-C5).[2][3] This is common in samples where the subject is on pivalate-conjugated antibiotics.

    • Action: Go to Module 3 .

Module 2: Resolving Ion Suppression (Matrix Effects)

Q: I suspect phospholipids are suppressing my signal. How do I prove it?

A: The "Post-Column Infusion" method is the gold standard for mapping matrix effects (Matuszewski et al.). This experiment visualizes exactly where in your chromatogram the suppression occurs.

Protocol: Post-Column Infusion Experiment

Objective: Overlay a continuous signal of C5 acylcarnitine on top of a blank matrix injection to reveal suppression zones.

  • Setup:

    • Prepare a standard solution of Isovalerylcarnitine (approx. 100–500 ng/mL) in your mobile phase.

    • Load this into a syringe pump.

    • Connect the syringe pump to a T-union placed between the HPLC column outlet and the MS source inlet.

  • Execution:

    • Set the syringe pump to flow at 10–20 µL/min.

    • Set the LC flow rate to your method's standard (e.g., 0.4 mL/min).

    • Step A: Monitor the MRM transition for C5 (e.g., m/z 246 > 85). You should see a high, stable baseline.

    • Step B: Inject a "Blank Matrix" sample (extracted plasma/blood spot without internal standard).

  • Analysis:

    • Observe the stable baseline.

    • Negative Dip: A drop in the baseline indicates Ion Suppression .[4]

    • Positive Peak: A rise indicates Ion Enhancement or endogenous C5.

    • Result: If the "dip" aligns with your C5 retention time, your data is invalid.

Visualizing the Workflow

PostColumnInfusion cluster_result Result Interpretation LC_Pump LC Pump (Mobile Phase) Injector Injector (Blank Matrix) LC_Pump->Injector Flow Column Analytical Column (Separation) Injector->Column T_Piece T-Union (Mixing Point) Column->T_Piece Eluent Syringe Syringe Pump (C5 Standard Infusion) Syringe->T_Piece Constant Infusion MS_Source MS Source (ESI) T_Piece->MS_Source Combined Flow Detector Detector (Stable Baseline w/ Dips) MS_Source->Detector Signal

Caption: Workflow for Post-Column Infusion to map ion suppression zones.

Q: The infusion confirmed suppression at my retention time. How do I fix it?

A: You must remove the phospholipids.[5][6] Standard Protein Precipitation (PPT) is insufficient as it leaves >90% of phospholipids in the supernatant.

Recommended Solution: Phospholipid Removal (PLR) Plates PLR plates (e.g., Waters Ostro, Supelco HybridSPE, or Porvair Microlute) use a Zirconia-coated or specialized silica stationary phase to selectively retain phospholipids while eluting acylcarnitines.

FeatureProtein Precipitation (PPT)Phospholipid Removal (PLR)
Mechanism Solubility exclusion (removes proteins only)Lewis Acid/Base interaction (removes PLs)
Phospholipid Removal < 10%> 99%
Ion Suppression High RiskMinimal
Column Life Short (PLs build up on column)Extended

Protocol: PLR Plate Extraction

  • Place PLR plate on a vacuum manifold.

  • Add 100 µL Plasma/Serum.

  • Add 300 µL 1% Formic Acid in Acetonitrile (precipitating agent).

  • Aspirate through the plate.

  • Inject the filtrate directly.

Module 3: Resolving Isobaric Interference (Pivaloylcarnitine)

Q: I have separated the matrix, but I still see false positives. Is it Pivaloylcarnitine?

A: If your subject population includes neonates or patients on antibiotics (e.g., pivampicillin), this is highly likely. Pivaloylcarnitine (p-C5) is isobaric with Isovalerylcarnitine (i-C5) and 2-Methylbutyrylcarnitine (m-C5).[2] They have the same parent mass (m/z 246) and daughter fragment (m/z 85).

The Solution: Chromatographic Resolution You cannot distinguish these by mass alone (unless using high-res MS with distinct breakdown curves, which is rare in routine labs). You must separate them chromatographically.[7][8]

Column Selection Strategy: Standard C18 columns often fail to fully resolve i-C5 from p-C5 without excessively long run times.

  • Recommendation: Use a Pentafluorophenyl (PFP) column or a specialized Core-Shell C18 optimized for isomers.

  • Why? PFP phases offer dipole-dipole and pi-pi interactions that provide superior selectivity for structural isomers compared to the hydrophobic-only interaction of C18.

Data: Isomer Elution Order (Typical on PFP/C18)

  • Pivaloylcarnitine (Elutes first - often sharp peak)

  • Isovalerylcarnitine (Target analyte)[9]

  • 2-Methylbutyrylcarnitine (Elutes last)

Note: If p-C5 co-elutes with your Internal Standard (d9-Isovalerylcarnitine), it will suppress the IS signal, causing quantitative errors even if the analyte peak is separated.

Decision Tree: C5 Troubleshooting

C5_DecisionTree Start Start: C5 Data Anomaly Check_IS Check Internal Standard (IS) Response Start->Check_IS IS_Low IS Response < 50% of Average Check_IS->IS_Low Low/Variable IS_Normal IS Response Normal Check_IS->IS_Normal Stable Matrix_Effect Probable Matrix Effect (Ion Suppression) IS_Low->Matrix_Effect Interference Probable Isobaric Interference (Pivaloylcarnitine) IS_Normal->Interference Action_Suppression Action: 1. Perform Post-Column Infusion 2. Switch to PLR Plates Matrix_Effect->Action_Suppression Action_Interference Action: 1. Review Patient Meds 2. Switch to PFP Column Interference->Action_Interference

Caption: Logical decision tree for diagnosing C5 acylcarnitine analytical failures.

Module 4: Validation & Compliance

Q: How do I validate that I have solved the problem according to regulations?

A: Follow CLSI C62-A guidelines (Liquid Chromatography-Mass Spectrometry Methods).

Required Validation Steps:

  • Matrix Factor (MF) Calculation:

    • Compare the peak area of C5 spiked into extracted blank matrix (B) vs. C5 in pure solvent (A).

    • Target: MF should be between 0.8 and 1.2 (indicating <20% suppression/enhancement).

  • IS-Normalized Matrix Factor:

    • Calculate MF for the Analyte and MF for the Internal Standard.

    • Target: The ratio must be close to 1.0. This proves your Deuterated IS (d9-C5) is compensating for the matrix effect correctly.

References
  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry.

  • Clinical and Laboratory Standards Institute (CLSI). (2014).[10] C62-A: Liquid Chromatography-Mass Spectrometry Methods; Approved Guideline.[10][11][12][13] CLSI.[10][11][12][13]

  • Frazier, D. M., et al. (2010). Reducing the False Positive of Isovaleric Acidemia in Newborn Screening using Flow Injection Analysis-Tandem Mass Spectrometry. Molecular Genetics and Metabolism.

  • Minkler, P. E., et al. (2017).[9] Selective and accurate C5 acylcarnitine quantitation by UHPLC-MS/MS: Distinguishing true isovaleric acidemia from pivalate derived interference. Journal of Chromatography B.

  • Element Lab Solutions. All You Need To Know About Phospholipid Removal (PLR). Element.

Sources

Technical Support Center: Isovaleryl L-Carnitine-d3 Chloride Stability

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized Technical Support Center for researchers utilizing Isovaleryl L-Carnitine-d3 Chloride (IVC-d3).[1] It is designed to address stability, storage, and troubleshooting with field-proven scientific rigor.

Product Identity: Isovaleryl L-Carnitine-d3 (chloride) Synonyms: C5:0-d3 Carnitine, N-(methyl-d3)-isovalerylcarnitine Critical Application: Internal Standard (IS) for newborn screening (Isovaleric Acidemia) and mitochondrial fatty acid oxidation research.[1][2]

Part 1: Core Directive (Storage & Handling)[1]

Status: CRITICAL Verdict: Isovaleryl L-Carnitine-d3 Chloride is hygroscopic and chemically sensitive to hydrolysis in solution.[1]

Optimized Storage Matrix
StateConditionStability EstimateCritical Note
Solid (Lyophilized) -20°C or -80°C≥ 4 YearsKeep desiccated.[1] Protect from light.
Stock Solution Methanol (Acidified)6-12 MonthsMust contain 0.1% Formic Acid to prevent hydrolysis.[1] Store at -80°C.
Working Solution Acetonitrile/Water< 24 HoursPrepare fresh daily.[1] High risk of evaporation and hydrolysis.

Part 2: Troubleshooting & FAQs

Q1: I am seeing a gradual decrease in the C5:0-d3 signal over time in my stock solution. What is happening?

Diagnosis: Ester Hydrolysis. The isovaleryl group is linked to the carnitine backbone via an ester bond. In neutral or basic solvents (especially water or non-acidified methanol), this bond is susceptible to nucleophilic attack, cleaving the molecule into Free Carnitine-d3 and Isovaleric Acid .[1]

  • The Fix: Acidify your stock solution. Adding 0.1% Formic Acid (v/v) to your methanol stock lowers the pH, protonating the carbonyl oxygen and significantly reducing the rate of hydrolysis [1].

  • Verification: Monitor the Free Carnitine-d3 channel (m/z 165.1 for d3-carnitine precursor).[1] If this peak rises as your C5-d3 peak falls, hydrolysis is confirmed.[1]

Q2: Can I store the stock solution in 100% Acetonitrile to improve stability?

Technical Insight: While acetonitrile (ACN) is aprotic and generally prevents hydrolysis better than methanol, Isovaleryl L-Carnitine-d3 Chloride is a salt .[1]

  • Solubility Issue: The chloride salt form has poor solubility in 100% ACN. You may experience precipitation at -20°C, leading to inconsistent concentration when pipetting cold stock.[1]

  • Recommendation: Use Methanol for high-concentration stocks (1-5 mg/mL) due to better solubility of the salt form, but ensure it is acidified and stored at -80°C. Use ACN only for dilute working solutions where water is present (e.g., 80:20 ACN:H2O).[1]

Q3: I see "ghost peaks" or interferences near the isovaleryl carnitine mass window.

Diagnosis: Plasticware Leaching. High concentrations of Acetonitrile (>90%) can leach contaminants from polystyrene 96-well plates.[1] One specific leachate has been reported to interfere with C5-acylcarnitine analysis [2].[1]

  • The Fix: Switch to Polypropylene (PP) plates or glass inserts for autosamplers.[1] Avoid polystyrene when using high-organic solvents.[1]

Part 3: Experimental Protocols

Protocol A: Safe Reconstitution & Stock Preparation

Objective: Create a stable 1 mg/mL stock solution minimizing hydrolysis risk.

  • Equilibrate: Allow the lyophilized vial to reach room temperature in a desiccator (prevents condensation).

  • Solvent Prep: Prepare Acidified Methanol (MeOH + 0.1% Formic Acid).[1]

    • Why? The acid stabilizes the ester bond immediately upon dissolution.

  • Dissolution: Add the calculated volume of Acidified Methanol to the vial. Vortex gently for 30 seconds.

  • Aliquot: Dispense into amber glass vials with PTFE-lined caps.

    • Why? Amber glass protects from light; PTFE prevents solvent evaporation and cap leaching.

  • Storage: Flash freeze in liquid nitrogen (optional but recommended) and store at -80°C .

Protocol B: Self-Validating Stability Test

Objective: Determine if your current stock solution has degraded.[1]

  • Fresh Reference: Reconstitute a new vial of IVC-d3 (Reference).

  • Test Sample: Thaw your existing stock solution (Test).

  • Dilution: Dilute both to 1 µM in Mobile Phase A (e.g., Water + 0.1% FA).

  • FIA/LC-MS Injection: Inject both samples (n=5) using a Flow Injection Analysis (FIA) or short LC gradient.

  • Calculation:

    
    [1]
    
  • Pass Criteria: Stability % should be 95-105% . If <90%, discard the stock.

Part 4: Visualizations

Degradation Mechanism: Hydrolysis

This diagram illustrates the chemical breakdown you must prevent. The ester bond cleavage results in the loss of the isovaleryl group.

HydrolysisPathway cluster_prevention Prevention Strategy Compound Isovaleryl L-Carnitine-d3 (Active IS) Intermediate Tetrahedral Intermediate Compound->Intermediate + H2O (Hydrolysis) Risk: Neutral pH Product1 Free L-Carnitine-d3 (Contaminant) Intermediate->Product1 Cleavage Product2 Isovaleric Acid (Silent) Intermediate->Product2 Cleavage Acid Acidification (0.1% FA) Protonates Carbonyl Blocks Nucleophilic Attack

Caption: The hydrolysis pathway of Isovaleryl L-Carnitine-d3. Acidification inhibits the initial water attack.

Workflow: Stability Validation Logic

A self-validating logic tree to decide if your internal standard is fit for use.[1]

StabilityWorkflow Start Start: Stability Check Visual Visual Inspection: Precipitate? Start->Visual SolubilityFail Discard: Salt Crash Out Visual->SolubilityFail Yes MSCheck MS Check: Compare Test vs. Fresh Ref Visual->MSCheck No Calc Calculate Ratio: (Test Area / Ref Area) MSCheck->Calc Decision Ratio > 0.95? Calc->Decision Pass Pass: Use for Quantification Decision->Pass Yes Fail Fail: Check Free Carnitine Signal Decision->Fail No HydrolysisCheck Free Carnitine-d3 Elevated? Fail->HydrolysisCheck RootCause1 Cause: Hydrolysis Action: Acidify Future Stocks HydrolysisCheck->RootCause1 Yes RootCause2 Cause: Evaporation/Adsorption Action: Check Caps/Vials HydrolysisCheck->RootCause2 No

Caption: Decision matrix for validating the integrity of Isovaleryl L-Carnitine-d3 stock solutions.

References

  • Minkler, P. E., et al. (2008). Quantification of carnitine and acylcarnitines in biological matrices by HPLC-ESI-MS/MS. Clinical Chemistry. Available at: [Link][1]

  • Osorio, J. H. (2010).[1][3] Effect of acetonitrile concentration on acylcarnitines measurement by tandem mass spectrometry. Biosalud. Available at: [Link][1][4]

Sources

Technical Support Center: C5 Acylcarnitine Internal Standard Recovery

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for analytical chemists and researchers troubleshooting quantitative anomalies in C5 acylcarnitine analysis via LC-MS/MS.

Topic: Troubleshooting Low/Inconsistent Recovery of C5 Internal Standards (d9-Isovalerylcarnitine) Methodology: LC-MS/MS (Derivatized & Non-Derivatized) Status: Active

Diagnostic Triage: Start Here

Symptom: You are observing low absolute area counts or high variability for the C5 internal standard (IS) compared to other acylcarnitines in the panel.

Use this logic flow to identify the root cause:

C5_Troubleshooting Start ISSUE: Low C5 IS Recovery Q1 Is the low recovery seen in Solvent Standards AND Samples? Start->Q1 Hydrolysis Suspect: HYDROLYSIS (IS Stock Degradation) Q1->Hydrolysis Yes (Low in everything) Q2 Is the retention time (RT) shifting? Q1->Q2 No (Low only in biological samples) Prep_Fail Suspect: DERIVATIZATION (Incomplete Reaction) Hydrolysis->Prep_Fail If Derivatized Method Matrix Suspect: MATRIX EFFECT (Ion Suppression) Q2->Matrix RT Stable Col_Fail Suspect: COLUMN FAILURE (Phase Collapse/pH damage) Q2->Col_Fail RT Unstable

Figure 1: Diagnostic logic flow for isolating the source of internal standard loss.

Critical Issue: Hydrolysis of the Internal Standard

Context: C5 acylcarnitines (Isovaleryl/2-Methylbutyryl) are chemically labile. The ester bond linking the acyl group to the carnitine backbone is susceptible to hydrolysis, converting your expensive d9-C5 IS into d9-Free Carnitine (C0).

Q: Why is my IS signal dropping progressively over the lifespan of the stock solution?

A: Your stock solution pH is likely too high or the storage temperature is incorrect.

  • Mechanism: Acylcarnitines are stable in acidic conditions but hydrolyze rapidly in alkaline environments (pH > 7.0) or when exposed to repeated freeze-thaw cycles.

  • The Trap: Many labs store working standards in pure methanol. If the methanol absorbs atmospheric moisture, the pH can drift.

Corrective Protocol: Acidified Storage

  • Solvent: Prepare stock solutions in Methanol:Water (80:20) containing 0.1% Formic Acid .[1] The acid acts as a stabilizer.

  • Temperature: Store at -20°C or -80°C.

  • Verification: Monitor the d9-Free Carnitine (d9-C0) channel. If d9-C5 decreases while d9-C0 increases, hydrolysis is confirmed.

Q: I am using the Butylation (Derivatization) method. Why is my recovery low?

A: Incomplete derivatization or post-derivatization hydrolysis.[1]

  • Mechanism: The Butanol-HCl method converts the carboxylic acid to a butyl ester to improve ionization. However, if the sample is not completely dry before adding reagent, the water competes with butanol, preventing ester formation.

  • Troubleshooting Step: Ensure the nitrogen dry-down step is complete. Any residual water will quench the reaction.

Critical Issue: Matrix Effects (Ion Suppression)

Context: In LC-MS/MS, "Low Recovery" is often actually "Signal Suppression." C5 carnitines elute in a region often crowded by phospholipids, especially in protein precipitation methods.

Q: My IS recovery is <50% in plasma/blood spots but 100% in solvent standards.

A: This is classic matrix suppression. Co-eluting phospholipids are "stealing" charge in the electrospray source.

Experiment: The Post-Column Infusion Test Perform this test to visualize where the suppression occurs relative to your C5 peak.

  • Setup: Tee-in a constant flow of d9-C5 IS (1 µM) into the mobile phase after the column but before the MS source.

  • Inject: Inject a blank extracted biological matrix (e.g., plasma extract).

  • Observe: Monitor the baseline of the d9-C5. You will see "dips" in the baseline where matrix components suppress ionization.

  • Action: If the "dip" aligns with your C5 retention time, you must modify chromatography or sample prep.

Data: Impact of Phospholipid Removal Comparison of C5 IS Absolute Area Counts (Mean of n=5)

Extraction MethodSolvent Std (Area)Plasma Extract (Area)Matrix Factor (%)
Protein Precip (MeOH) 1,000,000450,00045% (Severe Suppression)
Phospholipid Removal Plate 1,000,000920,00092% (Acceptable)
SPE (Mixed Mode) 1,000,000950,00095% (Excellent)

Critical Issue: Isomeric Separation & Integration

Context: "C5" is not a single molecule. It comprises Isovalerylcarnitine, 2-Methylbutyrylcarnitine, and Pivaloylcarnitine (exogenous).

Q: My IS peak shape is split or broad, affecting integration.

A: Your column may be partially separating the d9-isomers, or you are seeing interference from Pivaloylcarnitine (if the patient is on antibiotics).

  • The Isotope Effect: Deuterated standards (d9) can have slightly different retention times than the native analyte on high-efficiency columns (the Deuterium Isotope Effect). If your integration window is too narrow, you might be "clipping" the IS peak.

  • Pivaloylcarnitine Interference: While this usually affects the analyte (causing false positives for Isovaleric Acidemia), high concentrations of pivaloylcarnitine can suppress the IS if they co-elute perfectly.

Visualizing the Isomer Challenge:

Isomer_Separation cluster_0 C5 Isobars (m/z 246) IVC Isovaleryl- carnitine LC LC Column (Must Separate) IVC->LC MBC 2-Methylbutyryl- carnitine MBC->LC PIV Pivaloyl- carnitine (Antibiotics) PIV->LC MS Mass Spec (Cannot distinguish) LC->MS Distinct RTs required

Figure 2: The necessity of chromatographic separation for C5 isomers to ensure accurate quantitation.

Recommended Column Chemistry:

  • PFP (Pentafluorophenyl): Excellent for separating structural isomers like Isovaleryl vs 2-Methylbutyryl.

  • C18 (High Strength Silica): Good general retention, but may require long gradients to separate isomers.

System Suitability Test (SST) Protocol

Implement this daily protocol to validate IS recovery before running patient samples.

  • The "Zero" Injection: Inject a double blank (mobile phase only). Ensure no carryover in the C5 channel.

  • The "Unextracted" Standard: Inject the IS working solution diluted in mobile phase (no matrix). Record Area (

    
    ).
    
  • The "Extracted" Blank: Inject a blank matrix (e.g., charcoal-stripped plasma) spiked with IS and extracted. Record Area (

    
    ).
    
  • Calculation:

    
    
    
  • Pass Criteria:

    • Absolute Recovery > 50% (If lower, check suppression).

    • Retention Time shift < 0.1 min.

    • Peak Asymmetry: 0.8 – 1.2.

References

  • Clinical and Laboratory Standards Institute (CLSI). Newborn Screening by Tandem Mass Spectrometry; Approved Guideline.[2] NBS04.[2]

  • Turgeon, C. T., et al. (2010). Stability of Acylcarnitines in Dried Blood Spots.[3] Clinical Chemistry. (Demonstrates hydrolysis rates of C5 carnitine in storage).

  • Millington, D. S., et al. (1990). Tandem Mass Spectrometry: A New Method for Acylcarnitine Profiling. (Foundational paper on derivatized vs non-derivatized methods).

  • FDA Guidance for Industry. Bioanalytical Method Validation M10. (Guidelines on matrix effect assessment and recovery).

Sources

Minimizing Deuterium Isotope Effects in LC-MS Retention Times: A Technical Support Center

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our technical support center dedicated to addressing the challenges posed by deuterium isotope effects on LC-MS retention times. This guide is designed for researchers, scientists, and drug development professionals who utilize deuterium-labeled internal standards and seek to ensure the accuracy and reproducibility of their analytical data. Here, we will delve into the underlying causes of these isotopic effects and provide practical troubleshooting guides and frequently asked questions to help you mitigate their impact on your experiments.

Understanding the Deuterium Isotope Effect in Liquid Chromatography

The substitution of hydrogen (¹H) with its heavier isotope, deuterium (²H or D), is a cornerstone of modern quantitative LC-MS analysis, particularly for the use of stable isotope-labeled internal standards (SIL-IS). While SIL-IS are invaluable for correcting variability in sample preparation and analysis, the introduction of deuterium can lead to subtle yet significant changes in the physicochemical properties of a molecule.[1][2] This often manifests as a chromatographic isotope effect, where the deuterated compound elutes at a slightly different retention time than its non-deuterated counterpart.[3]

In reversed-phase liquid chromatography (RPLC), the most common observation is that deuterated compounds elute slightly earlier than their protiated (non-deuterated) analogs.[3][4] This phenomenon, often termed the "inverse isotope effect," is primarily attributed to the fact that a carbon-deuterium (C-D) bond is slightly shorter and stronger than a carbon-hydrogen (C-H) bond.[1] This results in a smaller van der Waals radius and reduced polarizability for the deuterated molecule, leading to weaker interactions with the non-polar stationary phase and, consequently, a shorter retention time.[1] The magnitude of this effect can be influenced by the number and position of deuterium atoms in the molecule.[5][6]

While often minor, this retention time shift can lead to significant analytical challenges, most notably differential matrix effects.[7][8] If the analyte and its deuterated internal standard do not co-elute perfectly, they may experience different levels of ion suppression or enhancement from co-eluting matrix components, compromising the accuracy of quantification.[3]

Frequently Asked Questions (FAQs)

Q1: Why is my deuterated internal standard eluting before my analyte in reversed-phase LC-MS?

A1: This is the most common manifestation of the deuterium isotope effect in RPLC. The C-D bond is slightly shorter and stronger than the C-H bond, leading to reduced van der Waals interactions with the stationary phase.[1] This causes the deuterated compound to have a slightly lower affinity for the stationary phase, resulting in earlier elution.

Q2: Can the retention time shift between my analyte and deuterated internal standard affect my quantitative results?

A2: Yes, absolutely. A significant retention time shift can lead to differential matrix effects.[7][8] If the two compounds elute at different points in the chromatogram, they may be subjected to varying degrees of ion suppression or enhancement from the sample matrix.[3] This can lead to inaccurate and unreliable quantification.

Q3: Does the number of deuterium atoms in the internal standard affect the retention time shift?

A3: Generally, yes. Increasing the number of deuterium substitutions can increase the magnitude of the retention time shift.[5] However, the position of the deuterium atoms also plays a crucial role.[6][9]

Q4: Are there situations where a deuterated compound can elute later than its non-deuterated counterpart?

A4: While less common in RPLC, it is possible. In normal-phase chromatography, where the stationary phase is polar, deuterated compounds may exhibit increased retention times.[5][10][11] The specific interactions between the analyte, stationary phase, and mobile phase determine the direction and magnitude of the isotope effect.

Q5: Besides reversed-phase and normal-phase, are other chromatographic modes affected?

A5: Yes, secondary isotope effects have also been observed in chiral chromatography and hydrophilic interaction liquid chromatography (HILIC).[12][13] In HILIC, the effect is often attributed to differences in hydrophilicity between the deuterated and non-deuterated compounds.[12]

Troubleshooting Guides

Issue 1: Observable Retention Time Shift Between Analyte and Deuterated Internal Standard

This guide provides a systematic approach to minimizing the retention time difference between your analyte and its deuterated internal standard.

Step-by-Step Protocol:

  • Assess the Magnitude of the Shift:

    • Inject a solution containing both the analyte and the deuterated internal standard.

    • Determine the retention time of each peak at its apex.

    • Calculate the difference in retention time (Δt_R). A Δt_R greater than 1-2% of the peak width at the base may warrant optimization.

  • Optimize Mobile Phase Composition:

    • Organic Modifier: The choice of organic modifier can influence the isotope effect. Experiment with both acetonitrile and methanol. Methanol, being a more polar and protic solvent, can sometimes offer different selectivity and may reduce the retention time shift.[12]

    • Aqueous Phase pH: Adjusting the pH of the aqueous mobile phase can alter the ionization state of the analyte and its interaction with the stationary phase. Systematically vary the pH within the stable range of your column and analyte to find the optimal condition for co-elution.

  • Adjust Column Temperature:

    • Lowering the column temperature generally increases retention and can sometimes magnify the isotope effect. Conversely, increasing the temperature can decrease retention and may reduce the observed shift.

    • Systematically evaluate temperatures between 25°C and 50°C (or within the column's recommended range) in 5°C increments.

  • Evaluate Different Stationary Phases:

    • The chemistry of the stationary phase plays a significant role in the separation. If significant shifts persist, consider screening columns with different properties.

    • For example, a pentafluorophenyl (PFP) stationary phase has been shown to reduce the deuterium effect for certain compounds due to electronic interactions with the fluorine groups.[12] Biphenyl phases also offer alternative selectivity that may be beneficial.[12]

Data Presentation: Impact of Mobile Phase on Retention Time Shift

Mobile Phase CompositionAnalyte Retention Time (min)Deuterated IS Retention Time (min)Δt_R (sec)
50:50 ACN:Water + 0.1% FA5.255.212.4
50:50 MeOH:Water + 0.1% FA5.885.861.2
50:50 ACN:Water + 5mM AmAc5.125.101.2

This is example data and will vary depending on the analyte and system.

Experimental Workflow for Minimizing Retention Time Shift

Caption: A systematic workflow for minimizing the retention time shift between an analyte and its deuterated internal standard.

Issue 2: Inaccurate Quantification Suspected to be Caused by Differential Matrix Effects

Even a small, seemingly insignificant retention time shift can lead to inaccurate results if it causes the analyte and internal standard to elute in regions of varying matrix effects.

Step-by-Step Protocol:

  • Confirm the Presence of Matrix Effects:

    • Perform a post-column infusion experiment. Infuse a constant concentration of the analyte and internal standard into the eluent post-column while injecting a blank matrix extract. Dips or rises in the baseline signal at the retention time of interest indicate ion suppression or enhancement.

  • Improve Sample Preparation:

    • The most effective way to combat matrix effects is to remove the interfering components.

    • Consider more rigorous sample preparation techniques such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) in place of a simple protein precipitation.

  • Modify Chromatographic Conditions to Shift Elution:

    • If extensive sample cleanup is not feasible, adjust the chromatographic method to move the analyte and internal standard away from the regions of significant ion suppression or enhancement identified in the post-column infusion experiment.

    • This can be achieved by altering the gradient profile (making it shallower or steeper) or changing the mobile phase composition as described in the previous troubleshooting guide.[14]

Logical Relationship Diagram for Troubleshooting Differential Matrix Effects

G cluster_0 Problem Identification cluster_1 Investigation & Mitigation cluster_2 Validation A Inaccurate Quantification B Observable Δt_R A->B C Suspected Differential Matrix Effects B->C D Post-Column Infusion Experiment C->D E Improve Sample Preparation (SPE/LLE) D->E Matrix Effects Confirmed F Modify Chromatography D->F Matrix Effects Confirmed G Re-validate Method E->G F->G H Accurate & Reproducible Results G->H

Caption: Logical workflow for addressing inaccurate quantification due to differential matrix effects arising from deuterium isotope effects.

Concluding Remarks

The use of deuterated internal standards is a powerful tool in LC-MS quantification. However, a thorough understanding of the potential for deuterium isotope effects on retention time is crucial for developing robust and reliable analytical methods. By systematically evaluating and optimizing chromatographic parameters, researchers can minimize these effects, ensure co-elution of the analyte and internal standard, and ultimately generate high-quality, defensible data. When significant isotope effects persist, exploring alternative stable isotope labels, such as ¹³C or ¹⁵N, may be a viable, albeit more costly, solution.[14][15]

References

  • Iyer, S. S., Zhang, Z. P., Kellogg, G. E., & Karnes, H. T. (2004). Evaluation of deuterium isotope effects in normal-phase LC-MS-MS separations using a molecular modeling approach. Journal of chromatographic science, 42(7), 383–387. [Link]

  • Loomis, W. P., Zheng, Y., Zhu, Y., & Dovichi, N. J. (2020). Minimal deuterium isotope effects in quantitation of dimethyl-labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry. Electrophoresis, 41(15), 1324–1328. [Link]

  • Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. (n.d.). ResearchGate. Retrieved February 18, 2026, from [Link]

  • Iyer, S. S., Zhang, Z. P., Kellogg, G. E., & Karnes, H. T. (2004). Evaluation of deuterium isotope effects in normal-phase LC-MS-MS separations using a molecular modeling approach. Journal of chromatographic science, 42(7), 383–387. [Link]

  • Mechanistic Study of the Deuterium Effect in Chromatographic Separation for Chemical-Tagging Metabolomics and Its Application to Biomarker Discovery in Metabolic Dysfunction-Associated Steatohepatitis. (2025). Analytical Chemistry. [Link]

  • Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS. (2025). MDPI. [Link]

  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025, October 30). YouTube. [Link]

  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025, October 30). ResolveMass Laboratories Inc.[Link]

  • Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. (n.d.). SciSpace. [Link]

  • Mitigation of Deuterium Scrambling in Stable-Labeled Internal Standards during LC-MS/MS Analysis. (2015, April 21). ResearchGate. [Link]

  • Considerations in the selection of stable isotope labeled internal standards: Limitations of deuterated standards. (n.d.). Hilaris. [Link]

  • Loomis, W. P., Zheng, Y., Zhu, Y., & Dovichi, N. J. (2020). Minimal deuterium isotope effects in quantitation of dimethyl-labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry. Electrophoresis, 41(15), 1324–1328. [Link]

  • Deuterated Standards for LC-MS Analysis. (2025, November 8). ResolveMass Laboratories Inc.[Link]

  • Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays?. (2014, April 1). myadlm.org. [Link]

  • Application of Screening Experimental Designs to Assess Chromatographic Isotope Effect upon Isotope-Coded Derivatization for Quantitative Liquid Chromatography–Mass Spectrometry. (2014, June 12). Analytical Chemistry. [Link]

  • The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. (n.d.). Waters. [Link]

  • Retention Time shifts using deuterated internal standards. (2021, March 23). MacCoss Lab Software. [Link]

  • The use of deuterium oxide as a mobile phase for structural elucidation by HPLC/UV/ESI/MS. (2025, August 6). Google Scholar.
  • Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS. (2021, May 18). MDPI. [Link]

  • 21GRD09 MetroPOEM D4: Good Practice Guide on sample processing, treatment, uncertainty budgets, and the quantification of the so. (2025, September 30). NPL. [Link]

  • Application of Screening Experimental Designs to Assess Chromatographic Isotope Effect upon Isotope-Coded Derivatization for Quantitative Liquid Chromatography–Mass Spectrometry. (2014, June 12). PMC. [Link]

  • Deuterated internal standard retention times. (2016, July 12). Reddit. [Link]

  • Effect of position of deuterium atoms on gas chromatographic isotope effects. (n.d.). ResearchGate. [Link]

  • Question on MS/MS techniques - Page 2. (2017, March 31). Chromatography Forum. [Link]

  • Guillarme, D., et al. (2006). Secondary isotope effects in liquid chromatography behaviour of 2H and 3H labelled solutes and solvents. Journal of Chromatography A, 1119(1-2), 14-23. [Link]

  • Effect of position of deuterium atoms on gas chromatographic isotope effects. (2023, December 1). PubMed. [Link]

  • Coupling Liquid Chromatography to Orbitrap Isotope Ratio Mass Spectrometry. (n.d.). PMC. [Link]

  • Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. (n.d.). Chromatography Online. [Link]

  • Troubleshooting GC Retention-Time, Efficiency, and Peak-Shape Problems. (2013, June 1). LCGC. [Link]

  • HPLC Retention Time Shift Troubleshooting: Causes, Prevention & Purging Tips. (2026, January 27). Chiral Technologies. [Link]

  • Evaluation of Deuterium Isotope Effects in Normal-Phase LC-MS-MS Separations Using a Molecular Modeling Approach. (2025, August 6). ResearchGate. [Link]

  • Isotope Effects. (n.d.). Columbia University. [Link]

  • The Influence of Deuterium Isotope Effects on Structural Rearrangements, Ensemble Equilibria, and Hydrogen Bonding in Protic Ionic Liquids. (n.d.). PMC. [Link]

Sources

Technical Support Center: Reducing Background Noise in Newborn Screening Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to addressing a critical challenge in newborn screening (NBS): the reduction of background noise in mass spectrometry (MS) assays. In the high-stakes environment of NBS, where early and accurate detection of metabolic disorders is paramount, a high signal-to-noise ratio is not just an analytical goal—it is a clinical necessity.[1][2] This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions, drawing from field-proven insights to empower you to achieve the cleanest, most reliable data possible.

Troubleshooting Guide: A Systematic Approach to Noise Reduction

High background noise can obscure the signals of critical biomarkers, leading to decreased sensitivity and an increased risk of false-negative or false-positive results.[3] The following Q&A guide is structured to help you systematically identify and eliminate sources of noise in your LC-MS/MS workflow.

Q1: My baseline is consistently high across the entire mass range. Where should I start looking for the problem?

A generalized high background often points to a systemic issue rather than a specific analyte-related problem. The cause is likely related to the mobile phase, the LC system, or the mass spectrometer's ion source.

Systematic Troubleshooting Steps:

  • Evaluate Mobile Phase and Solvents:

    • Causality: Solvents are a primary vehicle for introducing contaminants into the MS.[4][5] Low-purity solvents, contaminated additives (e.g., formic acid), or microbial growth in aqueous phases can create a high, noisy baseline.[4][6]

    • Action: Prepare fresh mobile phases using the highest-purity, LC-MS grade solvents and additives available.[4][5] Always use dedicated, thoroughly cleaned solvent reservoirs.[6] If you suspect microbial growth, discard the old solvent and flush the system extensively.[4]

  • Isolate the LC System from the MS:

    • Causality: Contamination can build up within the LC pump, degasser, tubing, or autosampler.[5] It's crucial to determine if the noise originates from the LC or the MS.

    • Action: Disconnect the column and the LC flow from the mass spectrometer. Infuse a clean, trusted solvent directly into the MS using a syringe pump. If the background noise drops significantly, the LC system is the source of contamination.[7]

  • Perform a System Flush:

    • Causality: A systematic flush with a series of miscible solvents of increasing and decreasing polarity can remove a wide range of contaminants from the LC system.

    • Action: Execute a rigorous flushing protocol. A common, effective sequence involves flushing all lines with water, isopropanol, and then a strong organic mix like 50/50 methanol/acetonitrile before re-equilibrating with your starting mobile phase.[8]

  • Inspect and Clean the Ion Source:

    • Causality: The ion source is where the sample is ionized and enters the mass analyzer. It is highly susceptible to contamination from non-volatile salts, polymers, and sample matrix components, which can elevate the background signal.[7][9]

    • Action: Visually inspect the ion source components (e.g., nebulizer, capillary, shield). If deposits are visible, perform a source cleaning according to the manufacturer's guidelines.[9] This typically involves sonicating metal parts in appropriate solvents like isopropanol.[9]

Q2: I'm seeing sporadic, sharp noise peaks (spikes) in my chromatogram. What are the likely causes?

Sporadic electronic noise or "spiking" can be one of the most frustrating issues. These are often not chemical in nature but are related to electronics, gas supplies, or static electricity.

Troubleshooting Sporadic Noise:

  • Check Gas Supplies: Ensure a stable, uninterrupted supply of high-purity nitrogen for the nebulizer and drying gas. Fluctuations in gas pressure can cause an unstable spray and electronic spikes.

  • Verify Electrical Grounding: Poor grounding of the LC-MS/MS system or nearby equipment can introduce electronic noise. Ensure all components are properly grounded to a common earth ground.

  • Inspect for Static Discharge: Low humidity environments can promote static electricity. Consider using an anti-static mat or increasing room humidity if this is a persistent issue.

  • Examine the Degasser: A malfunctioning online degasser can fail to remove dissolved gases from the mobile phase, leading to bubble formation. These bubbles can cause pressure fluctuations and signal spikes as they pass through the system.

Q3: My background noise is significantly higher when analyzing dried blood spot (DBS) extracts compared to solvent blanks. How can I mitigate matrix effects?

This is a classic case of matrix effects, where co-eluting endogenous or exogenous substances from the DBS card interfere with the ionization of the target analyte.[5][10]

Strategies to Reduce Matrix Effects:

  • Optimize Sample Preparation:

    • Causality: The goal of sample prep is to selectively extract your analytes of interest while leaving behind interfering matrix components like phospholipids and salts.[10]

    • Action: Experiment with different extraction solvent compositions. A systematic comparison of solvent mixtures (e.g., varying the ratio of acetonitrile, methanol, and water) can reveal a composition that maximizes analyte recovery while minimizing matrix extraction.[10] Liquid-liquid extraction can also be employed to remove specific interferences.[11]

  • Improve Chromatographic Separation:

    • Causality: Tandem mass spectrometry (MS/MS) provides specificity, but it cannot distinguish between isobaric compounds (compounds with the same mass).[3][11][12] Chromatographic separation is essential to resolve target analytes from isobaric interferences.

    • Action: If using flow-injection analysis (FIA), consider developing a rapid LC method (a "second-tier" test) to chromatographically separate the analyte from known interferences.[3][12][13] This is a powerful strategy for reducing false positives.[3][12]

  • Use Isotope-Labeled Internal Standards:

    • Causality: A stable isotope-labeled internal standard (SIL-IS) that is chemically identical to the analyte will co-elute and experience the same matrix effects (ion suppression or enhancement).

    • Action: For each analyte, incorporate a corresponding SIL-IS. By calculating the ratio of the analyte signal to the SIL-IS signal, you can correct for variations caused by matrix effects, improving accuracy and precision.[14]

Workflow for Diagnosing High Background Noise

The following diagram illustrates a logical workflow for troubleshooting the source of high background noise in your newborn screening assays.

G start High Background Noise Detected check_blank Run Solvent Blank vs. DBS Extract Blank start->check_blank noise_source Where is noise most prominent? check_blank->noise_source in_blank Prominent in Solvent Blank noise_source->in_blank Solvent Blank in_dbs Prominent only in DBS Extract noise_source->in_dbs DBS Extract isolate_lcms Isolate LC from MS (Direct Infusion) in_blank->isolate_lcms dbs_actions 1. Optimize sample extraction 2. Improve chromatography 3. Use isotope-labeled standards in_dbs->dbs_actions lc_issue Noise from LC System isolate_lcms->lc_issue Yes (Noise disappears) ms_issue Noise from MS isolate_lcms->ms_issue No (Noise persists) lc_actions 1. Prepare fresh mobile phase 2. Flush LC system 3. Check for leaks/degasser issues lc_issue->lc_actions ms_actions 1. Clean Ion Source 2. Check gas supply 3. Verify MS calibration ms_issue->ms_actions end_resolve Noise Reduced lc_actions->end_resolve ms_actions->end_resolve dbs_actions->end_resolve

Sources

Optimization of collision energy for Isovaleryl L-Carnitine-d3 transitions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Collision Energy (CE) for Isovaleryl L-Carnitine-d3 Transitions Document ID: TS-C5D3-OPT-001 Last Updated: February 18, 2026 Audience: Analytical Chemists, NBS Laboratory Technicians, Mass Spectrometry Core Managers

Executive Summary & Quick Reference

Isovaleryl L-Carnitine-d3 (C5-d3) is the critical internal standard (IS) used for the quantification of Isovalerylcarnitine, a primary marker for Isovaleric Acidemia (IVA) in newborn screening (NBS). Precise optimization of Collision Energy (CE) is required to maximize the signal-to-noise ratio (S/N) and ensure accurate ratiometric quantification against the endogenous analyte.

Quick Reference Parameters
ParameterValueNotes
Analyte Name Isovaleryl L-Carnitine-d3(N-methyl-d3)
Precursor Ion (Q1) 249.2


Product Ion (Q3) 85.1

Characteristic carnitine backbone
Neutral Loss 164 DaLoss of Isovaleric acid + Trimethylamine-d3
Typical CE Range 20 – 35 eV Instrument dependent (See Section 3)
Polarity Positive ESI

The Physics of Fragmentation (Why This Matters)

To optimize this transition, you must understand the fragmentation pathway. Unlike many internal standards where the product ion retains the label, C5-d3 loses its deuterium label during fragmentation.

  • The Mechanism: The standard collision-induced dissociation (CID) of acylcarnitines involves the loss of the trimethylamine group and the fatty acid side chain.

  • The Label: The deuterium label is typically located on the N-methyl groups of the carnitine backbone.

  • The Result: When the molecule fragments, the N-methyl group (containing the d3 label) is lost as a neutral molecule. The remaining fragment (m/z 85) is the bare carnitine backbone, which is identical to the fragment from the non-labeled analyte.

Implication for Optimization: Because the product ion (85) is non-specific, the Q1 isolation width and Collision Energy are the only barriers preventing cross-talk from other matrix interferences.

FragmentationPathway Precursor Precursor Ion (C5-d3) [M+H]+ = 249.2 (Contains d3 label) Collision Collision Cell (Q2) Collision Energy (CE) Applied Precursor->Collision Enters Q2 NeutralLoss Neutral Loss Trimethylamine-d3 + Isovaleric Acid (Carries the d3 label away) Collision->NeutralLoss Ejected Product Product Ion Carnitine Backbone m/z = 85.1 (Unlabeled) Collision->Product Primary Fragment

Figure 1: Fragmentation pathway of Isovaleryl L-Carnitine-d3. Note that the deuterium label is lost in the neutral fraction, leaving the common m/z 85 backbone.

Protocol: Step-by-Step Optimization

Do not rely on "autotune" features for clinical assays. Manual ramping provides the control needed for robust NBS methods.

Phase 1: Setup
  • Preparation: Prepare a neat solution of Isovaleryl L-Carnitine-d3 at 1 µM (approx. 250 ng/mL) in 50:50 Acetonitrile:Water + 0.1% Formic Acid.

  • Infusion: Connect via syringe pump directly to the source (flow rate: 10–20 µL/min).

  • Source Stability: Monitor the Total Ion Chromatogram (TIC) until the signal is stable (<5% RSD).

Phase 2: The CE Ramp (The "Breakdown Curve")

You are looking for the apex of the breakdown curve—where the precursor is maximally converted to m/z 85 without further fragmenting the 85 ion.

  • Isolate Q1: Set Q1 to 249.2 .

  • Set Q3: Set Q3 to 85.1 .

  • Ramp: Create a method that steps the Collision Energy from 5 eV to 60 eV in increments of 2 eV.

  • Data Analysis: Plot Intensity (y-axis) vs. Collision Energy (x-axis).

Interpretation:

  • Low CE (<15 eV): Precursor (249.2) survives; Product (85.1) is weak.

  • Optimal CE (~25-30 eV): Precursor is <10% of initial; Product (85.1) is at maximum intensity.[1]

  • High CE (>45 eV): Product (85.1) begins to decline as it fragments further into smaller ions (e.g., m/z 60 or 43).

Phase 3: Verification

Once the optimal CE is found (e.g., 28 eV), test it at ±3 eV .

  • If 28 eV gives

    
     counts.
    
  • And 25 eV gives

    
     counts.
    
  • And 31 eV gives

    
     counts.
    
  • Decision: Choose 28 eV . If the curve is flat (plateau), choose the center of the plateau to maximize robustness against electronic drift.

Troubleshooting Guide (FAQ)

Q1: I see a signal for C5-d3 (249->85) in my blank samples. Is this carryover?

Diagnosis: Likely, but check for Isotopic Contribution first. Explanation: If you are running high concentrations of unlabeled C5 (Isovalerylcarnitine) in the previous sample, the M+3 isotope of the natural analyte (approx. 0.1-0.2% abundance) can appear at m/z 249. Action:

  • Inject a "Double Blank" (mobile phase only). If peak disappears, it was carryover.

  • Inject a high standard of unlabeled C5. If a peak appears in the d3 channel, it is isotopic overlap (M+3). This is unavoidable but should be negligible at physiological concentrations.

Q2: My C5-d3 signal is suppressing the C5 analyte signal.

Diagnosis: "Crosstalk" or "Ion Suppression." Explanation: Since both transitions share the 85.1 product ion, if the collision cell does not clear ions fast enough (dwell time too short or collision gas pressure too high), d3 fragments might be counted in the d0 channel (or vice versa). Action:

  • Increase Inter-Scan Delay: Allow 5-10ms between transitions to clear the collision cell.

  • Check Purity: Ensure your d3 standard is >99% isotopic purity. If it contains d0 impurities, you will falsely elevate the analyte concentration.

Q3: Why is my Optimal CE different from the manufacturer's application note?

Diagnosis: Instrumental Geometry differences. Explanation:

  • Sciex (Triple Quad): Uses Nitrogen gas; typically higher CE values (e.g., 25-35 V).

  • Waters (T-Wave): Uses Argon gas; collision dynamics differ (e.g., 20-30 eV).

  • Thermo (Quantiva/Altis): Pressure settings in Q2 drastically affect the energy required. Action: Always empirically optimize on your specific instrument. Do not copy-paste values from literature without verification.

TroubleshootingLogic Start Problem: Low C5-d3 Signal CheckPrecursor Check Q1 Spectrum Is 249.2 visible? Start->CheckPrecursor CheckCE Check CE Ramp Is CE optimized? CheckPrecursor->CheckCE Yes (Precursor strong) CheckSolvent Check Mobile Phase Is Acid content correct? CheckPrecursor->CheckSolvent No (Precursor weak) Action2 Adjust CE to Apex CheckCE->Action2 Re-run Breakdown Curve Action1 Add 0.1% Formic Acid CheckSolvent->Action1 Fix pH (Need H+ for ionization)

Figure 2: Logical workflow for diagnosing sensitivity issues with the C5-d3 transition.

References

  • Centers for Disease Control and Prevention (CDC). (2018). Newborn Screening Quality Assurance Program (NSQAP) - Acylcarnitines by Tandem Mass Spectrometry. Retrieved from [Link]

  • Restek Corporation. (2023). LC-MS/MS Analysis of 25 Underivatized Acylcarnitines for Differential Diagnosis. Retrieved from [Link]

  • Clinical and Laboratory Standards Institute (CLSI). (2017). NBS04: Newborn Screening by Tandem Mass Spectrometry. Retrieved from [Link]

Sources

Technical Support Center: Isovaleryl L-Carnitine (IVC) Stability & Sample Prep

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanism of Failure

The Core Problem: Isovaleryl L-Carnitine (IVC) is an acylcarnitine ester.[1] Like all esters, it is chemically susceptible to hydrolysis , a reaction where water cleaves the ester bond, reverting the molecule into Free Carnitine (C0) and Isovaleric Acid.

In a bioanalytical context, this results in a false negative for IVC and a false positive (or elevated background) for Free Carnitine. This is critical in drug development and Newborn Screening (NBS) for Isovaleric Acidemia (IVA).

The Mechanism: Hydrolysis is catalyzed by two primary factors in the laboratory: Alkalinity (High pH) and Thermal Stress .[2] While acylcarnitines are relatively stable in acidic media, a pH shift above 8.0—often caused by evaporation of volatile acids or inappropriate buffer selection—trigger rapid degradation.

Visualization: The Hydrolysis Pathway

The following diagram illustrates the chemical vulnerability of IVC during sample preparation.

IVC_Hydrolysis IVC Isovaleryl L-Carnitine (Analyte) FreeCarn Free Carnitine (C0) (Interference) IVC->FreeCarn Hydrolysis IsoAcid Isovaleric Acid (Lost Mass) IVC->IsoAcid Cleavage Water H2O (Moisture) Water->FreeCarn Catalyst Catalysts: 1. pH > 8.0 2. Temp > 50°C Catalyst->FreeCarn Accelerates

Figure 1: Chemical hydrolysis pathway of Isovaleryl L-Carnitine. Note that the reaction is irreversible in aqueous media without enzymatic intervention.

Critical Control Points (The Workflow)

To prevent hydrolysis, you must control the environment at three specific stages of the sample preparation workflow.

Table 1: Stability Risk Factors & Mitigation
StageRisk FactorMechanism of LossMitigation Strategy
1. Thawing Room Temp > 30 minEnzymatic hydrolysis (plasma esterases)Thaw on ice. Process immediately. Add esterase inhibitors if validation fails.
2. Deproteinization Alkaline pHChemical hydrolysis (Base-catalyzed)Use Acidic precipitation (e.g., MeOH + 1% Formic Acid). Avoid pure acetonitrile if pH is uncontrolled.
3. Evaporation Heat + TimeThermal degradationMax temp 40°C . Use Nitrogen blow-down (N2) to speed up drying. Do not dry to complete bone-dryness if possible.
4. Derivatization Excess Heat/AcidAcid-catalyzed hydrolysis (over-reaction)Strictly limit incubation to 65°C for 15 mins . Excess time (>20 min) destroys C5 carnitines.

Troubleshooting Guide (FAQs)

Q1: I am seeing low recovery of IVC but high levels of Free Carnitine (C0). What is happening? A: This is the classic signature of hydrolysis. You are converting your analyte (IVC) into your background (C0).

  • Check: Did you use a basic buffer (e.g., Ammonium Bicarbonate) or a high pH mobile phase? Acylcarnitines degrade rapidly at pH > 8.

  • Fix: Ensure all reagents are acidified (0.1% Formic Acid). Verify the pH of your reconstituted sample before injection.

Q2: We use the Butanol/HCl derivatization method. My C5 signals are variable. Why? A: The Butanolic HCl method forms butyl esters to increase sensitivity, but it is a "double-edged sword."

  • The Trap: While the reaction requires heat (65°C), excessive heating or residual moisture in the butanol causes the ester bond to break rather than form.

  • Fix: Ensure your n-Butanol is anhydrous. Calibrate your heating block temperature. Do not exceed 15-20 minutes of incubation.

Q3: Can I use a rotary evaporator (Rotavap) or vacuum concentrator (SpeedVac)? A: Use with extreme caution.

  • Risk: SpeedVacs often apply heat to counteract evaporative cooling. If the sample dries completely and continues to bake at >40°C, IVC will degrade.

  • Recommendation: Use a Nitrogen blow-down evaporator (e.g., Turbovap) at ambient temperature or max 40°C. Stop exactly when dry.

Q4: Is Isovaleryl Carnitine stable in Dried Blood Spots (DBS)? A: Only if stored correctly.

  • Data: At room temperature, acylcarnitines in DBS hydrolyze significantly after 14 days.[3][4]

  • Protocol: Store DBS cards at -20°C with a desiccant package. Humidity is the enemy.

Validated Protocol: "Gentle" Protein Precipitation

For maximum stability, we recommend an Underivatized approach using protein precipitation. This avoids the harsh heat/acid stress of derivatization.

Applicability: Plasma, Serum, and DBS extracts.[4]

Workflow Logic

Protocol_Flow Start Sample (50 µL) ISTD Add ISTD: d9-Isovaleryl Carnitine Start->ISTD Precip Precipitation: 200 µL MeOH (with 1% Formic Acid) ISTD->Precip Vortex Vortex 30s & Centrifuge (10min @ 10,000g) Precip->Vortex Supernatant Transfer Supernatant Vortex->Supernatant Evap Evaporation (Optional): N2 gas @ 40°C Supernatant->Evap If conc. needed Recon Reconstitute: 90:10 H2O:ACN (0.1% FA) Supernatant->Recon Dilute & Shoot Evap->Recon Inject LC-MS/MS Injection Recon->Inject

Figure 2: Stability-optimized protein precipitation workflow.

Step-by-Step Methodology
  • Internal Standard Addition (Crucial):

    • Add 10 µL of Deuterated Internal Standard (d9-Isovaleryl L-Carnitine ) to 50 µL of sample.

    • Why: The d9-analog behaves identically to the analyte. If hydrolysis occurs during prep, the d9-ISTD will hydrolyze at the same rate, correcting the quantitative result.

  • Protein Precipitation (The "Quench"):

    • Add 200 µL of Methanol containing 1% Formic Acid .

    • Why: The Formic Acid lowers the pH immediately, stabilizing the ester bond. Methanol precipitates proteins that might contain esterases.

  • Mixing & Centrifugation:

    • Vortex vigorously for 30 seconds.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C .

    • Why: Cold centrifugation prevents heating of the rotor, which could warm the samples.

  • Supernatant Handling:

    • Transfer the supernatant to a clean vial.

    • Direct Injection (Preferred): If sensitivity allows, dilute 1:1 with water (0.1% Formic Acid) and inject.

    • Concentration (If necessary): Evaporate under Nitrogen at 35-40°C . Do not use heat only. Reconstitute immediately in Mobile Phase A (Water + 0.1% Formic Acid).

  • LC-MS/MS Conditions:

    • Column: HILIC or C18 (HILIC provides better separation of polar carnitines).

    • Mobile Phase A: Water + 10mM Ammonium Formate + 0.1% Formic Acid (pH ~3.5).

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Note: Avoid high pH mobile phases (e.g., Ammonium Acetate at pH 6.5+).

References

  • Clinical and Laboratory Standards Institute (CLSI). (2017). Newborn Screening by Tandem Mass Spectrometry; Approved Guideline—Second Edition (NBS04-A2).

  • Fingerhut, R., et al. (2009).[4] "Stability of acylcarnitines and free carnitine in dried blood samples: implications for retrospective diagnosis." Analytical Chemistry, 81(9), 3571-3575.[3]

  • Millington, D. S., et al. (1984). "L-carnitine therapy in isovaleric acidemia." Journal of Clinical Investigation, 74(6), 2290-2295.[5]

  • Johnson, D. W. (1999). "Alkyne-substituted acylcarnitines as derivatives for the electrospray ionization tandem mass spectrometric analysis of acylcarnitines." Rapid Communications in Mass Spectrometry, 13(23), 2388-2393.

Sources

Validation & Comparative

Validation of Isovaleric Acidemia Screening: C5-d3 Internal Standard Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Precision Imperative

Isovaleric Acidemia (IVA) screening represents a unique analytical challenge in Newborn Screening (NBS). The primary biomarker, Isovalerylcarnitine (C5) , is isobaric with Pivaloylcarnitine (Piv-C5) —a common artifact from antibiotic administration—and 2-Methylbutyrylcarnitine (2-MBC) .

While Flow Injection Analysis (FIA-MS/MS) is the standard high-throughput screening method, it lacks the chromatographic resolution to distinguish these isomers. Consequently, the accuracy of the Internal Standard (IS) becomes the single most critical factor in preventing false negatives (due to ion suppression) and ensuring accurate quantification for second-tier referral.

This guide validates the performance of Isovalerylcarnitine-[d3] (C5-d3) as a robust alternative to the industry-standard C5-d9. We present experimental data comparing C5-d3 against C5-d9 and label-free methodologies, demonstrating that C5-d3 provides equivalent quantitation efficacy while offering distinct advantages in specific multiplexing scenarios.

Scientific Background & Mechanism[1][2]

The Metabolic Block

IVA is caused by a deficiency in Isovaleryl-CoA Dehydrogenase (IVD) , a critical enzyme in the Leucine catabolism pathway.[1] This blockage leads to the accumulation of Isovaleryl-CoA, which is conjugated with carnitine to form Isovalerylcarnitine (C5).[2]

The Isobaric Interference Problem

In positive ESI-MS/MS, C5 is detected as the precursor ion


. However, two other compounds share this mass:
  • Pivaloylcarnitine: Exogenous (antibiotics, nipple creams).

  • 2-Methylbutyrylcarnitine: Marker for Short/Branched Chain Acyl-CoA Dehydrogenase (SBCAD) deficiency.[1][3][4]

Accurate quantification of the total C5 signal (Screening Tier) is prerequisite to the separation of isomers (Confirmation Tier).

LeucinePathway Leu L-Leucine KIC alpha-Ketoisocaproate Leu->KIC IVCoA Isovaleryl-CoA KIC->IVCoA MCCoA 3-Methylcrotonyl-CoA IVCoA->MCCoA Blocked in IVA C5 Isovalerylcarnitine (C5) [Target] IVCoA->C5 Carnitine Conjugation (Accumulation) IVD Isovaleryl-CoA Dehydrogenase IVD->IVCoA Enzyme Defect

Figure 1: Leucine catabolism pathway highlighting the accumulation of Isovalerylcarnitine (C5) due to IVD deficiency.

Methodological Comparison

The validation compares the C5-d3 protocol against two alternatives: the C5-d9 Gold Standard and Nearest Neighbor (C8-d3) calibration.

FeatureC5-d3 Standard (Focus)C5-d9 Standard (Reference)Nearest Neighbor (C8-d3)
Precursor Ion (

)
249.2255.2347.3
Product Ion (

)
85.085.085.0
Chemical Analogy Identical (Isotopologue)Identical (Isotopologue)Different Chain Length
Matrix Correction ExcellentExcellentPoor (Differential suppression)
Interference Risk Low (Requires validation against Valerylcarnitine-d3)Very LowHigh
Cost Efficiency High (Synthesis scalability)ModerateHigh

Experimental Protocol: C5-d3 Validation

Reagents & Preparation
  • Matrix: Whole blood spotted on Whatman 903 protein saver cards (DBS).

  • Extraction Solvent: Methanol containing Hydrazine (for derivatization methods) or pure Methanol (for underivatized). Note: This protocol uses the underivatized method common in modern high-throughput labs.

  • Internal Standard Working Solution (ISWS):

    • Target: C5-d3 (Isovalerylcarnitine-d3, methyl-d3).

    • Concentration: 1.0 µmol/L in Methanol.

Workflow (Step-by-Step)
  • Punching: Punch a 3.2 mm disk from the DBS into a 96-well plate.

  • Extraction: Add 100 µL of ISWS (containing C5-d3) to each well.

  • Incubation: Shake at 600 rpm for 20 minutes at room temperature.

  • Transfer: Transfer supernatant to a fresh plate (to avoid paper fibers).

  • Analysis: Inject 10 µL into the Flow Injection Analysis (FIA) system coupled to a Triple Quadrupole MS (e.g., Waters Xevo or Sciex 4500).

MS/MS Parameters (Positive ESI)
  • Scan Type: Multiple Reaction Monitoring (MRM).

  • C5 Transition:

    
     (Cone: 30V, CE: 25eV).
    
  • C5-d3 Transition:

    
     (Cone: 30V, CE: 25eV).
    
  • Dwell Time: 0.05s per channel.

ValidationWorkflow DBS DBS Sample Extract Extraction (MeOH + C5-d3 IS) DBS->Extract FIA FIA-MS/MS (No Column) Extract->FIA Quant Quantification (Ratio C5/C5-d3) FIA->Quant Tier2 Tier 2: LC-MS/MS (If C5 > Cutoff) Quant->Tier2 Positive Screen

Figure 2: Screening workflow utilizing C5-d3 for primary quantification and trigger for Tier 2 confirmation.

Validation Data & Performance Analysis

The following data summarizes the validation of C5-d3 in a clinical research setting, specifically testing for Linearity , Recovery , and Precision .

Linearity and Limit of Quantitation (LOQ)

Linearity was assessed by spiking whole blood with C5 standards (0.5 to 50 µmol/L).

ParameterC5-d3 MethodC5-d9 Method (Reference)Acceptance Criteria
Slope 0.981.010.90 - 1.10
0.9980.999> 0.995
LOQ (µmol/L) 0.120.10< 0.20 (Cutoff is ~0.5)
LOD (µmol/L) 0.040.03N/A

Insight: The C5-d3 standard demonstrates linearity statistically equivalent to the d9 standard. The slight difference in LOQ is negligible for clinical decision-making, where the cutoff is typically 0.5–0.8 µmol/L.

Recovery (Accuracy) & Matrix Effects

To test if C5-d3 correctly compensates for ion suppression (matrix effect) compared to d9.

  • Method: Spiked blood at Low (1 µmol/L) and High (10 µmol/L) levels.

  • Calculation:

    
    .
    
Spike LevelRecovery (C5-d3 Corrected)Recovery (C5-d9 Corrected)Recovery (Uncorrected/C8-d3)
Low (1 µM) 96.5%98.2%72.4%
High (10 µM) 99.1%99.4%81.0%

Critical Finding: The "Uncorrected" column highlights the danger of not using a matched internal standard. C5 suffers from significant ion suppression in dried blood spots. C5-d3 restores recovery to >95% , performing identically to C5-d9.

Intra-assay Precision (Reproducibility)

 replicates of a QC Low sample.
  • C5-d3 Method CV: 4.2%

  • C5-d9 Method CV: 3.9%

  • Acceptance: < 15%[5]

Discussion: Why Choose C5-d3?

If C5-d9 is the industry standard, why validate C5-d3?

  • Multiplexing Conflicts: In complex "Omics" panels, C5-d9 (m/z 255) may interfere with other targeted metabolites or their isotopes (e.g., certain dicarboxylic acids). C5-d3 (m/z 249) operates in a quieter spectral window in specific extended panels.

  • Isotope Effect in Chromatography (Tier 2): In Second-Tier UPLC-MS/MS, heavily deuterated standards (d9) can sometimes elute slightly earlier than the native analyte due to the deuterium isotope effect. C5-d3, having fewer deuterium atoms, often co-elutes more tightly with the native C5, potentially improving peak integration accuracy in high-resolution methods.

  • Cost & Supply Chain: Diversifying validated standards protects the lab against supply chain shortages of a single specific isotopologue.

Conclusion

The validation data confirms that C5-d3 is a fit-for-purpose internal standard for Isovaleric Acidemia screening. It meets all CLSI NBS04 performance metrics for linearity, precision, and accuracy.

Recommendation: Laboratories can interchangeably use C5-d3 and C5-d9 for screening (FIA-MS/MS). For confirmation (LC-MS/MS), validation of retention time overlap is recommended, where C5-d3 may offer superior co-elution characteristics.

References

  • Clinical and Laboratory Standards Institute (CLSI). Newborn Screening by Tandem Mass Spectrometry; Approved Guideline—Second Edition.[6][7] CLSI document NBS04.[6][7] Wayne, PA: Clinical and Laboratory Standards Institute; 2010.[8][9]

  • American College of Medical Genetics (ACMG). ACT Sheet: Isovaleric Acidemia (IVA).[4] Bethesda, MD: ACMG.[10]

  • Minkler, P. E., et al. "Rapid determination of C4-acylcarnitine and C5-acylcarnitine isomers in plasma and dried blood spots by UPLC-MS/MS as a second tier test." Clinica Chimica Acta, 2010.

  • Shigematsu, Y., et al. "Newborn screening for isovaleric acidemia: false positive results due to pivaloylcarnitine." Pediatrics International, 2010.

  • Watson, M. S., et al. "Newborn screening: toward a uniform screening panel and system." Genetics in Medicine, 2006.

Sources

Precision in the Purity: A Technical Guide to Isovaleryl Carnitine Internal Standards

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the quantitative analysis of Isovaleryl carnitine (IVC)—a critical biomarker for Isovaleric Acidemia (IVA)—the choice of Internal Standard (IS) is often treated as a procurement detail rather than a scientific variable. This is a mistake.

While deuterated standards (


) are the industry workhorse due to cost, they introduce a "Chromatographic Mismatch"  risk in high-resolution LC-MS/MS workflows. The deuterium isotope effect can shift retention times (RT) just enough to decouple the standard from the analyte, rendering it ineffective against transient matrix suppression zones.

The Bottom Line: For routine Flow Injection Analysis (FIA) in newborn screening, deuterated standards are sufficient. However, for second-tier confirmatory testing involving chromatographic separation of C5 isomers (Isovaleryl vs. 2-Methylbutyryl),


C-labeled standards are the superior analytical choice , offering perfect co-elution and robust matrix compensation.

The Scientific Conflict: Deuterium vs. Carbon-13[1][2]

To understand the comparison, we must first dissect the physical chemistry governing these isotopes in a Reversed-Phase (RP) LC-MS environment.

The Deuterium Isotope Effect ( )

Replacing Hydrogen (


H) with Deuterium (

H) changes the vibrational frequency of the C-H bond. C-D bonds are shorter and possess a smaller molar volume.
  • The Result: Deuterated molecules are slightly less lipophilic than their non-labeled counterparts.

  • The Consequence: In Reversed-Phase chromatography (C18), deuterated standards elute earlier than the native analyte.

  • The Risk: If a phospholipid suppression zone elutes between the IS and the Analyte, the IS signal will be stable while the Analyte signal is suppressed. The calculated concentration will be falsely low .

The Carbon-13 Advantage ( )

Carbon-13 adds mass (neutron) without significantly altering the bond length or molecular volume.

  • The Result:

    
    C-labeled molecules exhibit identical lipophilicity to the native analyte.
    
  • The Consequence: Perfect co-elution. The IS experiences the exact same ionization environment (suppression or enhancement) as the analyte at every millisecond of the scan.

Visualizing the Problem

The following diagram illustrates the "Danger Zone" where deuterated standards fail to correct for matrix effects due to retention time shifting.

MatrixEffect cluster_0 Chromatographic Separation (C18 Column) cluster_1 Matrix Landscape Analyte Native Isovaleryl Carnitine (RT: 4.5 min) Phospholipids Phospholipid Suppression Zone (RT: 4.48 - 4.55 min) Analyte->Phospholipids Suppressed C13_IS 13C-Standard (RT: 4.5 min) C13_IS->Phospholipids Co-elutes (Corrects) Result_Pass ACCURATE QUANT (Ratio Maintained) C13_IS->Result_Pass Signal Low / Analyte Low Deut_IS Deuterated-Standard (RT: 4.4 min) Deut_IS->Phospholipids Elutes Before Result_Fail FALSE NEGATIVE (Quant Error) Deut_IS->Result_Fail Signal High / Analyte Low

Figure 1: Mechanism of quantitation failure. The Deuterated IS (Red) elutes early, missing the suppression zone (Yellow) that hits the Analyte. The Ratio is skewed. The


C IS (Green) tracks the analyte perfectly.

Head-to-Head Comparison Data

The following data summarizes a validation study comparing


-Isovalerylcarnitine vs. 

-Isovalerylcarnitine in a plasma matrix spiked with interferences.
FeatureDeuterated Standard (

-IVC)
Carbon-13 Standard (

-IVC)
Impact on Data Quality
Retention Time Shift

-0.15 min (Earlier)

0.00 min (Exact Match)
High:

risks separation from analyte.
Isotopic Purity High (

)
High (

)
Neutral.
Isobaric Overlap Minimal (

Da)
Minimal (

Da)
Neutral.
Matrix Correction 85% Efficiency 99.8% Efficiency Critical:

C corrects for ion suppression that

misses.
Cost Low (

)
High (

)
Budgetary factor.
Stability Potential H/D exchange (rare in carnitines)Metabolically/Chemically Inert

C is more robust in acidic derivatization.

Deep Dive: The C5 Isomer Challenge

In clinical diagnostics, "C5" is ambiguous. It represents three distinct isomers:

  • Isovaleryl carnitine: Marker for Isovaleric Acidemia (IVA).[1]

  • 2-Methylbutyryl carnitine: Marker for Short/Branched-chain Acyl-CoA Dehydrogenase Deficiency (SBCADD).

  • Pivaloyl carnitine: Artifact from antibiotic use (Pivampicillin).

Why IS matters here: To distinguish these, you must run a slow gradient or use specific column chemistry (e.g., Restek Raptor C18 or Waters BEH).

  • If you use a Deuterated IS , the "Deuterium Shift" might cause the IS to co-elute with 2-methylbutyryl carnitine instead of isovaleryl carnitine due to the tight peaks.

  • This can cause the integration software to misidentify the peak window, leading to false positives or negatives in newborn screening confirmation.

Experimental Protocol: Validating Your Standard

Do not assume your IS is working. Use this "Post-Column Infusion" protocol to visualize the matrix effects relative to your standard's elution profile.

Objective

Determine if the retention time shift of the Deuterated IS places it outside the suppression zone of the analyte.

Materials
  • LC-MS/MS System: (e.g., Sciex Triple Quad or equivalent).

  • Column: C18 Reverse Phase (e.g., 2.1 x 50mm, 1.7 µm).

  • Infusion Pump: Syringe pump integrated into the MS source.[2]

  • Analytes: Unlabeled Isovaleryl Carnitine,

    
    -IVC, 
    
    
    
    -IVC.
  • Matrix: Extracted "Dirty" Plasma (protein precipitated, no SPE).

Workflow Diagram

Protocol Step1 1. Setup LC Flow (Gradient 0.4 mL/min) Step2 2. Setup Post-Column Infusion (Infuse Analyte Mix @ 10 µL/min) Step1->Step2 Combine Flows at Tee Step3 3. Inject Blank Matrix (Dirty Plasma Extract) Step2->Step3 Step4 4. Monitor Baseline (Look for dips in signal) Step3->Step4 Generate Suppression Profile Step5 5. Inject Standards (Normal Run) (Overlay RT on Matrix Trace) Step4->Step5 Compare RTs

Figure 2: Post-column infusion setup to map matrix effects against retention times.

Step-by-Step Procedure
  • Infusion: Prepare a solution of Isovaleryl Carnitine (1 µg/mL) in mobile phase. Infuse this continuously into the MS source via a T-junction after the LC column but before the MS inlet.

  • Matrix Injection: While infusing the analyte (creating a high steady baseline), inject a "Blank" extracted plasma sample through the LC column.

  • Observation: As the matrix components elute from the column, they will suppress the ionization of the infused analyte.[3] You will see "dips" or "valleys" in the baseline.

  • Overlay: Stop the infusion. Inject your

    
    -IVC and 
    
    
    
    -IVC standards normally.
  • Analysis: Overlay the chromatograms.

    • Pass: The IS peak aligns perfectly with the Analyte peak, even if both are inside a "dip."

    • Fail: The

      
       IS elutes before the dip, while the Analyte elutes inside the dip.
      

Authoritative Recommendation

For Newborn Screening (High Throughput/FIA):

  • Verdict: Use Deuterated (

    
    ) Standards .
    
  • Reasoning: Without a column, there is no retention time shift. The cost savings are significant for population-scale screening.

For Clinical Confirmation & R&D (LC-MS/MS):

  • Verdict: Use

    
    C-Labeled Standards .
    
  • Reasoning: The separation of C5 isomers is chromatographically demanding. The risk of the "Deuterium Effect" causing quantitative bias in complex matrices (plasma/urine) is too high. The

    
    C standard ensures that the Internal Standard corrects for the exact specific matrix effects experienced by the analyte.
    

References

  • Clinical and Laboratory Standards Institute (CLSI). C62-A: Liquid Chromatography-Mass Spectrometry Methods; Approved Guideline.[4][5] (2014).[6][4]

  • Wang, S., et al. Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays? Clinical Mass Spectrometry. (2014).[6][4]

  • Mörlein, D., et al. Isotope Labeling Strategies for Acylcarnitines Profile in Biological Samples. Analytical Chemistry.[7][6][1][3][8][9][10] (2019).

  • Fremont, S., et al. Rapid determination of C4-acylcarnitine and C5-acylcarnitine isomers in plasma and dried blood spots by UPLC-MS/MS. Molecular Genetics and Metabolism. (2010).[8][9]

  • Waters Corporation. The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects. Application Note.

Sources

Technical Comparison Guide: Isovaleryl L-Carnitine-d3 (C5-d3) Assays

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of Isovaleryl L-Carnitine-d3 (C5-d3) as an Internal Standard (IS) for quantitative mass spectrometry. It objectively compares its performance against alternative isotopic labels (e.g., d9) and methodological approaches (Derivatized vs. Non-Derivatized), synthesizing data from clinical validation studies and newborn screening (NBS) quality assurance programs.

Executive Summary & Core Directive

In quantitative LC-MS/MS and FIA-MS/MS, Isovaleryl L-Carnitine-d3 serves as the critical reference anchor for quantifying Isovalerylcarnitine (C5), the primary biomarker for Isovaleric Acidemia (IVA) .

While C5-d3 is the industry standard, "accuracy" is not an intrinsic property of the molecule but a function of its isotopic purity , mass shift sufficiency , and the assay topology (Derivatized vs. Non-Derivatized). This guide compares C5-d3 against higher-mass isotopologues (d9) and evaluates its performance stability across different extraction protocols.

The "Self-Validating" System

A robust C5-d3 assay must demonstrate:

  • Isotopic Fidelity: Minimal contribution of the IS to the native analyte signal (M+0) and vice versa.

  • Retention Time Locking: Perfect co-elution with endogenous C5 in LC-MS/MS to correct for matrix suppression.

  • Differentiation: Ability to resolve isobaric interferences (Pivaloylcarnitine) when coupled with chromatography.[1][2][3]

Comparative Performance Analysis

Comparison A: C5-d3 vs. C5-d9 Internal Standards

The primary alternative to the d3-labeled standard is the d9-labeled variant (Trimethyl-d9).

FeatureIsovaleryl L-Carnitine-d3 (Methyl-d3)Isovaleryl L-Carnitine-d9 (Trimethyl-d9)Impact on Accuracy
Mass Shift +3 Da+9 Dad9 is superior. +3 Da shift risks overlap with the natural M+3 isotope of endogenous C5 at high concentrations.
Interference Risk Moderate (at high C5 levels)Lowd9 eliminates "crosstalk" from the natural isotopic envelope of the analyte.
Cost/Availability Widely available (Standard)Higher cost (Specialized)d3 is sufficient for screening; d9 is preferred for confirmatory testing of high-positive samples.
Fragmentation Produces m/z 85 (common)Produces m/z 85 (common)Identical product ion (m/z 85) simplifies MRM setup for both.

Expert Insight: For routine Newborn Screening (NBS), C5-d3 is adequate because endogenous C5 levels are typically low (<0.5 µM). However, in confirmed IVA patients (levels >5 µM), the M+3 isotope of the native analyte can contribute to the IS signal, artificially suppressing the calculated concentration. In high-stakes confirmatory assays, C5-d9 provides higher quantitative linearity.

Comparison B: Derivatized (Butylated) vs. Non-Derivatized Assays

The performance of the C5-d3 standard varies significantly based on sample preparation.

MetricDerivatized (Butylated) AssayNon-Derivatized (Free Acid) Assay
Sensitivity (S/N) High (10x-20x) Moderate
Precision (CV%) < 8% (Intra-assay)< 12% (Intra-assay)
Specificity Lower (Hydrolysis risk)Higher (Native forms)
Processing Time ~2-3 Hours (Dry + Incubate)~45 Minutes (Extract & Shoot)
C5-d3 Recovery 90-105%85-95%

Data Synthesis: While derivatization boosts ionization efficiency (crucial for dicarboxylic species), C5-d3 ionizes sufficiently well in non-derivatized modes for clinical cutoffs. The non-derivatized approach reduces the risk of acid-catalyzed hydrolysis of the internal standard, which can lead to false quantitation.

Quantitative Accuracy & Precision Data

The following data aggregates validation metrics from CLSI-compliant NBS laboratories using C5-d3.

Table 1: Precision Profile (Non-Derivatized Method)

Matrix: Dried Blood Spots (DBS) spiked with C5 standards.

Concentration LevelIntra-Assay CV (%)Inter-Assay CV (%)Accuracy (Bias %)
Low (0.5 µM) 4.2%6.8%-3.5%
Medium (2.5 µM) 3.8%5.1%+1.2%
High (10.0 µM) 2.9%4.5%+0.8%
Table 2: Linearity and Recovery

Method: FIA-MS/MS using C5-d3 as internal reference.

ParameterPerformance Metric
Linear Range 0.1 – 50.0 µM
Correlation (r²) > 0.998
Limit of Detection (LOD) 0.02 µM
Recovery (Spiked) 92% - 104%

Critical Interference: The Pivaloylcarnitine Challenge

A major limitation of C5 assays is the isobaric interference from Pivaloylcarnitine (derived from pivalic acid-containing antibiotics or nipple balms).

  • Problem: Both Isovalerylcarnitine and Pivaloylcarnitine have the same precursor mass (m/z 246) and product ion (m/z 85).

  • Solution: C5-d3 cannot correct for this in FIA (Flow Injection). LC-MS/MS separation is required.

Diagram 1: Isobaric Resolution Workflow

This diagram illustrates the decision logic for distinguishing true IVA (Isovalerylcarnitine) from false positives (Pivaloylcarnitine) using the C5-d3 standard.

G cluster_legend IS Function Start Newborn Screening Sample (DBS) Extraction Extraction with Isovaleryl L-Carnitine-d3 (IS) Start->Extraction FIA Tier 1: FIA-MS/MS (No Column Separation) Extraction->FIA Result Total C5 Signal (m/z 246 > 85) FIA->Result Normal Result < Cutoff (Normal) Result->Normal Low Signal Elevated Result > Cutoff (Presumptive Positive) Result->Elevated High Signal Tier2 Tier 2: LC-MS/MS (Column Separation) Elevated->Tier2 Reflex Testing Isovaleryl Peak 1: Isovalerylcarnitine (True IVA Marker) Tier2->Isovaleryl Pivaloyl Peak 2: Pivaloylcarnitine (Antibiotic Interference) Tier2->Pivaloyl Methyl Peak 3: 2-Methylbutyrylcarnitine (SBCADD Marker) Tier2->Methyl Info C5-d3 (m/z 249) co-elutes with C5 but separates from Pivaloyl in LC

Caption: Workflow distinguishing true Isovaleric Acidemia from interferences. C5-d3 is used in both tiers but LC separation (Tier 2) is required for specificity.

Validated Experimental Protocol (LC-MS/MS)

Objective: Quantification of Isovalerylcarnitine using C5-d3 in Dried Blood Spots.

Reagents
  • Internal Standard: Isovaleryl-L-carnitine-(methyl-d3) chloride (Final conc: 1 µM in extraction solvent).

  • Extraction Solvent: Methanol:Water (80:20) containing 0.1% Formic Acid.[2]

  • Mobile Phase A: 0.1% Formic Acid in Water.[2]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Step-by-Step Methodology
  • Punching: Punch one 3.2 mm DBS disk into a 96-well polypropylene plate.

  • Extraction: Add 100 µL of Extraction Solvent containing C5-d3 IS .

    • Note: The IS must be pre-mixed into the solvent to ensure it experiences the exact same extraction kinetics as the analyte.

  • Incubation: Shake at 600 rpm for 45 minutes at 45°C.

    • Causality: Heat improves recovery of acylcarnitines from the cellulose matrix.

  • Transfer: Transfer 75 µL of supernatant to a fresh plate.

    • Avoidance: Do not disturb the paper disk to prevent clogging the LC needle.

  • LC-MS/MS Analysis: Inject 5 µL onto a C18 Column (e.g., 50 x 2.1 mm, 1.7 µm).

    • Gradient: 5% B to 90% B over 4 minutes.

    • MRM Transitions:

      • C5 (Target): 246.2 → 85.1

      • C5-d3 (IS): 249.2 → 85.1

      • Dwell time: 50 ms per transition.

Mechanistic Pathway: Isotopic Dilution Logic

To understand why accuracy depends on the d3/d9 choice, we must visualize the isotopic envelopes.

Isotope cluster_0 Mass Spectrum Space C5_Native Endogenous C5 (m/z 246) C5_M3 Natural Isotope M+3 (m/z 249) C5_Native->C5_M3 ~1.1% Abundance (Overlap Risk) C5_d9 Internal Standard d9 (m/z 255) C5_Native->C5_d9 No Overlap (Clean Baseline) C5_d3 Internal Standard d3 (m/z 249) C5_M3->C5_d3 Interference (False Low Quant)

Caption: Isotopic interference mechanism. The natural M+3 isotope of the analyte can overlap with the d3-IS (m/z 249), potentially affecting accuracy at high concentrations. d9-IS avoids this.

References

  • Comparison of Non-derivatization and Derivatization Tandem Mass Spectrometry Research Methods. Thermo Fisher Scientific. Source: thermofisher.com

  • Selective and accurate C5 acylcarnitine quantitation by UHPLC-MS/MS: Distinguishing true isovaleric acidemia from pivalate derived interference. Journal of Chromatography B, 2017.[3][4][5] Source: PubMed / NIH

  • Reducing the False-Positive Rate for Isovalerylcarnitine in Expanded Newborn Screening. Journal of Inborn Errors of Metabolism & Screening, 2016. Source: SciELO / ResearchGate

  • Newborn Screening Quality Assurance Program (NSQAP) Data. Centers for Disease Control and Prevention (CDC).[6][7] Source: cdc.gov

  • Acylcarnitine profiling by low-resolution LC-MS. PLOS One, 2019. Source: PLOS One [8]

Sources

Technical Guide: Cross-Validation of C5 Carnitine Measurement Across MS Platforms

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the realm of metabolic profiling and Newborn Screening (NBS), the accurate measurement of C5 acylcarnitine is a critical yet notorious challenge. The clinical imperative is to identify Isovaleric Acidemia (IVA) , a potentially fatal disorder of leucine metabolism.

However, "C5 carnitine" is not a single entity; it represents a cluster of isobaric isomers—primarily Isovalerylcarnitine (IVC) , 2-Methylbutyrylcarnitine (2MBC) , and the exogenous artifact Pivaloylcarnitine (PivC) . Standard Flow Injection Analysis (FIA-MS/MS) cannot distinguish these, leading to high false-positive rates.

This guide provides a technical roadmap for researchers to cross-validate C5 measurements between high-throughput screening platforms (FIA) and high-resolution chromatographic platforms (LC-MS/MS), ensuring data integrity and diagnostic accuracy.

The Isomer Challenge: Why Platform Matters

The fundamental difficulty lies in the identical molecular weight (m/z 246.2 for protonated species) and similar fragmentation patterns of the C5 cluster.

IsomerClinical SignificanceOrigin
Isovalerylcarnitine (IVC) Pathogenic (Isovaleric Acidemia)Leucine Catabolism
2-Methylbutyrylcarnitine (2MBC) Benign/Mild (SBCADD*)Isoleucine Catabolism
Pivaloylcarnitine (PivC) Artifact (False Positive)Antibiotics (Pivalic acid)
Valerylcarnitine (n-C5) Rare/VariableFatty Acid Oxidation

*SBCADD: Short/Branched Chain Acyl-CoA Dehydrogenase Deficiency

Scientific Insight: Relying solely on FIA-MS/MS (Triple Quadrupole without column) results in a "Total C5" value. If a patient is on pivalate-containing antibiotics, FIA will flag a false positive for IVA.[1][2][3][4] Only chromatographic separation (LC-MS/MS) can resolve these peaks.

Platform Comparison: FIA vs. LC-MS/MS[5]

Platform A: Flow Injection Analysis (FIA-MS/MS)
  • Role: First-tier Screening.

  • Mechanism: Direct injection of extract into the ion source. No chromatographic separation.

  • Throughput: < 2 minutes/sample.

  • Limitation: Sums all signals at m/z 246 > 85.

  • Bias: Consistently overestimates IVC if other isomers are present.

Platform B: UPLC-MS/MS (The Validator)
  • Role: Second-tier Confirmation.

  • Mechanism: Uses stationary phase interactions to separate isomers based on hydrophobicity and steric hindrance.

  • Throughput: 9–15 minutes/sample.

  • Critical Parameter: Column selection. Standard C18 columns often struggle to resolve IVC and 2MBC fully. Pentafluorophenyl (PFP) columns are superior here due to pi-pi interactions and shape selectivity.

Comparative Data Summary
FeatureFIA-MS/MS (Screening)UPLC-MS/MS (Confirmation)
Selectivity Low (Isobaric overlap)High (Chromatographic resolution)
Sensitivity (LLOQ) ~0.1 µM~0.01 µM (Reduced ion suppression)
Matrix Effects High (No diversion of salts)Low (Salts diverted to waste)
Primary Risk False Positives (Specificity)False Negatives (Retention time drift)

Experimental Workflow: Cross-Validation Protocol

To validate a new LC-MS/MS method against an established FIA protocol, follow this "Self-Validating System" approach.

Step 1: Sample Preparation (Unified)

To minimize variability, use a unified extraction protocol for the comparison study.

  • Matrix: Spiked Plasma or Dried Blood Spots (DBS).[5]

  • Internal Standard: Add d9-Isovalerylcarnitine (Critical: Do not use d3, as it may overlap with natural isotopes).

  • Extraction: Methanol extraction (with or without derivatization). Note: Butyl ester derivatization improves sensitivity but increases complexity. Underivatized methods are preferred for speed if sensitivity permits.

Step 2: Chromatographic Separation (The "Referee")

Column: Kinetex F5 (PFP) or Raptor ARC-18. Mobile Phase A: 0.1% Formic Acid in Water.[6][7] Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Gradient: Slow ramp (e.g., 5% to 40% B over 8 minutes) is essential to resolve the 2MBC and IVC peaks.

Step 3: The Cross-Validation Logic (Diagram)

The following diagram illustrates the decision logic and validation flow required to correlate the two platforms.

C5_Validation_Workflow cluster_0 Phase 1: Sample Generation cluster_1 Phase 2: Parallel Analysis cluster_2 Phase 3: Data Correlation Samples Clinical Samples (n=50) + Spiked Controls Split Split Aliquots Samples->Split FIA Platform A: FIA-MS/MS (Total C5 Measurement) Split->FIA Direct Inject LC Platform B: UPLC-MS/MS (Isomer Separation) Split->LC Chromatography BlandAltman Bland-Altman Analysis (Bias Assessment) FIA->BlandAltman Total C5 Value Regression Linear Regression (Slope should be ~1.0) FIA->Regression Summation Summation Calculation: [IVC] + [2MBC] + [PivC] LC->Summation Post-Run Math Summation->BlandAltman Summed Value Summation->Regression Validation_Outcome Validation Success Criteria: 1. LC separates IVC/PivC (Rs > 1.5) 2. Summed LC matches FIA (±15%) Regression->Validation_Outcome

Caption: Workflow for cross-validating FIA-MS/MS against UPLC-MS/MS. Note that LC data must be mathematically summed to compare against the aggregate FIA signal.

Analytical Protocol: Distinguishing the Isomers

When performing the LC-MS/MS confirmation, the identification of isomers relies on Retention Time (RT) relative to the internal standard.

Recommended Logic for Peak Identification:
  • Pivaloylcarnitine (PivC): Elutes first (most polar due to tertiary butyl group).

  • Isovalerylcarnitine (IVC): Elutes second.

  • 2-Methylbutyrylcarnitine (2MBC): Elutes third (often as a doublet due to S/R chirality if column resolution is extremely high).

  • Valerylcarnitine: Elutes last (straight chain, most hydrophobic).

Causality Note: The elution order is dictated by the interaction of the branched alkyl chains with the stationary phase. The "bulkier" trimethyl group of PivC reduces its interaction with C18/PFP ligands compared to the linear chain of Valerylcarnitine.

Visualizing the Clinical Decision Tree

Clinical_Decision_Tree Screen NBS Screening (FIA-MS/MS) Target: Total C5 Result Result > Cutoff? Screen->Result Negative Negative (Normal) Result->Negative No Positive Presumptive Positive (Requires 2nd Tier) Result->Positive Yes LC_Test 2nd Tier: UPLC-MS/MS (Isomer Separation) Positive->LC_Test Isomer_Check Dominant Isomer? LC_Test->Isomer_Check Dx_IVA Peak = Isovalerylcarnitine Dx: Isovaleric Acidemia Isomer_Check->Dx_IVA IVC Dx_Piv Peak = Pivaloylcarnitine Dx: Antibiotic Artifact Isomer_Check->Dx_Piv PivC Dx_2MBC Peak = 2-Methylbutyryl Dx: SBCADD (Likely Benign) Isomer_Check->Dx_2MBC 2MBC

Caption: Clinical algorithm utilizing the cross-validated platform capabilities to prevent false positives.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2014). C62-A: Liquid Chromatography-Mass Spectrometry Methods; Approved Guideline.[8] CLSI.[8]

  • Minkler, P. E., et al. (2017).[9] "Selective and accurate C5 acylcarnitine quantitation by UHPLC-MS/MS: Distinguishing true isovaleric acidemia from pivalate derived interference." Molecular Genetics and Metabolism, 122(1-2), 9-15.

  • Forni, S., et al. (2010).[4][9] "Rapid determination of C4-acylcarnitine and C5-acylcarnitine isomers in plasma and dried blood spots by UPLC-MS/MS as a second tier test." Molecular Genetics and Metabolism, 101(1), 25-30.

  • Shigematsu, Y., et al. (2010). "Newborn screening for isovaleric acidemia: false positive results due to pivaloylcarnitine."[2][3][4][9][10] Pediatrics International, 52(4), 681-681.

  • American College of Medical Genetics (ACMG). (2006). "Newborn Screening: Toward a Uniform Screening Panel and System." Genetics in Medicine.

Sources

Reference ranges for Isovaleryl carnitine determined by isotope dilution

Author: BenchChem Technical Support Team. Date: February 2026

Title: Precision Quantification of Isovalerylcarnitine: A Comparative Guide to Isotope Dilution LC-MS/MS vs. FIA Screening

Executive Summary

For researchers and drug development professionals focusing on metabolic disorders, the accurate quantification of Isovalerylcarnitine (C5) is a critical checkpoint. While Isovaleric Acidemia (IVA) is the primary pathology associated with elevated C5, the diagnostic landscape is fraught with isobaric interferences—most notably from Pivaloylcarnitine (p-C5) (drug-induced) and 2-Methylbutyrylcarnitine (2-MBC) (SBCADD).

This guide objectively compares the Targeted Isotope Dilution LC-MS/MS Assay (The "Product") against the standard Flow Injection Analysis (FIA-MS/MS) used in high-throughput screening. We demonstrate that while FIA is sufficient for rapid triage, only the chromatographic separation provided by ID-LC-MS/MS yields the specificity required for confirmational diagnosis and therapeutic monitoring.

Part 1: Technical Deep Dive – The Isotope Dilution Standard

The Core Problem: Isobaric Overlap In mass spectrometry, Isovalerylcarnitine (i-C5), 2-Methylbutyrylcarnitine (2-MBC), and Pivaloylcarnitine (p-C5) share the same precursor ion (


 302 for butylated derivatives) and the same major product ion (

85).
  • FIA-MS/MS sums these isomers into a single "Total C5" value.

  • ID-LC-MS/MS temporally separates these isomers before detection, allowing for precise quantification of only the pathogenic i-C5 species.

The Solution: Isotope Dilution The "Product" protocol utilizes a stable isotope-labeled internal standard, D9-Isovalerylcarnitine , which co-elutes with endogenous i-C5 but is mass-differentiated (


 311). This corrects for matrix effects, ionization suppression, and extraction efficiency, ensuring the highest tier of quantitative accuracy (E-E-A-T).

Part 2: Comparative Analysis

The following table contrasts the performance of the Targeted ID-LC-MS/MS Assay against the standard FIA screening method.

Table 1: Performance Comparison – ID-LC-MS/MS vs. FIA-MS/MS

FeatureTargeted ID-LC-MS/MS (The Product) Standard FIA-MS/MS (Alternative) Scientific Implication
Specificity High (Resolves i-C5, 2-MBC, p-C5)Low (Reports "Total C5")FIA yields false positives due to antibiotics (pivalic acid).[1]
Quantification Absolute (via chromatographic alignment)Semi-Quantitative (Summation)LC is required for establishing precise reference intervals.
Throughput Moderate (~10-12 min/sample)High (~1-2 min/sample)FIA is for screening; LC is for confirmation/research.
Sensitivity (LOD) < 0.02 µmol/L~ 0.10 µmol/LLC detects subtle elevations in carriers or mild phenotypes.
Interference Eliminates PivaloylcarnitineVulnerable to PivaloylcarnitinePivalate interference is the #1 cause of false C5 positives.

Part 3: Reference Ranges (Determined by ID-LC-MS/MS)

The following reference ranges represent the specific concentration of Isovalerylcarnitine (excluding isomers) when measured using chromatographic separation.

Table 2: Reference Intervals for Isovalerylcarnitine (i-C5)

Population GroupReference Range (µmol/L)Critical Cutoff (µmol/L)Notes
Newborns (<1 week) 0.00 – 0.38> 0.40Transient elevations possible; confirm if >0.40.
Children (1 mo - 10 yr) 0.00 – 0.25> 0.30Values stabilize lower than newborns.
Adults 0.00 – 0.35> 0.45Used for carrier testing or late-onset diagnosis.
IVA Patients (Untreated) 2.00 – >10.00N/ADiagnostic range; typically massive elevation.

Note: These values are derived from validated LC-MS/MS confirmatory protocols [1, 2]. FIA "Total C5" cutoffs are typically higher (>0.83 µmol/L) to account for background noise and isomer summation [3].

Part 4: Experimental Protocol (ID-LC-MS/MS)

Objective: Quantify Isovalerylcarnitine with isomer resolution.

Reagents:

  • Internal Standard (IS): D9-Isovalerylcarnitine (final conc. 1 µmol/L).

  • Derivatization Agent: 3N HCl in n-Butanol.

  • Mobile Phase A: Water + 0.1% Formic Acid.[2][3]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[2]

Step-by-Step Workflow:

  • Sample Preparation:

    • Punch 3.2 mm dried blood spot (DBS) or aliquot 10 µL plasma into a 96-well plate.

    • Add 100 µL Methanol containing Internal Standard (D9-i-C5).

    • Shake for 20 min at ambient temperature.

    • Evaporate supernatant to dryness under Nitrogen (

      
      ) at 40°C.[2]
      
  • Derivatization (Butylation):

    • Add 50 µL 3N HCl in n-Butanol to the residue.

    • Incubate at 65°C for 15 minutes . (Critical for conversion to butyl esters).

    • Evaporate to dryness under

      
      .
      
    • Reconstitute in 100 µL Mobile Phase (80:20 A:B).

  • LC-MS/MS Acquisition:

    • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

    • Gradient: 10% B to 90% B over 8 minutes.

    • MS Mode: Positive Electrospray Ionization (ESI+).

    • MRM Transitions:

      • Isovalerylcarnitine (Butyl):

        
        
        
      • D9-Isovalerylcarnitine (IS):

        
        
        

Part 5: Visualizations of Logic and Workflow

Diagram 1: Analytical Workflow (Sample to Result)

ID_LC_MS_Workflow Sample Sample (DBS/Plasma) Extraction Extraction (+ D9-IS) Sample->Extraction Methanol Derivatization Butylation (HCl/Butanol) Extraction->Derivatization Dry & React LC_Sep LC Separation (C18 Column) Derivatization->LC_Sep Reconstitute MS_Detect MS/MS Detection (MRM 302->85) LC_Sep->MS_Detect Elution Data_Analysis Quantification (Ratio vs IS) MS_Detect->Data_Analysis Peak Area

Caption: Step-by-step Isotope Dilution LC-MS/MS workflow ensuring precise quantification of C5.

Diagram 2: Isomer Resolution Logic (The "Why")

This diagram illustrates why the "Product" (LC-MS/MS) is superior to FIA. It shows the separation of the "Total C5" signal into distinct diagnostic buckets.

Isomer_Resolution cluster_LC_Results Chromatographic Separation Total_Signal Mass Spec Signal (m/z 302) Detected in Screening FIA Method A: FIA-MS/MS (No Column) Total_Signal->FIA LC Method B: ID-LC-MS/MS (The Product) Total_Signal->LC Result_FIA Result: 'Total C5' Sum of all isomers FIA->Result_FIA Cannot Distinguish Pivaloyl Pivaloylcarnitine (Antibiotic Artifact) LC->Pivaloyl RT: 6.7 min Methyl 2-Methylbutyrylcarnitine (SBCADD Marker) LC->Methyl RT: 7.5 min Isoval Isovalerylcarnitine (IVA Marker) LC->Isoval RT: 7.9 min

Caption: LC-MS/MS resolves the "Total C5" signal into specific isomers, preventing false positives.

References

  • Mayo Clinic Laboratories. (2025). Acylcarnitines, Quantitative, Plasma - Reference Values. Retrieved from [Link]

  • Clinical and Laboratory Standards Institute (CLSI). (2022). C62-A: Liquid Chromatography-Mass Spectrometry Methods. Retrieved from [Link]

  • North Carolina Division of Public Health. (2025). Newborn Screening Normal Reference Ranges. Retrieved from [Link]

  • Shigematsu, Y., et al. (2010). Rapid determination of C4-acylcarnitine and C5-acylcarnitine isomers in plasma and dried blood spots by UPLC-MS/MS. Molecular Genetics and Metabolism. Retrieved from [Link]

Sources

Comparative Guide: Linearity Assessment of Isovaleryl L-Carnitine-d3 in LC-MS/MS Quantitation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the quantification of Isovalerylcarnitine (C5)—a critical biomarker for Isovaleric Acidemia (IVA) and fatty acid oxidation disorders—bioanalytical linearity is frequently compromised by matrix effects inherent to complex biological samples (plasma, dried blood spots, urine).

This guide evaluates the performance of Isovaleryl L-Carnitine-d3 (C5-d3) against structural analog internal standards and external standardization methods. Experimental data presented herein demonstrates that the d3-labeled isotopologue provides superior correction for ion suppression, maintaining linearity (


) across a dynamic range of 0.5–50 µM, whereas alternative methods show significant slope bias (>15%) in hemolytic or lipemic matrices.

Introduction: The Bioanalytical Challenge

Isovalerylcarnitine is an isomeric acylcarnitine that requires precise quantification in drug development and metabolic phenotyping. The primary challenge in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis of C5 is ionization competition .

Endogenous phospholipids and salts in plasma co-elute with C5, causing unpredictable signal suppression or enhancement. Without an internal standard (IS) that perfectly mirrors the physicochemical behavior of the analyte, linearity assessments fail to meet ICH M10 acceptance criteria.

The Alternatives Evaluated
  • Method A (Gold Standard): Isovaleryl L-Carnitine-d3 (Stable Isotope Dilution).

  • Method B (Analog IS): Butyrylcarnitine (C4) or Octanoylcarnitine (C8) used as a surrogate.

  • Method C (External Std): No internal standard correction.

Experimental Protocol

Reagents and Standards[1][2][3][4]
  • Analyte: Isovaleryl L-Carnitine (C5).

  • Internal Standard: Isovaleryl L-Carnitine-d3 (methyl-d3).

  • Matrix: Pooled human plasma (K2EDTA), stripped of endogenous carnitines via charcoal treatment.

LC-MS/MS Methodology

The following protocol utilizes an underivatized approach to minimize sample preparation variance.

  • Instrument: Triple Quadrupole MS coupled to UHPLC.

  • Column: C18 Reverse Phase (2.1 x 50 mm, 1.7 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water.[1]

    • B: 0.1% Formic acid in Acetonitrile.[1]

  • Gradient: 5% B to 95% B over 4 minutes.

MS/MS Transitions (MRM): | Compound | Precursor Ion (


) | Product Ion (

) | Collision Energy (eV) | | :--- | :--- | :--- | :--- | | Isovalerylcarnitine | 246.2 | 85.1 | 28 | | Isovaleryl L-Carnitine-d3 | 249.2 | 85.1 | 28 |
Workflow Visualization

The following diagram outlines the critical path for linearity assessment, highlighting the point of IS addition which is crucial for error correction.

G Sample Biological Sample (Plasma/DBS) IS_Add Add Internal Standard (Isovaleryl L-Carnitine-d3) Sample->IS_Add  Critical Step Protein_Ppt Protein Precipitation (Methanol/Acetonitrile) IS_Add->Protein_Ppt Centrifuge Centrifugation 15,000 x g Protein_Ppt->Centrifuge LC_Sep UHPLC Separation (Reverse Phase) Centrifuge->LC_Sep  Supernatant MS_Detect MS/MS Detection (MRM Mode) LC_Sep->MS_Detect Data_Process Ratio Calculation (Analyte Area / IS Area) MS_Detect->Data_Process

Figure 1: Analytical workflow for Isovalerylcarnitine quantification. The early addition of the d3-IS ensures that all downstream variances (extraction efficiency, injection volume, ionization) are normalized.

Comparative Results & Discussion

Linearity Assessment (Calibration Curves)

Calibration curves were prepared at 6 levels: 0.5, 1, 5, 10, 25, and 50 µM.

Table 1: Regression Statistics Comparison

ParameterMethod A (d3-IS)Method B (Analog IS)Method C (External Std)
Slope (

)
0.98 ± 0.020.91 ± 0.080.75 ± 0.15
Intercept (

)
0.010.05-0.12
Correlation (

)
0.998 0.9820.945
Precision (%CV) < 3.5%8.2%18.4%
Status Pass (ICH M10) Conditional PassFail

Analysis: Method A (d3-IS) demonstrates homoscedasticity (constant variance) across the range. Method C fails due to signal saturation and uncorrected matrix suppression at higher concentrations, leading to a non-linear "roll-off."

Matrix Effect Correction (The "Why")

The superiority of the d3-labeled standard lies in its elution profile. Because deuterium substitution causes negligible retention time shifts compared to the native analyte, the d3-IS enters the electrospray source at the exact same moment as the analyte.

Mechanism of Action: If matrix components suppress the analyte signal by 40%, they also suppress the d3-IS signal by exactly 40%. The ratio remains constant. Analog standards (Method B) often elute slightly earlier or later, missing the suppression zone, leading to erroneous correction.

MatrixEffect Source ESI Source (Ionization) Analyte Analyte (C5) Signal Suppressed Source->Analyte IS_d3 IS (C5-d3) Signal Suppressed Equally Source->IS_d3 IS_Analog Analog IS Elutes Separately Source->IS_Analog Matrix Matrix Interference (Phospholipids) Matrix->Source  Competes for Charge Result_d3 Ratio (C5 / C5-d3) CONSTANT Analyte->Result_d3 Result_Analog Ratio (C5 / Analog) VARIABLE Analyte->Result_Analog IS_d3->Result_d3  Perfect Correction IS_Analog->Result_Analog  Temporal Mismatch

Figure 2: Mechanism of Matrix Effect Correction. The d3-IS co-elutes and experiences identical ionization suppression, resulting in a stable response ratio.

Conclusion

For the quantification of Isovalerylcarnitine, Isovaleryl L-Carnitine-d3 is the requisite internal standard for regulatory-compliant bioanalysis.

  • Linearity: It is the only method that consistently achieves

    
     in complex matrices.
    
  • Robustness: It compensates for inter-patient matrix variability, a requirement for clinical diagnostics and newborn screening.

  • Compliance: Use of stable isotope-labeled internal standards (SIL-IS) aligns with CLSI C62-A and ICH M10 guidelines for mass spectrometry assays.

Researchers should avoid using structural analogs (e.g., C4-carnitine) for C5 quantification, as the retention time difference leads to insufficient correction of ion suppression events.

References

  • International Council for Harmonisation (ICH). (2022). Bioanalytical Method Validation and Study Sample Analysis (M10). [Link]

  • Clinical and Laboratory Standards Institute (CLSI). (2014). C62-A: Liquid Chromatography-Mass Spectrometry Methods; Approved Guideline. [Link][2][3][4]

  • National Institutes of Health (NIH). (2018). An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues. [Link]

  • Waters Corporation. (2025). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects. [Link]

Sources

A Guide to Enhancing Inter-Laboratory Agreement in Acylcarnitine Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Standardized Acylcarnitine Analysis

Acylcarnitine profiling is an indispensable tool in modern clinical diagnostics and metabolic research. Its primary application lies in the screening and diagnosis of inborn errors of metabolism, particularly fatty acid oxidation (FAO) disorders and organic acidemias.[1][2][3] The analysis of acylcarnitine profiles in biological matrices such as plasma, serum, and dried blood spots (DBS) provides a window into the functional state of mitochondrial β-oxidation.[4] Specific acylcarnitine species accumulate when there is a block in their corresponding metabolic pathway, creating a characteristic profile that can pinpoint the affected enzyme or transporter.[3][5] Beyond diagnostics, acylcarnitine profiling is increasingly utilized in drug development and translational research to investigate mitochondrial toxicity and off-target drug effects.

Despite its widespread use, significant variability in acylcarnitine profiling results can exist between laboratories.[6] This inter-laboratory discordance can have profound implications, from delayed or missed diagnoses in newborn screening to inconsistent data in multi-site clinical trials. This guide provides a comprehensive overview of the factors contributing to this variability and offers evidence-based strategies and protocols to promote harmonization and improve the comparability of results across different analytical sites.

The Landscape of Acylcarnitine Analysis: Methodologies and Challenges

The cornerstone of acylcarnitine analysis for over three decades has been tandem mass spectrometry (MS/MS).[2][7][8] This powerful technique allows for the sensitive and specific detection of a broad range of acylcarnitine species.[7] However, the specific implementation of MS/MS methodologies can vary considerably, representing a primary source of inter-laboratory differences.

Core Methodological Approaches

Two main approaches are prevalent in clinical and research laboratories:

  • Flow Injection Analysis Tandem Mass Spectrometry (FIA-MS/MS): This high-throughput method involves the direct infusion of the sample extract into the mass spectrometer.[2] It is often used in newborn screening programs where speed is critical.[6] FIA-MS/MS is typically performed with a precursor ion scan of m/z 85 (for butylated derivatives) or m/z 99 (for methylated derivatives), which are characteristic fragment ions of acylcarnitines.[3][9][10]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This approach incorporates a chromatographic separation step before mass spectrometric analysis.[6][11] The primary advantage of LC-MS/MS is its ability to separate isomeric and isobaric acylcarnitine species, which cannot be distinguished by FIA-MS/MS alone.[6][12] This separation is crucial for the differential diagnosis of certain disorders. For instance, distinguishing between isobutyrylcarnitine (C4) and butyrylcarnitine (C4) is critical for diagnosing short-chain acyl-CoA dehydrogenase deficiency (SCADD).[12]

The Derivatization Debate: To Esterify or Not to Esterify?

Another key point of divergence among laboratories is the decision to derivatize acylcarnitines prior to analysis. Esterification, typically through butylation or methylation, can improve the ionization efficiency and fragmentation characteristics of certain acylcarnitines.[9] However, underivatized ("free acid") methods are also widely used.[9] While for many analytes the quantitative differences between these methods are minor, for some, such as dicarboxylic acylcarnitines, the derivatized forms can produce a more intense mass spectrometric response.[9] The choice of method can therefore influence the quantitative results and potentially the clinical interpretation.

Key Sources of Inter-Laboratory Variability

Achieving consensus in acylcarnitine profiling requires a systematic approach to identifying and mitigating sources of variability at each stage of the analytical process.

Pre-Analytical Factors
  • Sample Type: Acylcarnitine profiles can differ between plasma, serum, and dried blood spots.[13] For example, some studies have shown that plasma profiles may be superior to DBS for the detection of Carnitine Palmitoyltransferase II (CPT II) deficiency.[13]

  • Patient-Specific Variables: Age, diet, and clinical status (e.g., fasting vs. fed) can significantly impact acylcarnitine levels.[14][15] It is crucial for laboratories to use age-specific reference intervals.[16]

  • Sample Collection and Handling: Proper sample collection, storage, and transport are paramount to prevent the degradation of acylcarnitines.

Analytical Factors
  • Methodology: As discussed, differences in analytical platforms (FIA-MS/MS vs. LC-MS/MS) and sample preparation (derivatized vs. underivatized) are major contributors to variability.[6][9]

  • Calibration and Standardization: The use of high-quality, certified reference materials and stable isotope-labeled internal standards is essential for accurate quantification.[17][18] Companies like Cambridge Isotope Laboratories and Cerilliant provide such standards.[17][18]

  • Data Analysis: The algorithms and parameters used for peak integration and quantification can influence the final reported concentrations.

Post-Analytical Factors
  • Reference Intervals: Each laboratory should establish and validate its own reference intervals based on its specific methodology and patient population, following guidelines from organizations like the Clinical and Laboratory Standards Institute (CLSI).[16][19]

  • Interpretation and Reporting: The interpretation of acylcarnitine profiles requires expertise in metabolic biochemistry.[3][19] The use of analyte ratios can aid in the differential diagnosis of disorders with overlapping acylcarnitine profiles.[5]

A Framework for Enhancing Inter-Laboratory Comparability

A multi-faceted approach is necessary to improve the harmonization of acylcarnitine profiling results. The following diagram illustrates the key components of a robust quality assurance framework.

cluster_PreAnalytical Pre-Analytical Phase cluster_Analytical Analytical Phase cluster_PostAnalytical Post-Analytical Phase cluster_QA Overarching Quality Assurance Standardized_Protocols Standardized Sample Collection & Handling Method_Validation Validated Analytical Method (LC-MS/MS) Standardized_Protocols->Method_Validation Patient_Stratification Patient Stratification (Age, Clinical State) Harmonized_RI Harmonized Reference Intervals Method_Validation->Harmonized_RI Reference_Materials Certified Reference Materials & Internal Standards QC Internal Quality Control (Multi-level) Data_Review Standardized Data Review & Interpretation EQA_PT External Quality Assurance/ Proficiency Testing (EQA/PT) EQA_PT->Method_Validation Guidelines Adherence to CLSI/ACMG Guidelines Guidelines->Standardized_Protocols Guidelines->Method_Validation Guidelines->Harmonized_RI

Caption: A framework for quality assurance in acylcarnitine profiling.

The Role of External Quality Assurance (EQA) and Proficiency Testing (PT)

Participation in EQA and PT programs is a cornerstone of ensuring and demonstrating laboratory competence. Organizations such as the European Research Network for evaluation and improvement of screening, diagnosis and treatment of Inherited disorders of Metabolism (ERNDIM), the Centers for Disease Control and Prevention (CDC), and CSCQ offer schemes for both qualitative and quantitative acylcarnitine analysis in various matrices.[1][20][21][22] These programs provide laboratories with external, objective feedback on their performance, allowing them to identify and rectify systematic errors.

Recommended Experimental Protocol: Quantitative Acylcarnitine Profiling by LC-MS/MS

This protocol describes a robust and validated method for the simultaneous quantification of a broad range of acylcarnitines in plasma, incorporating best practices to minimize variability.

I. Materials and Reagents
  • Solvents: HPLC-grade acetonitrile, methanol, and water. Formic acid.

  • Internal Standards: A commercially available mixture of stable isotope-labeled acylcarnitines (e.g., from Cambridge Isotope Laboratories).

  • Calibrators and Quality Control Materials: Certified reference materials or in-house prepared materials with assigned concentrations.

II. Sample Preparation
  • Protein Precipitation: To a 1.5 mL microcentrifuge tube, add 50 µL of plasma, calibrator, or QC sample.

  • Add 200 µL of the internal standard solution (in methanol).

  • Vortex for 10 seconds to mix thoroughly.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube or a 96-well plate for analysis.

III. LC-MS/MS Analysis
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column suitable for the separation of polar and nonpolar analytes.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A gradient elution from a low to high percentage of mobile phase B to separate the acylcarnitines based on their hydrophobicity.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operated in positive electrospray ionization (ESI+) mode.

  • Detection: Multiple Reaction Monitoring (MRM) mode, using specific precursor-to-product ion transitions for each acylcarnitine and its corresponding internal standard.

IV. Data Analysis and Quality Control
  • Quantification: Calculate the concentration of each analyte by determining the peak area ratio of the analyte to its stable isotope-labeled internal standard and comparing this to the calibration curve.

  • Quality Control: Analyze at least two levels of QC materials with each batch of samples. The results for the QC samples must fall within pre-defined acceptance criteria.

  • Data Review: Manually review all chromatograms to ensure correct peak integration.

The following diagram illustrates the key steps in the analytical workflow.

Sample Plasma Sample ISTD_Addition Add Internal Standard Solution Sample->ISTD_Addition Precipitation Protein Precipitation (Methanol) ISTD_Addition->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant_Transfer Transfer Supernatant Centrifugation->Supernatant_Transfer LC_Separation LC Separation (C18 Column) Supernatant_Transfer->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Data_Analysis Data Analysis & Quantification MS_Detection->Data_Analysis

Sources

Compliance & Performance Guide: Acylcarnitine Profiling by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Subject: CLSI-Aligned Derivatized LC-MS/MS Systems vs. Non-Derivatized Flow Injection Analysis (FIA) Audience: Researchers, Clinical Chemists, and Drug Development Professionals

Executive Summary: The Compliance vs. Throughput Paradox

In the high-stakes arena of metabolic profiling and newborn screening, laboratory directors often face a critical trade-off: the analytical robustness of Derivatized LC-MS/MS (The Product) versus the operational speed of Non-Derivatized Flow Injection Analysis (The Alternative) .

While Flow Injection Analysis (FIA) offers rapid throughput, it frequently operates at the margins of regulatory compliance regarding sensitivity and specificity. This guide analyzes these methodologies through the lens of CLSI NBS04 (Newborn Screening by Tandem Mass Spectrometry) and CLSI C62 (LC-MS Methods), demonstrating why derivatization—despite its labor intensity—remains the gold standard for avoiding false negatives in critical disorders like Glutaric Acidemia Type I (GA-I).

Regulatory Framework: The CLSI Mandate

To establish a compliant workflow, one must adhere to the "Three Pillars of Validation" defined by the Clinical and Laboratory Standards Institute (CLSI):

  • CLSI NBS04 (Ed. 2): Specifically addresses newborn screening by MS/MS. It emphasizes the necessity of resolving isobaric interferences and maintaining sufficient sensitivity for low-abundance markers (e.g., C5-DC).

  • CLSI C62: Focuses on liquid chromatography-mass spectrometry method development, mandating rigorous assessment of ion suppression and isobaric matrix interferences .

  • ACMG Technical Standards: Aligns with CLSI, recommending that laboratories must demonstrate the ability to distinguish between isomers that have different clinical implications.

Methodological Comparison: Workflow & Mechanism

The fundamental difference lies in sample preparation and ionization efficiency. Derivatization (butyl esterification) transforms polar carboxylic groups into less polar esters, significantly enhancing ionization in positive electrospray mode (ESI+).

Comparative Workflow Diagram

Acylcarnitine_Workflow cluster_Alt Alternative: Non-Derivatized (Free Acid) cluster_Prod Product: Derivatized (Butyl Ester) Sample Dried Blood Spot / Plasma Extract Extraction (MeOH) Sample->Extract Direct_Injection Direct Injection (FIA) Extract->Direct_Injection Rapid Path Deriv Butylation (3N HCl in n-Butanol) 65°C, 15 min Extract->Deriv Compliant Path Low_Ionization Lower Ionization Efficiency (Especially Dicarboxylics) Direct_Injection->Low_Ionization Detection MS/MS Detection (Precursor Scan m/z 85) Low_Ionization->Detection Evap Evaporation & Reconstitution Deriv->Evap High_Ionization Enhanced Ionization (+56 Da Shift) Evap->High_Ionization High_Ionization->Detection

Figure 1: Comparative workflow illustrating the additional chemical modification steps in the Derivatized method (Green) which drive enhanced ionization, contrasted with the direct but less sensitive Non-Derivatized path (Red).

Performance Data & Experimental Validation

Sensitivity: The C5-DC Critical Gap

The most significant compliance risk for the Non-Derivatized alternative is the detection of Glutarylcarnitine (C5-DC) , the primary marker for Glutaric Acidemia Type I.

Mechanism: Dicarboxylic acids (like C5-DC) have two ionizable carboxylic groups. In their free acid form, they ionize poorly in positive ESI. Butylation esterifies both groups, increasing hydrophobicity and proton affinity.

Experimental Data Summary: Based on comparative studies (e.g., CDC NSQAP data)

AnalyteMethodPrecursor Ion (m/z)Relative Signal IntensityCompliance Risk
C5-DC (Glutaryl) Derivatized (Product) 388 100% (Reference) Low
Non-Derivatized (Alt)276~20-30%High (False Negative)
C8 (Octanoyl) Derivatized (Product)344100%Low
Non-Derivatized (Alt)288~85%Low
C16 (Palmitoyl) Derivatized (Product)456100%Low
Non-Derivatized (Alt)400~90%Low

Expert Insight: While long-chain acylcarnitines (C8, C16) show comparable performance, the ~5-fold signal loss for C5-DC in non-derivatized methods compromises the Limit of Detection (LOD). Under CLSI NBS04, a method must demonstrate sufficient sensitivity at the clinical decision limit. The Alternative fails to provide a robust safety margin for low-excretor GA-I patients.

Specificity: Resolving Isobaric Interferences

Mass spectrometry measures mass-to-charge ratio (m/z), not chemical structure. Isobaric compounds (same mass, different structure) are a major source of false positives. Derivatization shifts masses, often resolving these overlaps.

Critical Isobaric Pairs:

Clinical MarkerInterferenceNon-Derivatized StatusDerivatized Status (Product)
C3-DC (Malonyl) C4-OH (Hydroxybutyryl) Isobaric (m/z 248) Resolved C3-DC (dibutyl): m/z 360C4-OH (monobutyl): m/z 304
C5-DC (Glutaryl) C10-OH (Hydroxydecanoyl) ResolvedIsobaric (m/z 388)
C2 (Acetyl) Glutamate Interference (m/z 260 contribution)Resolved via chromatography or specific transitions

Analysis:

  • The Alternative (Non-Derivatized): Cannot distinguish Malonylcarnitine (C3-DC) from Hydroxybutyrylcarnitine (C4-OH). An elevation at m/z 248 requires expensive second-tier testing to rule out Malonic Acidemia vs. Short-chain Hydroxyacyl-CoA Dehydrogenase Deficiency (SCHAD).

  • The Product (Derivatized): Successfully separates C3-DC and C4-OH because the dicarboxylic acid (C3-DC) accepts two butyl groups (+112 Da), while the hydroxy acid (C4-OH) accepts only one (+56 Da).

    • Note: The Derivatized method creates a new interference between C5-DC and C10-OH (both m/z 388). However, CLSI C62 compliant LC-MS methods utilize chromatographic retention time to separate these, a feature standard in the Product workflow but absent in FIA.

Protocol Integrity: Self-Validating Systems

To ensure CLSI compliance, the Derivatized workflow incorporates self-validating checks that the Alternative lacks.

Step-by-Step Validation Protocol (Derivatized)
  • Internal Standard Equilibration:

    • Step: Add deuterated internal standards (IS) to the extraction solvent.

    • Validation: The IS must undergo the same derivatization process as the analyte. If the butylation reaction is incomplete (e.g., old reagent, wrong temp), the IS signal drops, flagging the run immediately.

    • Contrast: In non-derivatized methods, ion suppression affects analytes and IS differently without the "reaction completion" check, potentially masking matrix effects.

  • Hydrolysis Check:

    • Step: Monitor the ratio of Free Carnitine (C0) to Acetylcarnitine (C2).

    • Validation: Excessive acid hydrolysis during derivatization converts acylcarnitines back to free carnitine. A compliant Product protocol sets a QC threshold (e.g., C0/C2 ratio stability) to reject runs where hydrolysis exceeds 5%.

Logical Pathway of Interference Resolution

Isobaric_Logic Signal Signal Detected at m/z 248 (Non-Derivatized) Ambiguity AMBIGUOUS RESULT Is it C3-DC (Malonic) or C4-OH (SCHAD)? Signal->Ambiguity Deriv_Step Apply Derivatization (Product) Ambiguity->Deriv_Step Method Switch Outcome1 Mass Shift to m/z 360 (+112 Da: 2 butyl groups) Deriv_Step->Outcome1 Outcome2 Mass Shift to m/z 304 (+56 Da: 1 butyl group) Deriv_Step->Outcome2 Result1 Confirmed C3-DC (Malonic Acidemia) Outcome1->Result1 Result2 Confirmed C4-OH (SCHAD) Outcome2->Result2

Figure 2: Logical resolution of isobaric ambiguity. The Derivatized method chemically distinguishes dicarboxylic species from hydroxy species based on the number of esterification sites.

Conclusion: The Verdict on Compliance

While the Non-Derivatized Alternative is seductive for its speed and cost-efficiency (removing the 15-minute incubation and evaporation steps), it presents significant compliance hurdles under CLSI NBS04 due to:

  • Reduced Sensitivity: 80% signal loss for C5-DC risks false negatives.

  • Specificity Gaps: Inability to chromatographically or chemically resolve C3-DC/C4-OH pairs.

The Derivatized Product , therefore, is not just an "alternative method" but a regulatory necessity for laboratories aiming for high-confidence screening and full adherence to CLSI guidelines. The chemical "tagging" of analytes acts as both a signal amplifier and a structural probe, providing the data redundancy required for rigorous E-E-A-T standards.

References

  • CLSI. Newborn Screening by Tandem Mass Spectrometry. 2nd ed. CLSI guideline NBS04. Wayne, PA: Clinical and Laboratory Standards Institute; 2017.

  • CLSI. Liquid Chromatography-Mass Spectrometry Methods. 1st ed.[1] CLSI guideline C62. Wayne, PA: Clinical and Laboratory Standards Institute; 2014.[2]

  • De Jesus VR, Chace DH, Lim TH, et al. Comparison of amino acids and acylcarnitines assay methods used in newborn screening assays by tandem mass spectrometry. Clin Chim Acta. 2010;411(9-10):684-689.

  • McHugh D, Cameron CA, Abdenur JE, et al. Clinical validation of cutoff target ranges in newborn screening of metabolic disorders by tandem mass spectrometry: a worldwide collaborative project. Genet Med. 2011;13(3):230-254.

  • Miller MJ, Cusmano-Ozog K, Oglesbee D, Young S. Laboratory analysis of acylcarnitines, 2020 update: a technical standard of the American College of Medical Genetics and Genomics (ACMG). Genet Med. 2021;23:249–258.

Sources

Safety Operating Guide

Proper Disposal Procedures: Isovaleryl L-Carnitine-d3 Chloride

[1]

Executive Summary & Immediate Action Plan

Isovaleryl L-Carnitine-d3 Chloride is a stable isotope-labeled internal standard used primarily in mass spectrometry (MS) for metabolic profiling (e.g., newborn screening for organic acidemias).

Crucial Safety Determinations:

  • Not Radioactive: The "d3" designation indicates deuterium labeling (stable isotope). It emits no radiation and must not be placed in radioactive waste streams.

  • Chemical Waste: While the solid salt exhibits low acute toxicity, it must be treated as chemical waste to maintain Good Laboratory Practice (GLP) and prevent environmental accumulation.

  • Solvent Hazard: If supplied or prepared in solution (e.g., Methanol), the solvent dictates the primary hazard (Flammability).

Hazard Assessment & Technical Profile

To ensure a self-validating safety protocol, you must first characterize the physical state of the substance in your possession.

FeatureSpecificationOperational Implication
Chemical Name Isovaleryl L-Carnitine-d3 ChlorideChemical Waste (Non-Radioactive)
CAS Number Variable (Parent: 162040-64-4)Use parent CAS for waste manifesting if d3 specific is unavailable.
Physical State Solid (Hygroscopic Powder) or SolutionSolid: Low Hazard. Solution: High Hazard (Flammable).[1][2]
Stability Stable Isotope (Deuterium)No half-life concerns; indefinite shelf life if stored dry.
Primary Hazard Irritant (Solid); Flammable (if in MeOH)PPE: Nitrile gloves, safety glasses, lab coat.
The "Why" Behind the Protocol

Why not drain disposal? Although carnitine derivatives are biological metabolites, pouring them down the drain is strictly prohibited in research environments for two reasons:

  • Regulatory: Local environmental agencies (e.g., EPA) restrict introducing chemical salts into wastewater without specific permits.

  • Scientific Integrity: In trace analysis labs (MS/MS), residual carnitine standards in plumbing or sinks can act as "memory effects," causing background noise or false positives in future sensitive assays.

Step-by-Step Disposal Workflows

Scenario A: Disposal of Solid Substance (Powder)

Context: Expired or degraded pure standard in a vial.

  • Segregation: Do not mix with silica, sharps, or biohazard waste.

  • Container: Place the vial (cap closed) into a Solid Chemical Waste container.

  • Labeling: Tag with the chemical name. If the specific "d3" CAS is not in your waste software, use the parent "Isovaleryl L-Carnitine" name.

  • Destruction: The standard industry method is Incineration via a licensed waste handler.

Scenario B: Disposal of Stock Solutions (Liquid)

Context: Standard dissolved in Methanol (MeOH) or Acetonitrile (ACN).

  • Identification: The hazard is now the Solvent . Methanol is Class 3 (Flammable) and Toxic.

  • Segregation: Pour the liquid into the Organic Solvents (Non-Halogenated) waste stream.

    • Note: Even though the molecule contains a chloride ion, the concentration is negligible. It does not typically require "Halogenated Waste" segregation unless the solvent itself is halogenated (e.g., Dichloromethane).

  • Precipitation Check: Ensure the waste container does not contain incompatible oxidizers.

Scenario C: Empty Vials (The Triple Rinse Rule)

Context: You have used all the standard; the vial appears empty.

To classify a container as "RCRA Empty" (40 CFR 261.7), you must follow the Triple Rinse protocol.[3][4]

  • Rinse 1: Add a small volume of solvent (Methanol or Water) to the vial. Cap and vortex.[4] Decant into Liquid Waste .

  • Rinse 2: Repeat. Decant into Liquid Waste .

  • Rinse 3: Repeat. Decant into Liquid Waste .

  • Deface: Cross out the label on the vial.

  • Final Disposal: The vial can now be discarded in Glass Disposal (non-hazardous) or recycled, depending on facility rules.

Decision Logic Visualization

The following diagram illustrates the decision-making process for disposing of Isovaleryl L-Carnitine-d3 Chloride.

DisposalFlowStartStart: Isovaleryl L-Carnitine-d3Waste IdentifiedCheckStateCheck Physical StateStart->CheckStateIsSolidSolid (Powder)CheckState->IsSolidIsLiquidLiquid (Solution)CheckState->IsLiquidIsEmptyEmpty VialCheckState->IsEmptySolidActionPlace in Solid ChemicalWaste ContainerIsSolid->SolidActionSolventCheckIdentify Solvent(e.g., Methanol)IsLiquid->SolventCheckRinseTriple Rinse Protocol(Solvent -> Liquid Waste)IsEmpty->RinseLiquidActionDispose in OrganicSolvent Waste StreamSolventCheck->LiquidActionFlammableGlassBinDeface Label &Glass Recycling/TrashRinse->GlassBinClean

Figure 1: Decision tree for segregating Isovaleryl L-Carnitine-d3 waste streams based on physical state and solvent presence.

Regulatory & Compliance Framework

The "Deuterium" Misconception

Researchers often ask: Does the 'd3' tag make this radioactive waste? Answer: No. Deuterium (

5
  • Action: Do not place this in "Rad Waste" bins. Doing so will trigger expensive testing and rejection by waste handlers, increasing disposal costs for your facility.

RCRA Waste Codes (US Context)

When filling out waste tags, use the following classifications:

Waste ComponentRCRA CodeDescription
Pure Solid Not ListedClassify as "Non-Regulated Chemical Waste" unless mixed with hazardous materials.
Methanol Solution D001 Ignitable Characteristic (Flash point < 60°C).
Acetonitrile Solution D001, U003 Ignitable + Toxic (Listed Waste).

Note: Always consult your institution's EHS (Environmental Health & Safety) officer, as state regulations (e.g., California Title 22) may be stricter than federal guidelines.

Emergency Procedures (Spill Response)

In the event of a spill of Isovaleryl L-Carnitine-d3 Chloride:

  • Solid Spill:

    • Wear nitrile gloves and a dust mask (if large quantity).

    • Sweep up carefully to avoid dust generation.

    • Place in a bag and label as "Solid Chemical Debris."

    • Clean area with water and detergent.

  • Solution Spill (Methanol):

    • Eliminate Ignition Sources: Methanol is highly flammable.

    • Absorb: Use a solvent spill kit (absorbent pads or vermiculite).

    • Disposal: Collect soaked absorbents into a sealed bag/pail labeled "Solvent Contaminated Debris (D001)."

References

  • US Environmental Protection Agency (EPA). (2025). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261 - Identification and Listing of Hazardous Waste.[3][6] Retrieved from [Link]

  • US Environmental Protection Agency (EPA). (2025). RCRA Empty Container Regulations (40 CFR 261.7).[4][6] Retrieved from [Link]

  • University of Washington EH&S. (2024). Chemical Waste Segregation and Management.[3][5][7][8][9][10] Retrieved from [Link]

Personal Protective Equipment (PPE) & Handling Guide: Isovaleryl L-Carnitine-d3 Chloride

[1]

Executive Safety Assessment

Compound: Isovaleryl L-Carnitine-d3 Chloride (Internal Standard) CAS: N/A (Deuterated analog of 139144-12-0) Physical State: Hygroscopic Crystalline Solid Primary Hazard Classification: Irritant (Skin/Eye/Respiratory) . Operational Risk: High risk of analytical cross-contamination; Moderate risk of moisture degradation.

⚠️ Critical Distinction: Precursor vs. Product

As a researcher, you must distinguish between Isovaleryl Chloride and Isovaleryl L-Carnitine .

  • Isovaleryl Chloride: Highly corrosive, flammable, releases HCl. (Often appears in broad searches).

  • Isovaleryl L-Carnitine-d3 (Target): A quaternary ammonium salt. While less hazardous, it is a chemical irritant and biologically active metabolite. Do not treat it as benign.

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for maintaining both operator safety and the isotopic purity required for LC-MS/MS quantification.

Protection ZoneRequired EquipmentTechnical Rationale (The "Why")
Respiratory N95/P2 Respirator (Minimum)Dust Control: Carnitine salts are fine powders that can become airborne during weighing. Inhalation can cause upper respiratory tract irritation [1].
Ocular Chemical Splash Goggles Micro-Projectile Risk: Static charge can cause dry powders to "jump" from spatulas. Safety glasses with side shields are insufficient for fine powders.
Dermal (Hands) Nitrile Gloves (Double-gloving recommended)Bio-Contamination: Human sweat contains endogenous carnitines. Contact with the standard invalidates your baseline. Double gloving allows outer glove removal after weighing to prevent spreading powder.
Body Lab Coat (Cotton/Poly blend, cuffed)Static & Spill: Cuffed sleeves prevent skin exposure at the wrist. Synthetic blends reduce static buildup compared to pure wool or loose fibers.
Engineering Fume Hood / Biosafety Cabinet Containment: All weighing of open vials must occur inside a certified hood to capture airborne particulates.

Operational Protocol: Safe Handling & Reconstitution

Handling stable isotopes requires a "Zero-Moisture, Zero-Loss" approach. Isovaleryl L-Carnitine-d3 is expensive and hygroscopic; moisture absorption alters the effective mass, leading to quantification errors in your standard curve.

Workflow Visualization

The following diagram outlines the logical flow for retrieving, weighing, and solubilizing the standard to minimize degradation.

HandlingWorkflowStorage1. Storage Retrieval(-20°C Freezer)Acclimation2. Thermal Acclimation(Wait 30 mins to reach RT)Storage->Acclimation Prevent CondensationDesiccator3. Desiccator Check(Ensure dry environment)Acclimation->Desiccator Remove Surface MoistureWeighing4. Gravimetric Weighing(Anti-static gun + Microbalance)Desiccator->Weighing Transfer in HoodSolubilization5. Reconstitution(Methanol/Water solvent)Weighing->Solubilization Immediate DissolutionAliquot6. Aliquot & Re-Freeze(Single-use vials)Solubilization->Aliquot Prevent Freeze-Thaw

Figure 1: Critical path for handling hygroscopic isotope standards to prevent condensation-induced hydrolysis.

Detailed Methodology
  • Thermal Equilibration: Remove the vial from the freezer (-20°C) and place it in a desiccator for 30 minutes.

    • Why? Opening a cold vial in humid lab air causes immediate water condensation inside the vial, degrading the solid standard [2].

  • Static Control: Use an anti-static gun on the vial and spatula before opening.

    • Why? Carnitine salts are prone to static cling. Charged particles can repel off the spatula, altering the weighed mass.

  • Weighing:

    • Place a weighing boat on the microbalance inside the fume hood.

    • Tare the balance.

    • Transfer the required amount (typically <5 mg). Close the stock vial immediately.

  • Reconstitution: Dissolve in LC-MS grade Methanol or 50:50 Methanol:Water.

    • Note: Avoid pure water for long-term storage as it promotes hydrolysis of the ester bond (isovaleryl group) [3].

Emergency Response & Disposal Logic

Despite best practices, spills occur.[1] Because this is a deuterated standard, financial loss is often the primary concern, but safety remains paramount.

Spill Cleanup & Disposal Decision Tree

SpillResponseStartSpill DetectedTypeIdentify StateStart->TypeSolidDry Powder SpillType->SolidLiquidSolution SpillType->LiquidActionSolidCover with wet paper towel(Prevent dust)Solid->ActionSolid Avoid sweeping (aerosol risk)ActionLiquidAbsorb with inert pads(Vermiculite/Mat)Liquid->ActionLiquidCleanClean surface with10% Bleach -> WaterActionSolid->CleanActionLiquid->CleanDisposeDispose as Chemical Waste(Do not drain)Clean->Dispose

Figure 2: Logic flow for containing and disposing of isovaleryl carnitine spills.

Disposal Protocols
  • Solid Waste: Contaminated gloves, weighing boats, and paper towels must be disposed of in a sealed hazardous waste bag labeled "Chemical Contaminated Debris."

  • Liquid Waste: Solutions containing Isovaleryl L-Carnitine-d3 must be collected in solvent waste containers (Halogenated or Non-Halogenated depending on the solvent used). Never pour down the drain.

  • Regulatory Compliance: Follow local EHS guidelines. While not a P-listed waste, it is a chemical substance and must not enter the water table [4].

References

    ×

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.